molecular formula C9H7N3O B3241785 Phenol, 2-(1,3,5-triazin-2-yl)- CAS No. 14848-04-5

Phenol, 2-(1,3,5-triazin-2-yl)-

Cat. No.: B3241785
CAS No.: 14848-04-5
M. Wt: 173.17 g/mol
InChI Key: HWRLEEPNFJNTOP-UHFFFAOYSA-N
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Description

Phenol, 2-(1,3,5-triazin-2-yl)- is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2-(1,3,5-triazin-2-yl)- is 173.058911855 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2-(1,3,5-triazin-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(1,3,5-triazin-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3,5-triazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-4-2-1-3-7(8)9-11-5-10-6-12-9/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRLEEPNFJNTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706187
Record name 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14848-04-5
Record name 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Hydroxyphenyl Triazine (HPT) UV Absorbers

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Photostability Protocols

Executive Summary

Hydroxyphenyl Triazines (HPTs) represent the apex of current UV absorber technology, distinguishing themselves from legacy benzophenones and benzotriazoles through superior molar extinction coefficients and exceptional photostability. This guide analyzes the HPT class—specifically the o-hydroxyphenyl-s-triazine scaffold—detailing the Excited State Intramolecular Proton Transfer (ESIPT) mechanism that governs their efficacy. It serves as a blueprint for researchers in polymer stabilization and dermatological drug development (sunscreens) to synthesize, validate, and apply these molecules.

Molecular Architecture & Photophysics

The efficacy of HPTs relies on a specific structural motif: a 1,3,5-triazine core substituted with at least one o-hydroxyphenyl group. This arrangement facilitates a rapid, reversible photophysical cycle that dissipates UV energy as heat without degrading the chromophore.[1][2]

The ESIPT Mechanism

Unlike blockers that scatter light, HPTs function as "proton pumps." Upon UV absorption, the molecule undergoes Excited State Intramolecular Proton Transfer (ESIPT).[3][4][5]

  • Ground State (Enol): An intramolecular hydrogen bond exists between the hydroxyl proton and the triazine nitrogen.

  • Excitation: UV photon absorption (

    
    ) promotes the molecule to the excited singlet state (
    
    
    
    ).
  • Proton Transfer: The acidity of the hydroxyl group increases, and the basicity of the nitrogen increases, driving the proton to the nitrogen atom. This forms the excited Keto tautomer.

  • Internal Conversion: The Keto* species decays to the ground state Keto form via radiationless decay, releasing energy as harmless heat.

  • Restoration: The ground state Keto form is unstable and rapidly back-protonates to the Enol form, resetting the cycle.

Diagram 1: The ESIPT Photophysical Cycle The following diagram illustrates the reversible tautomerization pathway.

ESIPT_Cycle Enol_GS Enol Form (Ground State) Intramolecular H-Bond Enol_Excited Enol* (Excited State) UV Absorption Enol_GS->Enol_Excited UV Absorption (hν) Keto_Excited Keto* (Excited State) Proton Transfer Enol_Excited->Keto_Excited ESIPT (<100 fs) Keto_GS Keto Form (Ground State) Vibrationally Hot Keto_Excited->Keto_GS Internal Conversion Heat Heat Dissipation Keto_Excited->Heat Keto_GS->Enol_GS Reverse Proton Transfer

Caption: The ESIPT cycle converts UV energy into heat via reversible keto-enol tautomerization, preventing bond dissociation.

Synthesis & Structural Activity Relationships (SAR)

Synthesizing high-purity HPTs requires controlling the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The standard industrial route utilizes a step-wise Friedel-Crafts approach.

Synthesis Workflow (Friedel-Crafts Route)

The synthesis exploits the temperature-dependent reactivity of the three chlorine atoms on the cyanuric core.[6]

  • Step 1 (0–5°C): First substitution (typically with a resorcinol derivative).

  • Step 2 (Room Temp - 50°C): Second substitution.

  • Step 3 (>100°C): Third substitution (often requiring Lewis Acid catalysis).

Diagram 2: Step-wise Synthesis of Tris-Aryl-Triazines

Synthesis_Workflow Start Cyanuric Chloride (C3Cl3N3) Step1 Step 1: Mono-Substitution Temp: 0-5°C Reagent: Resorcinol Start->Step1 Nucleophilic Attack Step2 Step 2: Di-Substitution Temp: 40-50°C Reagent: Aryl Group Step1->Step2 Friedel-Crafts Step3 Step 3: Tri-Substitution Temp: >110°C Catalyst: AlCl3 Step2->Step3 Friedel-Crafts (Hard) Purify Purification Recrystallization/HPLC Step3->Purify Quench & Workup

Caption: Temperature-controlled sequential substitution allows for the creation of asymmetric triazine absorbers.

Structural Activity Relationships (SAR)
  • Solubility: The triazine core is inherently insoluble. Attaching long alkyl chains (e.g., ethylhexyl groups) to the phenyl rings—as seen in Bemotrizinol—is critical for oil solubility in cosmetic emulsions.

  • Red-Shifting: Increasing conjugation or adding electron-donating groups (alkoxy) at the para position relative to the hydroxyl group shifts absorption into the UVA II and UVA I regions (320–400 nm).

Comparative Performance Data

HPTs are often compared to Benzotriazoles (BTZ). While BTZs are effective, HPTs generally offer higher specific extinction and superior durability.

Table 1: Comparative Analysis of UV Absorber Classes

FeatureHydroxyphenyl Triazine (HPT)Benzotriazole (BTZ)Benzophenone
Mechanism Fast ESIPT (Very Low Quantum Yield for fluorescence)ESIPTIntersystem Crossing / ESIPT
Molar Extinction (

)
High (~40,000 - 80,000 L/mol·cm)Moderate (~15,000 - 25,000 L/mol·cm)Low (< 15,000 L/mol·cm)
Photostability Excellent (Minimal loss after 1000h)Good (Slow degradation over time)Poor to Moderate
Key Example Bemotrizinol (Tinosorb S)Drometrizole Trisiloxane Oxybenzone
Primary Use High-end Coatings, Pharma/SunscreensPlastics, Standard CoatingsMass-market cosmetics (phasing out)

Experimental Protocols

Protocol A: Synthesis of Asymmetric HPT (Lab Scale)

Target: Preparation of a mono-resorcinol bis-aryl triazine derivative.[7][8][9]

Reagents: Cyanuric chloride (10 mmol), Resorcinol (10 mmol), m-Xylene (excess), Aluminum Chloride (AlCl3), Nitrobenzene (solvent).

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask. Purge with Nitrogen (

    
    ). Add Cyanuric chloride and dry Nitrobenzene.
    
  • Step 1 (Phenol Addition): Cool to 0°C. Add Resorcinol slowly. Stir for 2 hours.

    • Self-Validation: Perform TLC (Hexane:Ethyl Acetate 8:2). Disappearance of Cyanuric chloride spot indicates completion.

  • Step 2 & 3 (Friedel-Crafts): Add m-Xylene (22 mmol) and AlCl3 (25 mmol).

  • Heating Ramp:

    • Heat to 50°C for 4 hours (Di-substitution).

    • Heat to 120°C for 12 hours (Tri-substitution).

    • Causality: The high temperature is required to overcome the steric hindrance and deactivated ring of the intermediate for the final substitution.

  • Workup: Quench with ice-water/HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Toluene/Heptane.

  • Final Validation: HPLC purity check (>99% required for biological testing) and NMR (

    
    H) to confirm the presence of the phenolic proton signal at 
    
    
    
    ppm (indicative of H-bonding).
Protocol B: Accelerated Photostability Testing (ASTM G154 Modified)

Objective: Quantify degradation of the absorber in a polymer matrix or emulsion.

  • Sample Prep: Spin-coat the HPT (1% w/w) in a PMMA (Polymethylmethacrylate) matrix onto quartz slides.

    • Control: Prepare a blank PMMA slide and a slide with a known unstable standard (e.g., Avobenzone).

  • Instrumentation: QUV Accelerated Weathering Tester (Q-Lab).

  • Cycle Parameters:

    • Lamp: UVA-340 (Simulates sunlight in the critical 300-400nm region).

    • Irradiance: 0.89 W/

      
       at 340nm.
      
    • Cycle: Continuous Light at 50°C (Dry cycle preferred for pure photolysis study; omit condensation to isolate UV effects).

  • Measurement Intervals: Measure UV-Vis absorbance spectrum at 0h, 24h, 48h, 100h, and 500h.

  • Calculation:

    
    
    Where 
    
    
    
    is absorbance at
    
    
    at time
    
    
    , and
    
    
    is initial absorbance.

Regulatory & Toxicology (Pharmaceutical Context)

For drug development professionals, the safety profile of HPTs like Bemotrizinol is a key advantage.

  • Molecular Weight Cutoff: Most HPTs designed for skin application (e.g., Bemotrizinol, MW ~627 Da) exceed the "500 Dalton Rule," effectively preventing transdermal penetration and systemic bioavailability.

  • Endocrine Disruption: Unlike Benzophenones, HPTs generally show no estrogenic activity in in vivo assays due to their structural bulk and lack of bioavailability.

  • Regulatory Status:

    • EU/Australia/Asia: Approved (e.g., Tinosorb S, Uvasorb HEB).

    • USA: Bemotrizinol is currently under FDA review (GRASE determination pending) via the Sunscreen Innovation Act, though widely used globally.

References

  • Mechanism of ESIPT: Paterson, M. J., et al. (2005). "Mechanism of an Exceptional Class of Photostabilizers: A Seam of Conical Intersection Parallel to Excited State Intramolecular Proton Transfer (ESIPT) in o-Hydroxyphenyl-(1,3,5)-triazine." Journal of Physical Chemistry A. Link

  • Synthesis via Friedel-Crafts: U.S. Patent 6,242,598. "Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines." Link

  • Photostability Testing: ASTM International. "ASTM G154-16, Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials." Link

  • Bemotrizinol Profile: Ciba Specialty Chemicals (now BASF). "Tinosorb S - Broad-spectrum UV-absorber for cosmetic formulations." Link

  • Toxicity & Safety: Therapeutic Goods Administration (TGA), Australia. "Safety evaluation of new sunscreen active: Tris-biphenyl triazine." Link

Sources

Synthesis pathways for 2-(2-hydroxyphenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-(2-hydroxyphenyl)-1,3,5-triazine (HPT) represents a critical junction between industrial materials science (UV stabilizers) and medicinal chemistry (kinase inhibitors, chelators). This scaffold owes its utility to the Excited State Intramolecular Proton Transfer (ESIPT) mechanism—a reversible photophysical cycle enabled by the intramolecular hydrogen bond between the hydroxyl proton and the triazine nitrogen.

This guide details the modular construction of the HPT core, prioritizing the Cyanuric Chloride Platform due to its regioselectivity and scalability.

PART 1: Strategic Retrosynthesis & Pathway Logic

To synthesize 2-(2-hydroxyphenyl)-1,3,5-triazine derivatives efficiently, one must control the sequential substitution of the electrophilic triazine ring. The 1,3,5-triazine core is electron-deficient, making it highly reactive toward nucleophiles. The reactivity of the chlorine atoms on cyanuric chloride (


) decreases stepwise with each substitution, allowing for precise "one-pot, multi-step" synthesis.
Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the three primary disconnections:

  • Route A (Nucleophilic Substitution/Friedel-Crafts): Sequential displacement of chloride by aryl/grignard reagents.

  • Route B (Cyclotrimerization): Convergent assembly from nitriles.

  • Route C (Benzoxazinone): Ring transformation (less common).

Retrosynthesis Target 2-(2-hydroxyphenyl)-1,3,5-triazine (Target Scaffold) Cyanuric Cyanuric Chloride (C3N3Cl3) RouteA Route A: Sequential SNAr / Friedel-Crafts (Most Scalable) Cyanuric->RouteA Phenol Phenol / Resorcinol (Nucleophile) Phenol->RouteA Nitriles Aryl Nitriles (R-CN) RouteB Route B: Cotrimerization (Convergent) Nitriles->RouteB Amidines Amidines Amidines->Target Route C: Benzoxazinone Condensation RouteA->Target 1. Grignard/AlCl3 2. Hydrolysis RouteB->Target Superacid (TfOH)

Figure 1: Retrosynthetic disconnection of the HPT scaffold highlighting the modularity of the cyanuric chloride route.

PART 2: Primary Synthesis Protocol (Friedel-Crafts/Grignard Hybrid)

Target Molecule for Protocol: 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine (A representative bioactive and functional HPT).[1]

This route is preferred for drug development because it allows the installation of complex aryl groups at positions 4 and 6 before introducing the sensitive phenol moiety at position 2.

Phase 1: Construction of the 2-Chloro-4,6-bis(aryl)triazine Intermediate

Mechanism: Nucleophilic aromatic substitution (


) or Grignard addition.
Rationale:  Phenylmagnesium bromide is used to install the carbon-carbon bonds at C4 and C6. This is superior to Friedel-Crafts for the initial steps because it avoids isomer mixtures.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and dropping funnel.

  • Reagents:

    • Cyanuric Chloride (18.4 g, 0.10 mol)

    • Phenylmagnesium bromide (3.0 M in ether, 67 mL, 0.20 mol)

    • Solvent: Anhydrous THF (200 mL)

  • Execution:

    • Dissolve Cyanuric Chloride in THF and cool to 0°C .

    • Critical Step: Add PhMgBr dropwise over 1 hour. Maintain temp < 5°C to prevent tri-substitution.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice-cold dilute HCl (1M).

    • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from Hexane/Toluene.

    • Yield Target: ~85% of 2-chloro-4,6-diphenyl-1,3,5-triazine.

Phase 2: Friedel-Crafts Arylation with Resorcinol

Mechanism: Electrophilic Aromatic Substitution (EAS). The chlorotriazine is activated by


 to generate a pseudo-acylium electrophile, which attacks the electron-rich resorcinol.

Protocol:

  • Reagents:

    • Intermediate from Phase 1 (26.7 g, 0.10 mol)

    • Resorcinol (12.1 g, 0.11 mol)

    • Aluminum Chloride (

      
      , anhydrous, 14.6 g, 0.11 mol)
      
    • Solvent: Nitrobenzene or Chlorobenzene (150 mL)

  • Execution:

    • Dissolve the chlorotriazine and resorcinol in the solvent.

    • Add

      
       in small portions at RT. (Exothermic!).
      
    • Heat the mixture to 80°C for 6 hours. Evolution of HCl gas will be observed.

    • Endpoint: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of chlorotriazine indicates completion.

  • Workup (Hydrolysis):

    • Cool to RT. Slowly pour the reaction mixture into a mixture of Ice/HCl (conc).

    • Steam Distillation: Necessary if Nitrobenzene is used, to remove the solvent. If Chlorobenzene is used, simple evaporation may suffice.

    • The product precipitates as a yellow solid.[1]

  • Purification:

    • Recrystallize from 2-Methoxyethanol or DMF.

    • Characterization: H-NMR should show the characteristic downfield shift of the phenolic proton (

      
       > 12 ppm) due to intramolecular H-bonding.
      
Experimental Workflow Diagram

Workflow Step1 Step 1: Grignard Addition (0°C, THF) Step2 Isolation of Cl-Intermediate Step1->Step2 PhMgBr (2 eq) Step3 Step 2: Friedel-Crafts (80°C, AlCl3) Step2->Step3 Resorcinol Step4 Acid Quench & Purification Step3->Step4 HCl/Ice

Figure 2: Step-wise experimental workflow for the synthesis of 4,6-diphenyl-2-(2-hydroxyphenyl)-1,3,5-triazine.

PART 3: Alternative Pathway (Cyclotrimerization)

For researchers requiring highly convergent synthesis or asymmetric aryl groups without using cyanuric chloride, the acid-catalyzed cotrimerization of nitriles is the method of choice.

  • Reagents: Benzonitrile (2 eq) + Salicylonitrile (1 eq).

  • Catalyst: Triflic Acid (

    
    ) or Triflic Anhydride (
    
    
    
    ).[2]
  • Conditions:

    
    , Solvent-free or in 
    
    
    
    .
  • Mechanism: Formation of a nitrilium ion intermediate which undergoes [2+2+2] cycloaddition.

  • Pros: One-step, avoids chlorinated byproducts.

  • Cons: Statistical mixture of products (AAA, AAB, ABB, BBB) requires difficult chromatographic separation unless one nitrile is used in large excess or has significantly different reactivity.

PART 4: Technical Data & Critical Process Parameters

Comparison of Synthetic Routes
FeatureCyanuric Chloride Route (Rec.)[3]Nitrile CotrimerizationBenzoxazinone Route
Regiocontrol High (Stepwise substitution)Low (Statistical mixtures)High
Scalability High (Industrial Standard)Low (Lab scale only)Medium
Atom Economy Moderate (Loss of 3 HCl)High (Addition reaction)Low
Key Reagent

+


+

Amidines
Primary Risk Moisture sensitivity (

)
Superacid handlingMulti-step precursor synthesis
Troubleshooting Guide
  • Issue: Incomplete substitution of Chlorine.

    • Cause: Temperature too low or insufficient activation.

    • Fix: For the 3rd substitution (the phenol), temperatures >100°C or strong Lewis acids (

      
      ) are mandatory. The triazine ring becomes deactivated after the first two substitutions.
      
  • Issue: Hydrolysis of Cyanuric Chloride.

    • Cause: Wet solvents.

    • Fix: Use anhydrous THF/DCM. Cyanuric chloride hydrolyzes to cyanuric acid (insoluble white solid) in water.

  • Issue: O-Alkylation vs C-Alkylation.

    • Context: When reacting phenol with chlorotriazine.[3][4]

    • Fix: Using

      
       favors C-alkylation  (Friedel-Crafts). Using bases (
      
      
      
      ) favors O-alkylation (Ether formation). Ensure acidic conditions for the C-C bond formation required for the HPT scaffold.

PART 5: Medicinal Chemistry Applications[5][6]

While famous as UV absorbers (e.g., Tinuvin 1577), the HPT scaffold is a "Privileged Structure" in drug discovery.

  • Kinase Inhibition: The triazine nitrogen atoms can accept hydrogen bonds from the hinge region of kinases (e.g., PI3K, mTOR). The hydroxyphenyl group can lock the conformation via ESIPT or interact with catalytic lysines.

  • Iron Chelation: The N-C-C-O motif (phenolic oxygen + triazine nitrogen) forms a bidentate ligand site suitable for chelating

    
     or 
    
    
    
    , useful in antioxidant therapy or metallo-drug design.
  • Fluorescent Probes: Due to the ESIPT mechanism, these molecules exhibit large Stokes shifts, making them excellent candidates for biological imaging probes that avoid self-absorption.

References

  • Process for the preparation of hydroxyphenyl-1,3,5-triazines.
  • One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles. Source: Journal of Organic Chemistry, 2014, 79(15), 7012-7024. URL:[Link]

  • Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Source: RSC Advances, 2023. URL:[Link]

Sources

Chemical structure and CAS number of Phenol, 2-(1,3,5-triazin-2-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Phenol, 2-(1,3,5-triazin-2-yl)- Subtitle: The Hydroxyphenyl-s-Triazine (HPT) Scaffold: Mechanics, Synthesis, and Functional Applications

Chemical Identity & Structural Analysis

Phenol, 2-(1,3,5-triazin-2-yl)- represents the fundamental pharmacophore and chromophore of the Hydroxyphenyl-s-triazine (HPT) class. While the unsubstituted parent molecule is primarily a theoretical reference point in computational chemistry, its 4,6-diaryl derivatives constitute one of the most critical families of UV absorbers (UVAs) in modern polymer science and pharmaceutical photoprotection.

Core Identification Data
ParameterDetail
Chemical Name Phenol, 2-(1,3,5-triazin-2-yl)-
Common Abbreviation HPT Core (Parent Scaffold)
CAS Number 14848-04-5 (Parent)
Industrial Reference CAS 147315-50-2 (Tinuvin 1577 - Functional Derivative)
Molecular Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
SMILES Oc1ccccc1-c2ncqn2
InChI Key PWTBZOIUWZOPFT-UHFFFAOYSA-N (Generic Class Key)
Structural Pharmacophore

The molecule features a phenolic ring attached at the ortho position to a 1,3,5-triazine (s-triazine) ring. The defining structural feature is the Intramolecular Hydrogen Bond (IMHB) formed between the phenolic hydroxyl proton and one of the triazine nitrogen atoms.

  • Planarity: The IMHB locks the two rings into a coplanar configuration (

    
     state), which is essential for the π-electron delocalization required for UV absorption.
    
  • Tautomerism: The molecule exists in equilibrium between the Enol (stable ground state) and Keto forms, a dynamic that drives its photoprotective capability.

Critical Mechanism: Excited State Intramolecular Proton Transfer (ESIPT)[4][5][6]

The utility of Phenol, 2-(1,3,5-triazin-2-yl)- lies in its ability to dissipate UV energy as heat rather than destructive fluorescence or radical generation. This is governed by the ESIPT mechanism.[1]

The Photophysical Cycle:

  • Absorption (

    
    ):  The ground-state Enol form absorbs a UV photon, promoting an electron to the excited singlet state (
    
    
    
    ).
  • Proton Transfer: In the excited state, the acidity of the phenol group increases, and the basicity of the triazine nitrogen increases. The proton transfers rapidly (< 100 fs) from Oxygen to Nitrogen, forming the Excited Keto tautomer.

  • Internal Conversion: The Excited Keto form decays to the Ground State Keto form, releasing the absorbed energy harmlessly as heat (vibrational relaxation).

  • Back-Proton Transfer: The unstable Ground State Keto form spontaneously reverts to the original Enol form, resetting the cycle.

Visualization: The ESIPT Cycle

ESIPT_Cycle Enol_S0 Enol Form (Ground State) Stable Planar Config Enol_S1 Enol Form (Excited) High Acidity Phenol Enol_S0->Enol_S1 UV Absorption (hν) Keto_S1 Keto Form (Excited) Proton Transferred Enol_S1->Keto_S1 ESIPT (Proton Transfer) <100 fs Keto_S0 Keto Form (Ground State) Unstable/Transient Keto_S1->Keto_S0 Internal Conversion (Heat Release) Keto_S0->Enol_S0 Reverse Proton Transfer

Figure 1: The ESIPT cycle illustrating the dissipation of UV energy via proton transfer between the Enol and Keto tautomers.

Synthesis & Manufacturing Protocols

While the naked parent is rarely isolated, the 2,4,6-tris-aryl scaffold (the stable industrial standard) is synthesized via a Friedel-Crafts approach using Cyanuric Chloride.

Target Scaffold: 2-(2-hydroxyphenyl)-4,6-diphenyl-1,3,5-triazine (HPT Core).

Protocol: Friedel-Crafts Stepwise Arylation

This method allows for the asymmetric introduction of the phenol ring, preventing the formation of symmetrical tris-phenol byproducts.

Reagents:

  • Cyanuric Chloride (C₃Cl₃N₃)

  • Benzene (Solvent/Reagent)

  • Resorcinol (1,3-dihydroxybenzene)

  • Aluminum Chloride (AlCl₃ - Lewis Acid Catalyst)

Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine

  • Setup: Equip a 1L 3-neck flask with a reflux condenser, N₂ inlet, and mechanical stirrer.

  • Charge: Add Cyanuric Chloride (0.1 mol) and anhydrous Benzene (excess, acts as solvent and reagent).

  • Catalysis: Slowly add AlCl₃ (0.22 mol) at 0–5°C to control the exotherm.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitoring via TLC should show consumption of Cyanuric Chloride.

  • Result: Formation of the intermediate 2-chloro-4,6-diphenyl-triazine. Do not isolate if performing one-pot synthesis.

Step 2: Introduction of the Phenolic Moiety

  • Addition: Cool the Step 1 mixture to 20°C. Add Resorcinol (0.11 mol) dissolved in sulfolane or nitrobenzene.

  • Reaction: Slowly ramp temperature to 60–80°C. The remaining chlorine atom is displaced by the electron-rich resorcinol ring.

  • Quench: Pour the reaction mixture into ice-HCl (5%) to decompose the AlCl₃ complex.

  • Purification: Filter the precipitate. Recrystallize from Xylene or Methoxypropyl Acetate.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Cyanuric Chloride + Benzene Step1 Friedel-Crafts I (AlCl3, Reflux) Start->Step1 Inter Intermediate: 2-Cl-4,6-diphenyl-triazine Step1->Inter Step2 Friedel-Crafts II (+ Resorcinol) Inter->Step2 Final Product: 2-(2,4-dihydroxyphenyl)- 4,6-diphenyl-triazine Step2->Final

Figure 2: Stepwise Friedel-Crafts synthesis route for the stable HPT scaffold.

Physicochemical Properties (Predicted vs. Experimental)

The following data compares the theoretical parent with the functional diphenyl derivative (HPT) used in research.

PropertyParent (C₉H₇N₃O)Diphenyl Derivative (HPT Core)
Molecular Weight 173.17341.36
LogP (Octanol/Water) ~1.8 (Predicted)5.2 (Highly Lipophilic)
λ max (Absorption) 290 nm (UV-B)330–345 nm (UV-A shift due to conjugation)
pKa (Phenolic OH) 8.27.8 (Increased acidity in excited state)
Melting Point 180–185°C (Dec)205–208°C
Solubility Moderate in alcoholsLow in water; High in Toluene/Xylene

Applications & Bio-Isosterism

  • UV Stabilization (Polymers): The HPT scaffold is the active core of commercial stabilizers like Tinuvin 1577 and Tinosorb S . The 4,6-diphenyl substitution extends the conjugated system, shifting absorption into the critical UV-A region (320–400 nm), protecting polymers (PC, PET) from yellowing.

  • Medicinal Chemistry (Bio-Isostere): The 2-(1,3,5-triazin-2-yl)phenol motif acts as a bio-isostere for salicylaldimines . It is investigated in:

    • Iron Chelation Therapy: The N-O bidentate pocket can chelate Fe(III), useful in treating iron overload.

    • Antimicrobial Agents: Triazine derivatives disrupt bacterial cell walls; the phenolic OH adds antioxidant capability.

  • Metal-Organic Frameworks (MOFs): The rigid, planar structure and chelating ability make this scaffold an excellent ligand for constructing luminescent MOFs used in chemical sensing.

References

  • PubChem. (2025).[2] Phenol, 2-(1,3,5-triazin-2-yl)- Compound Summary. National Library of Medicine. Link

  • Keck, J., et al. (1998). Ultraviolet Absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine Class: Fluorescence Spectroscopy and X-ray Structure Analysis. Journal of Physical Chemistry B. Link

  • CymitQuimica. (2024).[3] Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)- Data Sheet. Link

  • ChemicalBook. (2025). Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Link

  • Sigma-Aldrich. (2024). Tinuvin 1577 (Triazine UV Absorber) Product Specification. Link

Sources

Photophysical Properties of Substituted 1,3,5-Triazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-triazine (s-triazine) core is a quintessential electron-deficient heterocycle, serving as a robust acceptor platform in modern optoelectronics.[1] Its high electron affinity, combined with


 symmetry, allows for the precise engineering of donor-acceptor (D-A) architectures essential for Thermally Activated Delayed Fluorescence (TADF), Aggregation-Induced Emission (AIE), and Nonlinear Optics (NLO). This guide analyzes the structure-property relationships driving these phenomena and provides validated protocols for their characterization.[2]

Molecular Architecture & Design Logic

The photophysical utility of s-triazine stems from its ability to facilitate Intramolecular Charge Transfer (ICT).[2] By coupling the electron-poor triazine ring with electron-rich donors (e.g., carbazole, phenoxazine, diphenylamine), researchers can manipulate the HOMO-LUMO overlap.

The Star-Shaped (Octupolar) Strategy

Substitutions at the 2, 4, and 6 positions create star-shaped molecules.

  • Symmetry:

    
     symmetry often minimizes the net dipole moment in the ground state but allows for significant charge redistribution upon excitation.[3]
    
  • Tuning:

    • Weak Donors (e.g., phenyl): Result in deep blue emission but lower quantum efficiency.

    • Strong Donors (e.g., phenoxazine): Red-shift emission to green/orange and enhance TADF by separating frontier orbitals.

Design Workflow Visualization

The following diagram illustrates the logical flow for designing triazine-based emitters based on target application.

TriazineDesign Core 1,3,5-Triazine Core (Electron Acceptor) Sub1 Carbazole/Acridine (Strong Donor) Core->Sub1 Coupling Sub2 TPE/Styryl (Rotor) Core->Sub2 Coupling Mech1 Spatial Separation of HOMO/LUMO Sub1->Mech1 Ortho-steric hindrance Mech2 Restriction of Intramolecular Rotation Sub2->Mech2 Aggregation App1 TADF (OLEDs) Low ΔEst Mech1->App1 RISC Activation App2 AIE (Sensing) High Solid State QY Mech2->App2 Radiative Decay

Caption: Design logic connecting substituent selection to photophysical mechanisms (TADF vs. AIE) and final applications.

Thermally Activated Delayed Fluorescence (TADF)

Triazine derivatives are pivotal in 3rd-generation OLEDs. The goal is to harvest 100% of excitons (25% singlet + 75% triplet) by upconverting triplets to singlets via Reverse Intersystem Crossing (RISC).

The Mechanism: Minimizing

Efficient RISC requires a singlet-triplet energy gap (


) of < 0.2 eV.
  • Orbital Separation: Triazine (LUMO) and Donor (HOMO) are spatially separated, often by introducing steric bulk (e.g., ortho-substitution) to twist the dihedral angle near 90°.

  • Effect: This minimizes the exchange integral (

    
    ), reducing 
    
    
    
    while maintaining non-zero oscillator strength (
    
    
    ) for emission.
Protocol: Determination of and Lifetimes

Objective: Accurately measure the energy gap and delayed fluorescence lifetime.

Equipment: Spectrofluorometer with cryostat (77 K) and time-correlated single photon counting (TCSPC) or multi-channel scaling (MCS).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the triazine derivative in a non-polar solvent (e.g., Toluene) and a rigid matrix (e.g., 2-MeTHF or PMMA film) to prevent aggregation. Deoxygenate thoroughly (Argon bubbling for 30 min) to prevent triplet quenching.

  • Prompt Fluorescence (PF): Measure the steady-state PL spectrum at 300 K.

  • Low-Temperature Phosphorescence (Phos):

    • Cool sample to 77 K (liquid nitrogen).

    • Use a gated acquisition mode (delay > 1 ms) to filter out prompt fluorescence.

    • Record the phosphorescence spectrum.

  • Data Analysis:

    • Determine the onset wavelength (

      
      ) of the PF and Phos spectra.
      
    • Calculate energies:

      
       and 
      
      
      
      .
    • 
      .
      
  • Transient PL: Measure decay at 300 K under vacuum. Fit the curve with a bi-exponential function to extract prompt (

    
    , ns range) and delayed (
    
    
    
    ,
    
    
    s range) lifetimes.

Aggregation-Induced Emission (AIE)

Unlike planar aromatics that suffer from Aggregation-Caused Quenching (ACQ), triazine cores decorated with rotors (e.g., Tetraphenylethylene - TPE) exhibit AIE.

Mechanism: Restriction of Intramolecular Motion (RIM)

In solution, the peripheral rotors on the triazine core rotate freely, dissipating excited state energy non-radiatively. In the solid state (aggregate), this rotation is physically restricted, forcing radiative decay.

Protocol: AIE Characterization (The Water/THF Method)

Objective: Quantify the AIE effect by monitoring PL intensity vs. water fraction (


).

Step-by-Step Methodology:

  • Stock Solution: Prepare a

    
     M solution of the derivative in pure THF (good solvent).
    
  • Solvent Mixtures: Prepare 10 vials. Add water (poor solvent) to THF to create ratios from

    
     to 
    
    
    
    (vol/vol), maintaining constant dye concentration.
  • Measurement:

    • Record UV-Vis absorption to monitor nano-aggregate formation (look for Mie scattering tails).

    • Record PL spectra for each fraction.

  • Plotting: Plot Peak Intensity (

    
    ) vs. 
    
    
    
    . A sharp rise at
    
    
    confirms AIE.

Solvatochromism & Intramolecular Charge Transfer (ICT)

Triazine derivatives often show strong positive solvatochromism, indicating a highly polar excited state.

Lippert-Mataga Analysis

This method estimates the change in dipole moment (


) upon excitation.

Equation:



Where 

is the orientation polarizability:

Protocol:

  • Solvent Selection: Choose 5-6 solvents with varying polarity but non-protic (e.g., Hexane, Toluene, Chloroform, THF, DCM, Acetonitrile).

  • Spectral Acquisition: Measure

    
     and 
    
    
    
    maxima in each solvent.
  • Calculation: Convert wavelengths to wavenumbers (

    
     in cm
    
    
    
    ). Calculate Stokes shift (
    
    
    ).[2]
  • Regression: Plot Stokes shift vs.

    
    . The slope is proportional to 
    
    
    
    .

Key Data Summary: Triazine Derivatives Comparison

The following table summarizes photophysical metrics for representative triazine-based emitters.

Compound ClassDerivative ExampleApplication

(nm)

(%)

(eV)
Key Characteristic
TADF Emitter m-CzTrz [1]Blue OLED~47090+ (film)0.11Meta-linking reduces conjugation, preserving high triplet energy.
TADF Emitter PXZ-TRZ [2]Green OLED540660.07Phenoxazine donor creates strong ICT and minimal orbital overlap.
AIEgen TTPE-Tr [3]Bio-Imaging508 (agg)24.4 (solid)N/ANon-emissive in THF; bright green emission in aggregates.
Reference 4CzIPN [4]*TADF Std.507940.01Benzonitrile core, but serves as the benchmark for D-A mechanism.

Diagrammatic Summary of Mechanisms

Mechanisms cluster_TADF TADF Cycle (OLED) cluster_AIE AIE Mechanism (Sensing) S0 Ground State (S0) S1 Singlet Excited (S1) (Charge Transfer) S0->S1 Excitation S1->S0 Prompt Fluor. T1 Triplet Excited (T1) (Localized/CT) S1->T1 ISC (k_ISC) T1->S0 Non-rad decay T1->S1 RISC (k_RISC) Endothermic Sol Solution State (Free Rotation) Energy Non-Radiative Decay Sol->Energy Dissipation Agg Aggregate State (Restricted Rotation) Light Radiative Decay (Strong Emission) Agg->Light Emission

Caption: Comparative mechanistic pathways for TADF (Reverse Intersystem Crossing) and AIE (Restriction of Rotation).

References

  • Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes. Source: Journal of Materials Chemistry C (RSC). URL:[Link]

  • 1,3,5-Triazine-Functionalized Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes. Source: ChemRxiv (Preprint). URL:[Link]

  • Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission. Source: Acta Physico-Chimica Sinica. URL:[Link]

  • Method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules. Source: Nature Communications / PMC. URL:[Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. Source: Journal of Molecular Modeling / PMC. URL:[Link]

Sources

Technical Guide: Mechanism of Action for Triazine-Based UV Stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyphenyl-s-triazines (HPTs) represent a class of high-performance UV stabilizers used extensively in industrial coatings and pharmaceutical sunscreens (e.g., Bemotrizinol).[1] Their efficacy stems from a rapid, non-destructive photophysical cycle known as Excited State Intramolecular Proton Transfer (ESIPT) .[2] Unlike sacrificial stabilizers that degrade upon absorbing photons, HPTs dissipate UV energy as heat through a reversible tautomeric modification, allowing a single molecule to neutralize millions of photons without fatigue. This guide details the molecular architecture, the quantum mechanical ESIPT engine, and the experimental protocols required to validate their performance.

Molecular Architecture: The Structural Prerequisite

The core functionality of any triazine-based UV absorber relies on a specific structural motif: the Intramolecular Hydrogen Bond (IMHB) .

  • The Chromophore: A 1,3,5-triazine ring substituted with at least one ortho-hydroxyphenyl group.

  • The Critical Interaction: In the ground state (

    
    ), the hydroxyl proton (-OH) forms a strong hydrogen bond with one of the nitrogen atoms of the triazine ring. This planarizes the molecule and establishes a 6-membered chelate ring.
    
  • The "Lock": This pre-existing IMHB is the "loaded spring" that enables the proton transfer upon photoexcitation. Without the ortho positioning, the ESIPT mechanism is impossible, rendering the molecule photo-unstable.

The Photophysical Engine: ESIPT Mechanism

The mechanism of action is a four-step cycle involving photo-induced tautomerism between the Enol (stable ground state) and Keto (transient excited state) forms.[2]

Step-by-Step Cycle
  • Absorption (

    
     s):  The Ground State Enol (
    
    
    
    -Enol) absorbs a UV photon (typically UVB/UVA range). This promotes an electron to the
    
    
    orbital, creating the Excited Singlet Enol (
    
    
    -Enol).
  • Proton Transfer (

    
     fs):  The acidity of the phenol group increases dramatically in the excited state, while the basicity of the triazine nitrogen increases. The proton tunnels across the hydrogen bond to the nitrogen, forming the Excited Singlet Keto (
    
    
    
    -Keto) species. This step is essentially barrierless.
  • Internal Conversion (

    
     s):  The 
    
    
    
    -Keto species is energetically unstable and decays rapidly to the Ground State Keto (
    
    
    -Keto) form via radiationless decay. The energy difference is released as heat (vibrational relaxation) to the surrounding matrix.
  • Reverse Proton Transfer: The

    
    -Keto form is thermodynamically unstable in the ground state. The proton instantly reverts to the oxygen atom, restoring the original 
    
    
    
    -Enol form.
Visualization: The ESIPT Jablonski Diagram

The following diagram illustrates the energy pathways.[3] Note the large Stokes shift (difference between absorption and emission, though emission is negligible here due to efficient thermal dissipation).

ESIPT_Cycle S0_Enol Ground State Enol (S0) S1_Enol Excited State Enol (S1) S0_Enol->S1_Enol UV Absorption (hν) S1_Keto Excited State Keto (S1*) S1_Enol->S1_Keto ESIPT (<100 fs) S0_Keto Ground State Keto (S0*) S1_Keto->S0_Keto Internal Conversion (Radiationless) Heat Thermal Dissipation (Heat) S1_Keto->Heat S0_Keto->S0_Enol Reverse Proton Transfer

Figure 1: The ESIPT cycle showing the conversion of UV energy into harmless heat via Enol-Keto tautomerism.

Structure-Activity Relationships (SAR)

Optimizing triazine stabilizers involves tuning substituents without disrupting the core ESIPT mechanism.

Structural FeatureFunctionImpact on Performance
o-Hydroxyphenyl Mandatory. Forms the IMHB.Enables ESIPT. Removal destroys photostability.
Alkoxy Chain (R-O-) Solubilizer.Increases solubility in oils/polymers. Long chains (e.g., ethylhexyl) prevent migration/leaching.
Triazine Core Electron acceptor.[4]High electron affinity facilitates proton capture in the excited state.
Additional Phenyls Conjugation extender.Red-shifts absorption into the UVA region (320-400 nm).

Case Study: Bemotrizinol (Tinosorb S) vs. Tinuvin 1577

  • Tinuvin 1577: A mono-resorcinol triazine. Excellent for polycarbonates but limited spectral coverage (mostly UVB).

  • Bemotrizinol: A bis-resorcinol triazine. The extended conjugation and dual ESIPT sites broaden the protection into the UVA range, critical for "Broad Spectrum" claims [1].

Experimental Validation Protocols

To validate a triazine molecule as a functional UV stabilizer, one must prove both its spectral efficacy and its photostability.

Protocol 1: In Vitro Photostability Assessment

This protocol quantifies the "fatigue" of the stabilizer. A robust triazine should show <5% degradation after high-dose irradiation.

Workflow Diagram:

Photostability_Protocol Prep Sample Preparation (Substrate: PMMA Plates) Measure_T0 Measure Absorbance (T0) (290-400 nm) Prep->Measure_T0 Irradiate Solar Simulation (Dose: 10-50 MED) Measure_T0->Irradiate Measure_Tx Measure Absorbance (Tx) (Post-Irradiation) Irradiate->Measure_Tx Calc Calculate Recovery % (AUC Tx / AUC T0) Measure_Tx->Calc

Figure 2: Step-by-step workflow for determining the photostability of UV absorbers.

Detailed Methodology:

  • Substrate Preparation: Dissolve the triazine (e.g., 1-3% w/w) in a carrier (ethanol or cosmetic oil). Spreading rate: 1.3 mg/cm² on roughened PMMA (polymethylmethacrylate) plates to simulate skin topology [2].

  • Initial Scan (

    
    ):  Measure UV transmission using an integrating sphere spectrophotometer (e.g., Labsphere UV-2000S).
    
  • Irradiation: Expose samples to a solar simulator (Xenon arc lamp) complying with COLIPA/ISO standards.

    • Dosage: 10 to 50 MED (Minimal Erythema Doses).[5] 1 MED

      
       21 mJ/cm² (erythema effective).
      
    • Temperature Control: Maintain plate surface at <35°C to prevent thermal degradation artifacts.

  • Final Scan (

    
    ):  Re-measure transmission at the exact same spots.
    
  • Calculation:

    
    
    Acceptance Criteria: >95% recovery indicates excellent photostability (typical for Triazines).
    
Protocol 2: Ultrafast Transient Absorption (TEAS)

To confirm the ESIPT mechanism (and rule out simple fluorescence), researchers use Transient Electronic Absorption Spectroscopy (TEAS).

  • Objective: Observe the formation and decay of the Keto species.

  • Indicator: A transient absorption band appears instantly (<100 fs) after excitation, distinct from the ground state bleach.

  • Validation: If the lifetime of this transient state is short (ps scale) and returns fully to the ground state without forming triplets (which lead to reactive oxygen species), the ESIPT mechanism is active and safe [3].

References

  • Ciba Specialty Chemicals (now BASF). (2001). Photostabilization of UV broadband filters: Tinosorb S.[6] Photochemistry and Photobiology.[6][7]

  • Herzog, B., et al. (2002). In vivo and in vitro assessment of UVA protection by sunscreen formulations. International Journal of Cosmetic Science.

  • Stavros, V. G., et al. (2021).[8] Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Royal Society of Chemistry.

  • Kéki, S., et al. (2005). Mechanism of an Exceptional Class of photostabilizers: ESIPT in o-hydroxyphenyl-(1,3,5)-triazine. Journal of Physical Chemistry A.

Sources

Fundamental Chemistry of the 1,3,5-Triazine Ring System

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary: The "Star of David" Scaffold

The 1,3,5-triazine (s-triazine) ring system represents a privileged scaffold in modern medicinal chemistry. Unlike its isomers (1,2,3- and 1,2,4-triazines), the 1,3,5-triazine possesses perfect


 symmetry, often visualized as a "Star of David" electronic distribution. This symmetry is not merely aesthetic; it dictates a unique reactivity profile that allows for orthogonal functionalization.

For the drug developer, the s-triazine core offers three distinct vectors for substituent attachment, controlled not by complex protecting group strategies, but by simple thermodynamic modulation. This guide details the electronic underpinnings, the rigorous "Temperature-Controlled Rule" of substitution, and the protocols required to exploit this scaffold for high-throughput library generation and lead optimization.

Chemical Architecture & Electronic Theory

Electronic Deficiency and Nucleophilicity

The replacement of three carbon atoms in a benzene ring with nitrogen atoms (at positions 1, 3, and 5) dramatically alters the electrostatic potential surface. The electronegative nitrogen atoms pull electron density away from the ring carbons, creating a highly


-electron-deficient system.
  • Aromaticity: While aromatic (Hückel rule: 6

    
     electrons), the resonance energy is lower than that of benzene, making the ring susceptible to nucleophilic attack rather than electrophilic substitution.
    
  • Basicity: The s-triazine ring is weakly basic (

    
     for the conjugate acid). However, substituents strongly influence this; amino-triazines (melamines) are significantly more basic due to lone-pair donation into the ring.
    
The Deactivation Mechanism

The core utility of the triazine scaffold lies in its sequential reactivity. When a nucleophile (e.g., an amine) replaces a chloride on Cyanuric Chloride (TCT) , the donating nature of the new substituent increases the electron density of the ring. This deactivates the remaining positions toward further nucleophilic attack.

  • TCT (Trichloro): Highly Reactive (Reacts at 0°C)

  • DCT (Dichloro-Amino): Moderately Reactive (Reacts at 25°C)

  • MCT (Monochloro-Diamino): Low Reactivity (Reacts at >60°C/Reflux)

This step-wise deactivation is the fundamental principle enabling the synthesis of unsymmetrical triazines without mixtures.

Core Reactivity: The Temperature-Dependent Switch

The following Graphviz diagram illustrates the logical flow of sequential substitution, highlighting the critical temperature gates that ensure chemoselectivity.

TriazineLogic cluster_legend Reactivity Gradient TCT Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Step 1: First Substitution Temp: 0°C - 5°C Solvent: Acetone/THF TCT->Step1 + Nucleophile 1 Mono 4,6-Dichloro-1,3,5-triazine (Intermediate A) Step1->Mono High Selectivity Step2 Step 2: Second Substitution Temp: 20°C - 30°C (RT) Base: DIPEA/K2CO3 Mono->Step2 + Nucleophile 2 Di 2-Chloro-4,6-disubstituted-triazine (Intermediate B) Step2->Di Moderate Selectivity Step3 Step 3: Third Substitution Temp: >80°C (Reflux) Solvent: Dioxane/Toluene Di->Step3 + Nucleophile 3 Final 1,3,5-Trisubstituted Triazine (Target Scaffold) Step3->Final Forced Conditions Desc Reactivity decreases as Cl is replaced by electron-donating groups (e.g., -NHR, -OR). Higher activation energy is required for subsequent steps.

Figure 1: The thermodynamic gating logic of cyanuric chloride functionalization. Strict temperature adherence prevents the formation of inseparable "over-reacted" byproducts.

Experimental Master Class

Protocol A: Sequential Chemoselective Substitution (The "One-Pot" Method)

This protocol describes the synthesis of a trisubstituted triazine with three different amine nucleophiles.

Reagents:

  • Cyanuric Chloride (Recrystallized from hexane if yellow/impure).

  • Nucleophiles: Aniline (Nuc1), Morpholine (Nuc2), n-Butylamine (Nuc3).

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .
    
  • Solvent: THF or Acetone (Step 1/2), 1,4-Dioxane (Step 3).

Step-by-Step Methodology:

  • Step 1 (The Ice Bath Phase):

    • Dissolve Cyanuric Chloride (1.0 eq) in THF (0.2 M concentration).

    • Cool the solution to 0°C using an ice/salt bath. Critical: Ensure internal temperature is < 2°C before addition.

    • Add Nuc1 (0.95 eq) dropwise over 20 minutes.

    • Add DIPEA (1.0 eq) dropwise. Note: Exothermic.[1] Maintain T < 5°C.

    • Stir at 0°C for 2 hours. Monitor by TLC (hexane/EtOAc).[1]

    • Checkpoint: You should observe a single new spot (monosubstituted). If starting material remains, do not add excess Nuc1; proceed to workup or carefully add small aliquots.

  • Step 2 (The Ambient Phase):

    • Allow the reaction mixture to warm to Room Temperature (20-25°C) .

    • Add Nuc2 (1.0 eq).

    • Add DIPEA (1.0 eq).

    • Stir at RT for 4–12 hours.

    • Mechanism:[1][2][3][4][5] The first amino group has deactivated the ring; room temperature provides sufficient energy to overcome the activation barrier for the second chloride displacement, but not the third.

  • Step 3 (The Reflux Phase):

    • Add Nuc3 (1.2–1.5 eq).

    • Add DIPEA (2.0 eq).

    • If using THF/Acetone, swap solvent to 1,4-Dioxane or seal the vessel.

    • Heat to 85–100°C for 12–24 hours.

    • Workup: Cool, concentrate in vacuo, and partition between EtOAc and Water. Wash organic layer with Brine. Purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Coupling on Chlorotriazines

While


 is standard, carbon-carbon bond formation is vital for drug discovery. Chlorotriazines are excellent electrophiles for Pd-catalyzed cross-couplings.

Reagents:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or similar intermediate.

  • Aryl Boronic Acid (1.5 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: Toluene/Water (4:1) or DME/Water.

Methodology:

  • Degassing: Charge a reaction vial with the chlorotriazine, boronic acid, and base. Suspend in solvent. Sparge with Argon for 15 minutes to remove

    
    .
    
  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon.

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify.

    • Note: Triazines can coordinate to Palladium. If yield is low, consider using a scavenger resin (e.g., SiliaMetS® Thiol) during workup.

Medicinal Chemistry Applications

The "Modular" Advantage

The triazine ring allows for a "mix-and-match" approach to library synthesis.

  • Position 1: Solubilizing group (e.g., morpholine).

  • Position 2: Target binding motif (e.g., hinge-binding heterocycle for kinases).

  • Position 3: Pharmacokinetic modulator (e.g., lipophilic tail).

Case Study: Enasidenib (IDHIFA®)

Enasidenib is a first-in-class IDH2 inhibitor approved for acute myeloid leukemia (AML).

  • Structure: It features a 1,3,5-triazine core substituted with a trifluoromethyl-pyridine, an amino-alcohol, and anilines.

  • Synthesis Insight: The discovery route utilized the differing reactivity of the chlorides to assemble the molecule piece-by-piece, validating the sequential substitution protocols described above.

Quantitative Data: Substituent Effects

The following table summarizes how the first substituent affects the rate of the second substitution (relative rates).

Substituent (Pos 1)Electronic EffectReactivity of Pos 2/3 (Cl)Required Temp (Step 2)
-Cl (Start)Strong WithdrawalExtremely High0°C
-OMe Weak DonationHigh0°C - RT
-SMe Moderate DonationModerateRT
-NH-Aryl Strong DonationLowRT - 40°C
-NH-Alkyl Very Strong DonationVery Low>50°C

Table 1: Impact of the first nucleophile on the remaining electrophilic sites. Note that alkyl-amines deactivate the ring more strongly than aryl-amines.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Cui, Y., et al. (2025). "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids." ACS Omega, 11(1), 2163-2169.[6] Link

  • Marques, B. S., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry, 22, 6089-6101. Link

  • Steinmetz, K. L., et al. (2017). "Enasidenib (AG-221): A First-in-Class Mutant IDH2 Inhibitor for the Treatment of Relapsed or Refractory Acute Myeloid Leukemia." Future Oncology, 13(25). Link

  • Boger, D. L. (2019). "Synthesis and Properties of 1,2,3,5-Tetrazines." Journal of the American Chemical Society, 141(41), 16388-16397. (Cited for comparative aromaticity context). Link

Sources

The Evolution and Photophysics of Hydroxyphenyl-s-Triazine (HPT) UV Absorbers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stabilization of high-performance polymers against photo-oxidative degradation has historically relied on benzotriazoles (BTZs) and benzophenones. However, the rigorous thermal demands of engineering plastics (polycarbonates, PET) and increasing regulatory scrutiny on BTZs have catalyzed the ascendancy of 2-hydroxyphenyl-s-triazines (HPTs) .

This guide analyzes the structural evolution of HPTs from early mono-resorcinol derivatives to the current tris-resorcinol standards (e.g., Tinuvin® 1577). We explore the quantum mechanical efficiency of the Excited State Intramolecular Proton Transfer (ESIPT) mechanism and provide a validated protocol for the synthesis of these hyper-stable chromophores.

Part 1: The Photophysical Engine (ESIPT)

The superiority of HPTs lies not merely in their molar extinction coefficient (


), but in the ultrafast dynamics of their excited states. Unlike benzophenones, which rely partially on intersystem crossing, HPTs operate almost exclusively via Excited State Intramolecular Proton Transfer (ESIPT) .[1]
The Mechanism

Upon photon absorption (


), the HPT molecule undergoes a barrier-less proton transfer from the hydroxyl oxygen to the triazine nitrogen. This transforms the molecule from its ground-state Enol  form to an excited Keto  tautomer.[2]
  • Excitation (

    
    ):  Absorption of UV light promotes the Enol form to the excited singlet state.
    
  • Proton Transfer (

    
    ):  Occurs in sub-picosecond timeframes (< 100 fs), effectively outcompeting fluorescence or phosphorescence.
    
  • Internal Conversion (

    
    ):  The excited Keto form decays non-radiatively, dissipating energy as harmless heat (vibrational relaxation).
    
  • Back-Proton Transfer (

    
    ):  The ground-state Keto form is unstable and instantly reverts to the original Enol form, resetting the cycle.
    

This cycle is a "closed loop" with high fatigue resistance, allowing a single molecule to dissipate millions of photons without chemical degradation [1].

Visualization: The ESIPT Cycle

ESIPT_Cycle Enol_Ground Enol Form (Ground) S0 Enol_Excited Enol Form (Excited) S1 Enol_Ground->Enol_Excited UV Absorption (hν) Keto_Excited Keto Tautomer (Excited) S1* Enol_Excited->Keto_Excited ESIPT (<100 fs) Proton Transfer Keto_Ground Keto Tautomer (Ground) S0* Keto_Excited->Keto_Ground Internal Conversion (Heat Dissipation) Keto_Ground->Enol_Ground Back-Proton Transfer

Figure 1: The four-level ESIPT photophysical cycle of Hydroxyphenyl-triazines, demonstrating the conversion of UV energy into thermal energy.

Part 2: Structural Evolution & Historical Trajectory

The development of HPTs was driven by the need to overcome the volatility and compatibility issues of early generations.

Generation 1: Mono-Resorcinol Triazines

Early HPTs contained a single resorcinol moiety. While effective at absorbing UV, they suffered from volatility during the high-temperature processing (>280°C) required for polycarbonates (PC). They would often "bloom" to the surface or sublime, leaving the polymer unprotected.

Generation 2: Bis-Resorcinol Derivatives

To increase molecular weight and reduce volatility, bis-resorcinol structures were synthesized. These offered improved permanence but often faced solubility limits in non-polar matrices.

Generation 3: Tris-Aryl & Alkoxy-Modified (The Standard)

The breakthrough came with molecules like Tinuvin® 1577 (2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-hexyloxyphenol).

  • Design Logic: Two phenyl rings provide steric bulk and hydrophobicity, while the hexyloxy tail ensures solubility in the polymer matrix.

  • Result: A chromophore that remains physically anchored in the matrix at 320°C processing temperatures, with absorption maxima (

    
    ) perfectly tuned to the solar cutoff (290–350 nm) [2].
    

Part 3: Synthesis Protocol (Friedel-Crafts Acylation)

The synthesis of high-purity HPTs is a precision chemical process. The most robust industrial route utilizes a Friedel-Crafts reaction between cyanuric chloride and resorcinol (or substituted benzenes).

Objective: Synthesis of a Tris-Resorcinol Triazine Intermediate (Precursor to commercial HPTs).

Reagents & Equipment[2][3][4]
  • Reactants: Cyanuric Chloride (CNC), Resorcinol (1,3-dihydroxybenzene).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    
  • Solvent: Nitrobenzene or Chlorobenzene (inert, high-boiling).

  • Equipment: 4-neck round bottom flask, mechanical stirrer,

    
     inlet, HCl scrubber.
    
Step-by-Step Methodology
  • Inert System Prep: Purge the reaction vessel with dry nitrogen for 20 minutes. Moisture deactivates the

    
     catalyst.
    
  • Solubilization: Charge the flask with Nitrobenzene and Resorcinol (3.05 eq). Stir until dissolved.

  • Catalyst Addition: Slowly add

    
     (2.5 eq) at room temperature. Caution: Exothermic.
    
  • Cyanuric Chloride Addition: Cool the mixture to 10°C. Add Cyanuric Chloride (1.0 eq) portion-wise to prevent runaway exotherms.

  • Friedel-Crafts Reaction:

    • Ramp temperature to 50°C for 1 hour (Mono-substitution).

    • Ramp to 80°C for 2 hours (Bis-substitution).

    • Ramp to 100–110°C and hold for 4 hours to drive Tris-substitution.

    • Validation: Monitor HCl off-gassing. Reaction is complete when HCl evolution ceases.

  • Hydrolysis (Quenching): Pour the hot reaction mass into a mixture of ice/HCl (5%). This breaks the Aluminum-complex formed during the reaction.

  • Purification: Filter the precipitate. Wash with hot water to remove residual resorcinol and aluminum salts. Recrystallize from Methyl Cellosolve or DMF to achieve >99% purity (HPLC).

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Cyanuric Chloride + Resorcinol Complex Formation of AlCl3 Complex (Solvent: Nitrobenzene) Start->Complex Add AlCl3 Heating Stepwise Heating (50°C -> 80°C -> 110°C) Complex->Heating Reaction Friedel-Crafts Acylation (HCl Gas Evolution) Heating->Reaction Electrophilic Subst. Quench Acid Hydrolysis (Ice/HCl) Reaction->Quench Complete Conversion Product Crude HPT Precipitate Quench->Product Filtration

Figure 2: The Friedel-Crafts synthetic pathway for generating the triazine chromophore backbone.

Part 4: Comparative Performance Data

Researchers must justify the higher cost of Triazines compared to Benzotriazoles (BTZs). The data below highlights the "Performance Gap" in high-stress environments.

Table 1: Thermal and Photostability Comparison

FeatureBenzotriazole (e.g., UV-328)Triazine (e.g., Tinuvin 1577)Impact on Application
TGA (10% Weight Loss) ~240°C>350°C Triazines survive PC/PET extrusion; BTZs volatilize.
Extinction Coeff (

)
~15,000

~22,000+

Higher absorption efficiency per gram of additive.
Photostability (Loss rate) Moderate (loss after 2000h)Excellent (negligible loss)Critical for 10+ year automotive warranties.
Regulatory Status SVHC (REACH) WatchlistFavorable BTZs face bans due to persistence/bioaccumulation [3].
Interaction with Metals High (Chelaion)Low Triazines do not discolor in the presence of catalyst residues.

Part 5: Future Directions

The current frontier in HPT development focuses on Red-Shifting . Standard HPTs absorb strongly up to 350-360 nm. However, some degradation pathways in polycarbonates are triggered by 370-400 nm (blue light) radiation.

Newer derivatives (e.g., UV-1600) utilize extended conjugation or specific alkoxy-substitutions to push the absorption edge toward 400 nm, bridging the gap between UV absorbers and pigments. Additionally, "encapsulated" HPTs are being developed for waterborne coatings, overcoming the inherent hydrophobicity of the triazine core [4].

References

  • Mechanism of ESIPT in Triazines: Title: Mechanism of an Exceptional Class of Photostabilizers: A Seam of Conical Intersection Parallel to Excited State Intramolecular Proton Transfer (ESIPT) in o-Hydroxyphenyl-(1,3,5)-triazine.[3][4] Source: J. Phys.[4] Chem. A 2005, 109, 33, 7527–7537. URL:[Link]

  • Tinuvin 1577 Characterization: Title: Tinuvin® 1577 Technical Information (BASF).[5] Source: BASF / Santoprene Applications. URL:[Link]

  • Advanced Applications & Red-Shifting: Title: Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings.[6][7] Source: ResearchGate / 2nd European Technical Coatings Congress. URL:[Link]

Sources

The Diverse Biological Activities of Novel 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the discovery of novel therapeutic agents and other bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of 1,3,5-triazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The Chemical Core: Synthesis of 1,3,5-Triazine Derivatives

The versatility of the 1,3,5-triazine scaffold stems from its synthetic accessibility, primarily through the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The reactivity of the chlorine atoms is temperature-dependent; each substitution makes the remaining chlorines less susceptible to attack. This unique property allows for the controlled, stepwise introduction of different nucleophiles, enabling the creation of vast and structurally diverse compound libraries.

The first substitution is typically carried out at a low temperature (0-5 °C), the second at room temperature, and the third at an elevated temperature.[3] This differential reactivity is the cornerstone of 1,3,5-triazine chemistry, providing a logical and predictable pathway to novel, multi-functionalized molecules.

G cluster_synthesis General Synthesis Workflow for 1,3,5-Triazine Derivatives A 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) B First Nucleophile (Nu1-H) Reaction at 0-5 °C A->B Step 1 C Monosubstituted Triazine B->C D Second Nucleophile (Nu2-H) Reaction at Room Temp. C->D Step 2 E Disubstituted Triazine D->E F Third Nucleophile (Nu3-H) Reaction at Elevated Temp. E->F Step 3 G Trisubstituted Triazine (Final Product) F->G

Caption: General Synthesis Workflow for 1,3,5-Triazine Derivatives.

Biological Activities and Mechanistic Insights

The structural rigidity and the ability to position various functional groups in a defined three-dimensional space allow 1,3,5-triazine derivatives to interact with a wide range of biological targets.

Anticancer Activity

1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[3][4][5] Hybrid molecules incorporating azole moieties with the triazine core have also shown promise in overcoming drug resistance.[6]

Targeted Inhibition of Kinase Signaling Pathways:

A primary mechanism for the anticancer effects of many triazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.

  • EGFR Inhibition: Certain 1,3,5-triazine derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the proliferation and survival of cancer cells.[3] Novel triazine-based pyrazole derivatives have been specifically designed to target and inhibit EGFR, showing IC50 values in the nanomolar range.[7]

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer.[8] Several 1,3,5-triazine derivatives have been developed as potent PI3K and/or mTOR inhibitors. For example, the pan-class I PI3K inhibitor ZSTK474, which features a 1,3,5-triazine core, has entered clinical trials and shows potent antitumor activity by reducing Akt phosphorylation.[8]

G cluster_pathway Targeted Kinase Pathway Inhibition by 1,3,5-Triazines cluster_egfr EGFR Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Triazine 1,3,5-Triazine Derivative EGFR EGFR Triazine->EGFR Inhibits PI3K PI3K Triazine->PI3K Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation & Survival ERK->Proliferation_EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Growth, Proliferation, Survival mTOR->Proliferation_PI3K

Caption: Kinase Signaling Pathway Inhibition by 1,3,5-Triazine Derivatives.

Quantitative Anticancer Activity Data:

The cytotoxic effects of various 1,3,5-triazine derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Pyrazolyl-s-triazine5hHCT-116 (Colon)0.229Erlotinib-[7]
Pyrazolyl-s-triazine5hMCF-7 (Breast)0.50--[3]
Thiazolyl-triazine11eA549 (Lung)0.028Methotrexate~0.05[9]
Biguanide-derived2cHCT116 (Colorectal)20-27CisplatinComparable[3]
Morpholine-functionalized11SW480 (Colorectal)5.855-Fluorouracil>100[5]
Antimicrobial Activity

The 1,3,5-triazine scaffold is a promising template for developing new antimicrobial agents, a critical need given the rise of drug-resistant pathogens.[10] These compounds have shown efficacy against a wide range of bacteria and fungi.[11][12][13][14] The design strategy often involves mimicking the cationic and lipophilic characteristics of natural antimicrobial peptides.[15]

Quantitative Antimicrobial Activity Data:

Derivative ClassCompoundTarget OrganismMIC (µg/mL)Source
Sulfonamide Hybrid-Escherichia coli50[16]
Sulfonamide Hybrid-Pseudomonas aeruginosa100[16]
Benzenesulfonamide Hybrid11a-dCandida albicans250[17]
Triazine/Tetrazole Hybrid3aCandida albicans1.475 x 10⁻⁸[17]
Thiazolidinone Hybrid14aMalassezia furfur8.13[18]
Anti-inflammatory and Antiviral Activities
  • Anti-inflammatory: Certain 1,3,5-triazine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][19]

  • Antiviral: The triazine core has been incorporated into molecules with documented antiviral activity, including against HIV.[2][5]

Core Methodologies: A Practical Guide to Evaluation

The transition from a novel compound to a potential therapeutic agent is paved with rigorous and reproducible experimental evaluation.[20] The protocols described herein are foundational for assessing the biological activity of new 1,3,5-triazine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary anticancer screening.[21][22][23] It is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[23] In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[21]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[21] The choice of seeding density is critical; it must be optimized to ensure cells are in an exponential growth phase during the experiment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivative for 48-72 hours.[3] A logarithmic serial dilution is standard for generating a comprehensive dose-response curve. A vehicle control (e.g., DMSO) must be included to account for any solvent effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[3] This incubation period allows for sufficient formazan crystal formation within viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • IC50 Calculation: Calculate cell viability as a percentage of the control and determine the IC50 value by plotting the dose-response curve.[21] This value represents the concentration at which the compound inhibits 50% of cell growth and is the primary metric for cytotoxic potency.

G cluster_mtt MTT Assay Workflow for Cytotoxicity A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Triazine Compound (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Target-Based Screening: Enzyme Inhibition Assays

For compounds designed to inhibit a specific enzyme (e.g., EGFR, PI3K, COX), an enzyme inhibition assay is the definitive method to confirm the mechanism of action.[24][25] These assays measure the activity of a purified enzyme in the presence and absence of the inhibitor.[26]

General Principle:

  • Reaction Setup: The purified target enzyme is incubated with its specific substrate, which, upon conversion, generates a detectable signal (e.g., colorimetric, fluorescent).[27]

  • Inhibitor Addition: The reaction is run across a range of inhibitor (triazine compound) concentrations.

  • Activity Measurement: The rate of the enzymatic reaction is measured over time.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is determined. This confirms a direct interaction between the compound and its intended target.

This direct measurement of target engagement is a critical validation step, providing a causal link between the compound and its observed cellular effect.[25][26]

Bridging to Preclinical: In Vivo Efficacy Studies

While in vitro assays are essential for initial screening, they cannot fully replicate the complex environment of a living organism.[28][29] Promising candidates must therefore be evaluated in vivo.[20]

Rationale and Approach:

  • Model Selection: Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common starting point for evaluating anticancer agents.[29]

  • Key Parameters: Efficacy is assessed by monitoring tumor volume, animal body weight (as an indicator of toxicity), and overall survival rate over the course of the treatment.[30][31]

  • Value: In vivo studies provide a comprehensive assessment of a drug's efficacy, safety, and pharmacokinetics, which are critical for predicting clinical success.[29] A compound that is potent in vitro may fail in vivo due to poor bioavailability or high toxicity, making this an indispensable step in drug development.

Conclusion and Future Outlook

The 1,3,5-triazine scaffold continues to be a highly versatile and fruitful starting point for the development of a wide array of biologically active compounds. The diverse activities, ranging from potent anticancer and antimicrobial effects to anti-inflammatory properties, underscore the importance of this heterocyclic core in medicinal and agricultural chemistry.[3] Future research will likely focus on the synthesis of highly specific, multi-target derivatives and the exploration of novel drug delivery systems to enhance the therapeutic index of these promising compounds.

References

  • Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their derivatives. (n.d.). Google Scholar.
  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • Balaha, M., George, R. F., & El-Gazzar, M. G. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). MDPI.
  • Falorni, M., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed.
  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (2022). MDPI.
  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). Benchchem.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Google Scholar.
  • Design, Synthesis, and Biological Activity of Novel 1,3,5-Triazine–1,2,4-Triazine Hybrids as Cholinesterase Inhibitors. (n.d.). ProQuest.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • What is an Inhibition Assay?. (n.d.). Biobide.
  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. (2015). Hilaris Publisher.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. (n.d.). RSC Publishing.
  • Enzyme Inhibition Kit for Metabolic Studies. (n.d.). Creative Diagnostics.
  • 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. (n.d.). PubMed.
  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development. (2017). PubMed.
  • Inhibitor Screening Kits. (n.d.). Biocompare.
  • Different biological activities displayed by 1,3,5‐triazine. (n.d.). ResearchGate.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). MDPI.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). Google Scholar.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Unbiased in vivo preclinical evaluation of anticancer drugs identifies effective therapy for the treatment of pancreatic adenocarcinoma. (2020). PNAS.
  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024). PSJD.
  • In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. (2016). AACR Journals.
  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing.
  • A near-universal way to measure enzyme inhibition. (2018). McGill Newsroom.
  • The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2024). Preprints.org.
  • In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. (2017). PubMed.
  • Recent Advances in Synthesis and Antifungal Activity of 1, 3, 5-Triazines. (2017). ResearchGate.
  • Anti-inflammatory activity of triazine derivatives: A systematic review. (n.d.). ResearchGate.
  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. (2021). PubMed.
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (2026). Der Pharma Chemica.
  • Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. (2024). ResearchGate.
  • Recent Advances in 1,3,5-Triazine Derivatives as Antibacterial Agents. (2020). Google Scholar.

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Key Spectroscopic Features of 2-(1,3,5-triazin-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Proton Transfer Switch

2-(1,3,5-triazin-2-yl)phenol represents the fundamental chromophore of the hydroxyphenyl-s-triazine (HPT) class. Unlike standard fluorophores that rely on rigid conjugation for emission, this molecule operates as a photochemical switch . Its utility in drug development (as a fluorescent probe) and materials science (as a UV stabilizer) stems from a singular phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

For the researcher, the critical takeaway is the Stokes shift . While typical organic fluorophores exhibit shifts of 20–50 nm, 2-(1,3,5-triazin-2-yl)phenol derivatives often exceed 100–150 nm (6000–10,000 cm⁻¹) . This guide details the spectroscopic validation of this mechanism and provides protocols to distinguish genuine ESIPT signals from experimental artifacts.

Molecular Architecture & The ESIPT Mechanism

The spectroscopic identity of this molecule is defined by the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the triazine nitrogen.

The Four-Level Photocycle

The molecule exists in two tautomeric forms: the Enol (E) and the Keto (K) .

  • Ground State (S₀): The molecule prefers the Enol form due to aromatic stabilization. The proton resides on the oxygen.[2]

  • Excitation (S₀ → S₁): UV absorption occurs in the Enol form.

  • Proton Transfer (S₁ Enol → S₁ Keto):** Upon excitation, the acidity of the phenol and the basicity of the triazine nitrogen increase dramatically. The proton transfers ballistically (<100 fs) to the nitrogen.

  • Emission (S₁ Keto → S₀ Keto):* Fluorescence occurs from the excited Keto species. Because the Keto form has a narrower HOMO-LUMO gap, the emission is significantly red-shifted.

  • Relaxation: The ground-state Keto form is unstable and rapidly back-transfers the proton to regenerate the Enol form.

Visualization: The ESIPT Jablonski Diagram

ESIPT_Mechanism Enol_S0 Enol (S₀) Ground State (Stable) Enol_S1 Enol* (S₁) Excited State (High Energy) Enol_S0->Enol_S1 UV Abs (hν) Keto_S1 Keto* (S₁) Proton Transferred (Emissive) Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (S₀) Ground State (Unstable) Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Back PT (Thermal)

Caption: The four-level photocycle showing the ballistic proton transfer responsible for the large Stokes shift.

Spectroscopic Signatures

A. UV-Vis Absorption (The Enol Signature)

In non-polar and polar aprotic solvents, the absorption spectrum represents the Enol form.

  • Primary Band: 270–300 nm (

    
    , benzene ring).
    
  • Secondary Band: 330–350 nm (Charge Transfer band involving the IMHB).

  • Diagnostic: The 330–350 nm band is sensitive to pH and solvent H-bonding ability. If this band disappears or shifts significantly in protic solvents (like methanol), it indicates disruption of the IMHB.

B. Fluorescence Emission (The Keto Signature)
  • Emission Max: 460–500 nm .

  • Stokes Shift: ~6000–10,000 cm⁻¹ .

  • Dual Emission Anomaly: In strong H-bond accepting solvents (e.g., DMF, DMSO), you may observe a secondary blue emission (~360–400 nm).

    • Cause: Intermolecular H-bonding with the solvent competes with the IMHB, stabilizing a non-transferring Enol* species.

    • Application: This ratio (Blue Enol / Orange Keto) can be used to sense solvent polarity or water content.

C. NMR Spectroscopy (The Proton Lock)

The ¹H NMR spectrum provides the most definitive proof of the IMHB in the ground state.

  • Hydroxyl Proton (–OH): δ 12.0 – 15.0 ppm (Singlet, broad).

    • Why: The proton is deshielded by the ring current of the triazine and the strong hydrogen bond. Normal phenols appear at 4–8 ppm; the shift to >12 ppm is the hallmark of the HPT class.

  • Aromatic Protons: Complex multiplets in the δ 6.5 – 8.5 ppm range.

D. Vibrational Spectroscopy (IR)
  • O–H Stretch: 2500–3200 cm⁻¹ (Weak/Broad).

    • Note: Do not look for a sharp peak at 3600 cm⁻¹. The IMHB broadens this band significantly, often merging it with C–H stretches.

  • C=N Stretch (Triazine): 1500–1580 cm⁻¹ .

Summary of Key Data
FeatureValue / RangeStructural Origin
Absorbance (

)
290 nm, 340 nmEnol form (

)
Emission (

)
460–500 nmKeto form (ESIPT)
Stokes Shift >100 nm (>6000 cm⁻¹)Enol-Keto energy gap
¹H NMR (–OH) 12.0 – 15.0 ppmStrong IMHB (Deshielding)
IR (O–H) 2500–3200 cm⁻¹ (Broad)H-bonded Hydroxyl

Experimental Protocols

Protocol 1: Solvatochromic Validation of ESIPT

Objective: Confirm that the large Stokes shift is due to ESIPT and not impurities or charge transfer (ICT).

Reagents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Ethanol (polar protic).

  • Preparation: Prepare 10⁻⁵ M solutions of the compound in all three solvents.

    • Note: Keep concentration low to prevent aggregation, which can mimic dual emission.

  • Absorbance Scan: Measure UV-Vis from 250–450 nm.

    • Expectation: Minimal shift in

      
       across solvents (unlike ICT probes which shift heavily).
      
  • Emission Scan: Excite at the lowest energy absorption band (~340 nm).

  • Analysis:

    • Cyclohexane: Should show strong, single emission at ~470 nm (Keto).

    • Ethanol: May show a new blue band (~380 nm) or reduced Keto intensity due to solvent interference with the IMHB.

    • Validation: If the emission color changes significantly (e.g., from orange to blue) upon adding a drop of acetic acid or base, the probe is pH-sensitive/H-bond sensitive.

Protocol 2: NMR "Shake Test" for IMHB Strength

Objective: Verify the stability of the intramolecular hydrogen bond.

  • Standard Run: Acquire ¹H NMR in CDCl₃. Locate the downfield singlet (>12 ppm).

  • D₂O Shake: Add 1 drop of D₂O to the NMR tube, shake, and re-acquire.

    • Result: For standard phenols, the –OH signal disappears instantly (H/D exchange). For 2-(1,3,5-triazin-2-yl)phenol, the signal often persists or exchanges very slowly because the proton is "locked" between the oxygen and nitrogen, shielded from the solvent.

Workflow Visualization

Experimental_Workflow Sample Sample Preparation (10⁻⁵ M in Cyclohexane) Abs UV-Vis Absorbance (Scan 250-450 nm) Sample->Abs Check_Abs Check λmax ~340nm? Abs->Check_Abs Fluoro Fluorescence Emission (Excite @ 340 nm) Check_Abs->Fluoro Yes Stokes Calculate Stokes Shift (λem - λex) Fluoro->Stokes Decision Shift > 6000 cm⁻¹? Stokes->Decision ESIPT_Confirmed ESIPT Confirmed (Keto Emission) Decision->ESIPT_Confirmed Yes Artifact Artifact/Impurity (Check Purity) Decision->Artifact No

Caption: Step-by-step logic for confirming ESIPT character in triazine derivatives.

References

  • Paterson, M. J., et al. (2005). "Mechanism of an Exceptional Class of Photostabilizers: A Seam of Conical Intersection Parallel to Excited State Intramolecular Proton Transfer (ESIPT) in o-Hydroxyphenyl-(1,3,5)-triazine."[3] The Journal of Physical Chemistry A.

  • Song, X., et al. (2026/ResearchGate). "The mechanism of excited-state proton transfer of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine in dimethyl sulfoxide solution."[4] ResearchGate.

  • Hansen, P. E., et al. (2007). "An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols." Magnetic Resonance in Chemistry.

  • RSC Publishing. "Tweaking the proton transfer triggered proton transfer of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole." Physical Chemistry Chemical Physics.

  • ChemicalBook. "1,3,5-Triazine Spectral Data."

Sources

Methodological & Application

Protocol for the Synthesis of 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (CAS: 2125-23-7) is a highly valued intermediate in the development of advanced UV absorbers, polymer photostabilizers, and biologically active pharmaceutical derivatives[1][2]. The synthesis of this symmetric triazine relies on a triple Friedel-Crafts electrophilic aromatic substitution[1].

In this reaction, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) acts as the electrophile, while resorcinol (1,3-dihydroxybenzene) serves as the electron-rich aromatic nucleophile[1][3]. The fundamental challenge in this synthesis is the modulating reactivity of the triazine core: as each electron-withdrawing chlorine atom is replaced by an electron-donating resorcinol moiety, the electrophilicity of the remaining carbon centers significantly decreases ()[4]. To achieve complete tri-substitution and prevent the accumulation of partially substituted intermediates, the protocol mandates a strictly controlled, step-wise temperature gradient[1].

Mechanistic Workflow

The following diagram illustrates the causality of the thermal shifts required to drive the sequential nucleophilic substitutions to completion.

SynthesisWorkflow Start Cyanuric Chloride + Resorcinol (1:3.2 Molar Ratio) Catalyst AlCl3 in Nitrobenzene Lewis Acid Activation Start->Catalyst Stage1 Stage 1: 5-10 °C (1 h) Mono-substitution Catalyst->Stage1 Cooling Stage2 Stage 2: 25-30 °C (1 h) Di-substitution Stage1->Stage2 Controlled Heating Stage3 Stage 3: 90-95 °C (3 h) Tri-substitution Stage2->Stage3 Thermal Shift Quench Acidic Quench 35% HCl at 70-80 °C Stage3->Quench Decomplexation Purify DMF Recrystallization & Filtration Quench->Purify Phase Separation Product 2,4,6-tris(2,4-dihydroxyphenyl) -1,3,5-triazine (Yield: ~90%) Purify->Product Isolation

Mechanistic workflow of the temperature-controlled stepwise substitution of cyanuric chloride.

Materials and Reagents

The stoichiometry is designed with a slight excess of resorcinol (3.2 equivalents) to ensure the complete consumption of the cyanuric chloride[1]. Aluminum trichloride (


) is utilized as a Lewis acid to activate the triazine ring[1].

Table 1: Reagent Quantities and Equivalents

ReagentMW ( g/mol )Mass (g)MolesEquivalentsRole
Cyanuric Chloride 184.4118.50.101.0Electrophile
Resorcinol 110.1135.20.323.2Nucleophile
Aluminum Trichloride 133.3421.40.161.6Lewis Acid Catalyst
Nitrobenzene 123.11222.0--Solvent
35% Hydrochloric Acid 36.4652.0--Quenching Agent
Ethylenediamine 60.103.70.060.6Phase Separator
N,N-Dimethylformamide (DMF) 73.09330.0--Recrystallization Solvent

Step-by-Step Experimental Protocol

Phase 1: Catalyst-Substrate Complexation
  • Equip a 500 mL four-neck round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a hydrogen chloride absorption trap[1].

  • Add 35.2 g of resorcinol, 21.4 g of anhydrous

    
    , and 222 g of nitrobenzene to the flask[1].
    
  • Stir and gently raise the temperature until all solid materials are fully dissolved[1].

    • Causality: Nitrobenzene is selected as the solvent because its high dielectric constant stabilizes the intermediate carbocations formed during the Friedel-Crafts reaction, and its high boiling point safely accommodates the 95 °C heating stage[1].

Phase 2: Step-Wise Electrophilic Aromatic Substitution
  • Mono-substitution: Cool the reaction mixture to 5–10 °C using an ice-water bath. Turn on the HCl absorption device and add 18.5 g of cyanuric chloride in small portions. Maintain the temperature for 60 minutes [1].

    • Causality: The first chlorine atom is highly reactive. Keeping the temperature low prevents uncontrolled exothermic poly-substitution, which could trap unreacted starting materials in an insoluble matrix ()[4].

  • Di-substitution: Slowly increase the temperature to 25–30 °C and hold for an additional 60 minutes [1].

    • Causality: The mono-substituted intermediate is less electrophilic. Room temperature provides the exact activation energy required for the second substitution without triggering premature tri-substitution[4].

  • Tri-substitution: Over the course of 30 minutes, raise the temperature to the final reaction setpoint of 90–95 °C . Maintain this temperature for 3.0 hours [1].

    • Causality: The di-substituted triazine is heavily deactivated by the two electron-donating resorcinol rings. Extended heating at 95 °C forces the final substitution, ensuring a high yield of the target tris-adduct[1][4].

Phase 3: Quenching and Decomplexation
  • Pre-load a separate 1000 mL four-neck flask with 52 g of 35% hydrochloric acid[1].

  • Slowly transfer the hot reaction solution into the acidic quench, controlling the hydrolysis temperature to remain between 70–80 °C for 1.0 hour [1].

    • Causality: The acidic environment breaks down the strong coordination complexes formed between the aluminum catalyst and the hydroxyl groups of the product, terminating the reaction[1].

Phase 4: Phase Separation and Isolation
  • Add 3.7 g of ethylenediamine to the mixture at 70 °C, then allow the system to cool to 40 °C[1].

    • Causality: Ethylenediamine acts as a chelating agent for residual aluminum ions and neutralizes excess acid. This drives a clean solid-liquid phase separation[1].

  • Decant approximately 203 g of the liquid phase (nitrobenzene) from the flask. Note: GC testing typically shows this recovered nitrobenzene has a purity of ≥99.0% and can be recycled[1].

Phase 5: Purification
  • To the remaining crude solid in the 1000 mL flask, add 330 g of DMF[1].

  • Stir and heat until the solid is completely dissolved[1].

  • Cool the solution gradually to 40–45 °C to initiate precipitation, then further cool to 15–20 °C and hold for 1.0 hour [1].

  • Filter the precipitate, wash the filter cake with cold DMF, and dry under vacuum[1].

Analytical & Quality Control Specifications

Following the DMF recrystallization, the protocol yields approximately 36.4 g of the target intermediate[1].

Table 2: Quality Control Specifications

ParameterExpected ResultAnalytical Method
Appearance Pale yellow to off-white crystalline powderVisual Inspection
Yield ~89.88%Gravimetric Calculation[1]
Purity ≥ 98.8%HPLC (UV detection)[1]
Molecular Weight 405.36 g/mol Mass Spectrometry[1]

Troubleshooting & Process Optimization

  • Incomplete Substitution (Low Yield): If HPLC analysis reveals high levels of di-substituted impurities, verify the anhydrous nature of the

    
     catalyst. Moisture degrades the Lewis acid, stalling the reaction before the 95 °C phase.
    
  • Solvent Alternatives: While nitrobenzene provides excellent yields, its toxicity can be a concern for green chemistry initiatives. Alternative solvents such as sulfolane or halogenated aromatic hydrocarbons (e.g., 1,2-dichlorobenzene) can be utilized. When using sulfolane, the reaction temperature for the final stage is typically optimized between 60 to 100 °C ()[5].

References

  • Afonso, C. A. M., Lourenço, N. M. T., & de Rosatella, A. A. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81–102. URL:[Link]

  • Sato, T., & Nakamura, Y. (2014).Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound. US Patent 8,716,474 B2. United States Patent and Trademark Office.

Sources

Application Note: Hydroxyphenyl-Triazine (HPT) UV Absorbers in Automotive Clear Coats

[1][2][3][4][5][6]

Abstract

This application note details the mechanistic function, formulation protocols, and validation standards for utilizing Hydroxyphenyl-triazine (HPT) class UV absorbers (UVAs) in automotive clear coats. Unlike traditional Benzotriazoles (BTZs), HPTs offer superior photostability, higher extinction coefficients, and minimal interaction with metal catalysts.[1] This guide provides a self-validating experimental framework for R&D scientists to engineer coatings capable of meeting OEM durability standards (e.g., SAE J2527), emphasizing the critical synergy between HPTs and Hindered Amine Light Stabilizers (HALS).

Scientific Foundation: The HPT Advantage

Mechanism of Action: ESIPT

The efficacy of HPTs relies on Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV irradiation, the molecule undergoes a rapid, reversible proton transfer that dissipates the absorbed photon energy as harmless heat (IR radiation), returning the molecule to its ground state without chemical degradation.

Why HPT outperforms BTZ:

  • Intrinsic Photostability: HPTs exhibit a faster ESIPT cycle with higher quantum efficiency, resulting in less "burn-out" over time compared to Benzotriazoles.

  • Chemical Inertness: Automotive clear coats often employ metal catalysts (e.g., Dibutyltin dilaurate in 2K Polyurethanes) or strong amine crosslinkers. BTZs can chelate with these metals, causing yellowing or catalyst deactivation. HPTs are sterically hindered and lack the specific nitrogen coordination sites to interact with these metals.

  • High Extinction Coefficient: HPTs (e.g., Tinuvin® 400/479 derivatives) follow the Lambert-Beer law with higher molar absorptivity (

    
    ) in the UV-B region (280–320 nm), allowing for thinner film applications (
    
    
    ) without compromising substrate protection.
Mechanistic Visualization

The following diagram illustrates the ESIPT cycle and the synergistic defense layers in a coating system.

HPT_Mechanismcluster_0ESIPT Cycle (HPT Molecule)cluster_1Coating Defense LayersGroundGround State(Enol Form)ExcitedExcited State(Singlet)Ground->ExcitedUV Absorption (hv)KetoProton Transfer(Keto Form)Excited->KetoFast H+ TransferRelaxationThermal Dissipation(Heat Release)Keto->RelaxationInternal ConversionRelaxation->GroundReturn to EnolUVAHPT UVA(Filters UV Light)PolymerPolymer Matrix(Acrylic/Melamine)UVA->PolymerProtected (Heat only)HALSHALS(Scavenges Free Radicals)HALS->PolymerRegeneration CyclePolymer->HALSRadical FormationSunSolar RadiationSun->UVAPrimary ShieldSun->PolymerLeakage (<5%)

Figure 1: The ESIPT photochemical cycle (left) and the synergistic defense mechanism of UVA and HALS in the coating matrix (right).

Formulation Protocol

Objective: Formulate a 2K Polyurethane clear coat stabilized with HPT and HALS for SAE J2527 testing.

Materials & Equipment
  • Resin System: Hydroxy-functional acrylic polyol (e.g., Macrynal® series).

  • Crosslinker: Isocyanate (HDI trimer).

  • UVA (HPT): Hydroxyphenyl-triazine (e.g., Tinuvin® 400 or generic CAS 153519-44-9).[2][3]

    • Target: Broad UV-B/UV-A coverage.

  • HALS: Non-basic amino-ether (NOR) HALS (e.g., Tinuvin® 123) to prevent acid-catalyzed curing interference.

  • Solvents: Xylene/Butyl Acetate (1:1 mix).

  • Substrate: Silver metallic basecoat on E-coated steel panels (Silver is chosen as it reflects UV, doubling the path length through the clear coat).

Concentration Strategy (The Filter Effect)

According to the Lambert-Beer Law (




  • Standard Loading: 2.0% HPT + 1.0% HALS (on solid binder weight).

  • Thin Film (<30 µm): Increase HPT to 3.0% to maintain optical density > 2.0.

Step-by-Step Formulation Procedure
  • Resin Preparation (Component A):

    • Weigh the acrylic polyol into a dispersion vessel.

    • Add solvents to adjust viscosity to 25–30s (DIN 4 cup).

  • Additive Incorporation (Critical Step):

    • Pre-dilution: Dissolve HPT and HALS in a small portion of the solvent blend (1:3 ratio) to ensure complete solubilization.

    • Addition: Add the additive solution to Component A under agitation (1000 RPM) .

    • Validation: Verify no haze or turbidity (HPTs are generally soluble, but incompatibility leads to "blooming").

  • Crosslinking (Component B):

    • Add Isocyanate hardener immediately prior to application.

    • Pot life is typically 2–4 hours.

  • Application:

    • Spray apply to target dry film thickness (DFT) of 40–50 µm.

    • Flash off: 10 min at ambient temp.

    • Cure: 30 min at 140°C (HPTs are stable up to >300°C, ensuring no loss during bake).

Validation & Testing Standards

Accelerated Weathering (SAE J2527)

The automotive industry standard uses a Xenon-arc light source with controlled irradiance and water spray.[4]

Protocol Parameters:

  • Filter: Quartz inner / Borosilicate outer (Simulates daylight).[5]

  • Irradiance: 0.55 W/m² at 340 nm.

  • Cycle:

    • 40 min Light (70°C Black Panel Temp, 50% RH).

    • 20 min Light + Front Spray (Thermal shock).

    • 60 min Light.

    • 60 min Dark + Back Spray (Simulates condensation).

  • Duration: 3000 to 5000 hours.

Performance Metrics

Data should be recorded every 500 hours.

MetricMethodAcceptance Criteria (3000 hrs)
Gloss Retention ASTM D523 (20°/60°)> 80% retention
Color Change ASTM D2244 (

)

Cracking Visual / MicroscopeNo cracking (Rating 10)
Delamination Cross-hatch Tape0% loss (5B)
Experimental Workflow Visualization

Formulation_Workflowcluster_prepPreparation Phasecluster_appApplication Phasecluster_testValidation Phase (SAE J2527)startStart: Raw MaterialscalcCalculate Loading(2% HPT / 1% HALS)start->calcmixPre-dissolve Additivesin Solventcalc->mixdisperseDisperse in Resin (Comp A)High Shearmix->disperseactAdd Hardener (Comp B)disperse->actspraySpray Application(Target 45µm DFT)act->spraycureBake Cure140°C / 30 minspray->cureweatherXenon Arc Exposure(3000+ Hours)cure->weathermeasureMeasure Gloss/Color(Every 500 hrs)weather->measuremeasure->weatherNext CycledecisionPass/Fail Analysismeasure->decisionEnd of Test

Figure 2: Step-by-step formulation and validation workflow for HPT-stabilized clear coats.

Comparative Performance Data

The following table summarizes typical performance differences between HPT and legacy UV absorbers in high-solids automotive coatings.

FeatureBenzotriazole (BTZ)Hydroxyphenyl-Triazine (HPT)Impact on Application
Absorbance (

)
ModerateHigh (Very High for Tinuvin 479)HPT allows thinner films or lower loading.[6]
Photostability Moderate (Degrades >2000h)Excellent (Stable >4000h)HPT maintains protection late in vehicle life.
Interaction Reacts with Metal IonsInertHPT prevents yellowing in catalyzed systems.
Alkalinity Can be slightly basicNeutralHPT is safer for acid-catalyzed systems.
Color LowVery Low (Pale Yellow)HPT preferred for pure white/blue pearl coats.

Troubleshooting Guide

  • Issue: Blooming/Exudation (White haze on surface).

    • Cause: Incompatibility of the UVA with the resin matrix or overdose.

    • Solution: Switch to a modified HPT with longer alkyl chains (e.g., Tinuvin 400 is designed for high compatibility) or reduce loading.

  • Issue: Delamination from Basecoat.

    • Cause: UV light passing through clear coat and degrading the basecoat interface.

    • Solution: The clear coat is too thin or UVA concentration is too low. Recalculate using Lambert-Beer law to ensure Optical Density > 2.0 at the specific film thickness.

  • Issue: Yellowing upon Cure.

    • Cause: Interaction with curing catalyst or thermal oxidation.

    • Solution: Verify HPT is used (not BTZ). Ensure HALS is non-basic (NOR type) if using acid catalysts.

References

  • BASF SE. (2019). Tinuvin® 400 Technical Data Sheet: Hydroxyphenyl-triazine (HPT) UV absorber for coatings.[2][7][3] Retrieved from

  • Society of Automotive Engineers (SAE). (2004). SAE J2527: Performance Based Standard for Accelerated Exposure of Automotive Exterior Materials Using a Controlled Irradiance Xenon-Arc Apparatus.[4][5][8] Retrieved from

  • Songwon Industrial Co., Ltd. (2017). SONGSORB® CS 400: High performance HPT UV absorber for automotive coatings.[9] Retrieved from

  • Schaller, C., & Rogez, D. (2010). Light Stabilization Toolbox: Advanced UV Absorbers for Automotive Clearcoats. PCI Magazine. Retrieved from

  • ASTM International. (2014). ASTM D7869-13: Standard Practice for Xenon Arc Exposure Test with Enhanced Light and Water Exposure for Transportation Coatings. Retrieved from

Advanced Analytical Methodologies for the Quantification of Phenol Derivatives in Polymers: An Extractables & Leachables (E&L) Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Phenol derivatives—including Bisphenol A (BPA), Butylated hydroxytoluene (BHT), and complex hindered phenolic antioxidants (e.g., Irganox® 1010)—are ubiquitous in polymer manufacturing. They serve as essential plasticizers, stabilizers, and radical scavengers[1]. However, for drug development professionals, these compounds represent high-risk Extractables and Leachables (E&L)[2].

When pharmaceutical products are stored in polymer container closure systems (CCS) or processed using single-use biomanufacturing equipment, these additives can migrate into the drug matrix[1]. Extractables are compounds drawn out under extreme, exaggerated conditions, whereas leachables migrate under normal storage and use[2]. Because leached phenols can compromise biologic efficacy, induce toxicity, or alter product stability, rigorous quantification is a regulatory imperative[1]. This application note provides a causality-driven guide to extracting, separating, and quantifying phenol derivatives in complex polymer matrices.

EL_Workflow A 1. Polymer Sample (e.g., Polyolefin) B 2. Extraction (Dissolution/MAE) A->B C 3. Sample Cleanup (Precipitation/SPE) B->C D 4. Separation (LC or GC) C->D E 5. Detection (MS/MS, UV, FLD) D->E

Analytical workflow for extracting and quantifying phenol derivatives from polymer matrices.

Sample Preparation and Extraction Strategies

The critical first step in polymer analysis is liberating the phenolic analytes from the macromolecular matrix. The choice of extraction dictates the recovery and integrity of the analytes.

  • Dissolution-Precipitation : The polymer (e.g., polycarbonate, polyethylene) is completely dissolved in an aggressive organic solvent like dichloromethane (DCM). Following dissolution, an anti-solvent (e.g., methanol) is added dropwise to precipitate the high-molecular-weight polymer backbone while leaving the small-molecule phenols in the supernatant[3].

    • Causality: This method ensures 100% release of embedded additives, overcoming the diffusion limitations inherent to standard solid-liquid extraction.

  • Microwave-Assisted Extraction (MAE) : Often preferred over traditional Soxhlet extraction for insoluble, cross-linked polymers.

    • Causality: Microwave dielectric heating rapidly disrupts polymer-additive interactions, reducing extraction time from hours to minutes while minimizing the thermal degradation of heat-sensitive antioxidants.

Analytical Methodologies: Causality and Selection

Because extractables vary widely in volatility and polarity, a multi-orthogonal analytical approach is required to capture the full E&L profile[4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for non-volatile phenols (e.g., BPA, Irganox 1010) and their degradation products[1].

  • Mechanistic Insight (The pH Paradox) : Phenols are weak acids with pKa values typically between 9.5 and 10.5. In LC-MS/MS, they are optimally analyzed in Electrospray Ionization Negative (ESI-) mode. A frequent methodological error is utilizing 0.1% Formic Acid as a mobile phase additive, which suppresses the ionization of phenolic targets[5]. Instead, utilizing a neutral or slightly basic additive like 1 mM Ammonium Acetate facilitates efficient deprotonation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), drastically increasing MS sensitivity.
    

Ionization_Logic A Phenolic Compound (Weak Acid, pKa ~9-10) B Acidic Mobile Phase (e.g., 0.1% Formic Acid) A->B C Neutral/Basic Phase (e.g., Ammonium Acetate) A->C D Ion Suppression (Poor ESI- Signal) B->D E Efficient Deprotonation [M-H]- Formation C->E F Low Sensitivity D->F G High Sensitivity E->G

Effect of mobile phase pH on the electrospray ionization (ESI) efficiency of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile and semi-volatile phenols, such as BHT and 2,4-di-tert-butylphenol[6].

  • Mechanistic Insight : Direct GC-MS analysis of polar phenols like BPA can lead to peak tailing and poor sensitivity due to interactions with the silanol groups on the GC column[3]. Derivatization (e.g., methylation or silylation) is required to mask the hydroxyl group, thereby increasing volatility and thermal stability[3].

Quantitative Data Summary

Analytical TechniqueTarget Phenol DerivativesTypical MatrixLOD / LOQKey Advantages & Limitations
LC-MS/MS (ESI-) BPA, Irganox 1010, NonylphenolPolycarbonate, Polyolefins0.01 - 0.2 ng/mL[3][7]High sensitivity; no derivatization needed. Susceptible to matrix ion suppression.
GC-MS (Headspace) BHT, 2,4-di-tert-butylphenolPP, PE, Single-Use Bags0.1 - 0.6 ppm[4]Ideal for volatiles. Requires derivatization for highly polar/heavy phenols[3].
HPLC-UV/FLD BPA, BHT, DPBDFood Packaging, PVC10 - 50 ng/mL[8]Cost-effective for routine QC. Lower specificity compared to MS/MS[8].

Self-Validating Protocol: LC-MS/MS Quantification of BPA and BHT in Polyolefin Packaging

This protocol is engineered as a self-validating system, incorporating stable isotope-labeled internal standards (SIL-IS) to dynamically correct for matrix effects and extraction losses[7].

Materials & Reagents
  • Solvents : Dichloromethane (DCM) and Methanol (MeOH) (LC-MS grade).

  • Standards : BPA, BHT (Analytical standard grade).

  • Internal Standards : BPA-d8, BHT-d21[7].

  • Mobile Phase A : LC-MS grade Water + 1 mM Ammonium Acetate[5].

  • Mobile Phase B : LC-MS grade Acetonitrile + 1 mM Ammonium Acetate.

Step-by-Step Methodology

Step 1: Sample Cleavage & Spiking (Self-Validation Checkpoint)

  • Mince the polyolefin packaging into 2x2 mm pieces to maximize the surface area for solvent interaction. Weigh exactly 1.00 g into a clean glass vial.

  • Spike the solid matrix directly with 50 µL of a 1 µg/mL SIL-IS mixture (BPA-d8, BHT-d21).

    • Causality: Spiking the solid matrix before extraction ensures the internal standard undergoes the exact same physical and chemical stresses as the native analytes, perfectly accounting for incomplete dissolution or precipitation losses[7].

Step 2: Dissolution-Precipitation Extraction

  • Add 10 mL of DCM to the vial. Sonicate for 30 minutes at 40°C until the polymer is fully dissolved or highly swollen.

  • While vortexing continuously, add 20 mL of cold MeOH dropwise.

    • Causality: The sudden shift in solvent polarity forces the high-molecular-weight polyolefin backbone to precipitate out of solution, while the small-molecule phenols remain dissolved in the DCM/MeOH mixture[3].

  • Centrifuge the mixture at 5000 rpm for 10 minutes at 4°C. Carefully collect the supernatant.

Step 3: Sample Cleanup

  • Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Removes residual micro-polymer particulates that could precipitate inside the HPLC system and irreversibly clog the analytical column.

  • Evaporate the filtered extract to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase (50:50 A:B).

Step 4: LC-MS/MS Analysis

  • Chromatography : Inject 5 µL onto a C18 reversed-phase column (e.g., 1.9 µm, 150 × 2.1 mm) maintained at 40°C[1].

  • Gradient : Start at 50% B, ramp to 95% B over 8 minutes, hold for 3 minutes to wash late-eluting oligomers, and return to 50% B for re-equilibration.

  • Detection : Operate the mass spectrometer in ESI negative mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • BPA : m/z 227.1 → 212.1 (Quantifier), 227.1 → 133.1 (Qualifier)[9].

    • BPA-d8 (IS) : m/z 235.1 → 220.1[9].

Step 5: System Suitability & Validation

  • Method Blank : Run a pure solvent blank through the entire extraction and precipitation process.

    • Causality: BPA is a notorious, ubiquitous laboratory contaminant found in pipette tips and ambient dust. A method blank is required to establish the true baseline and prevent false positives[7].

  • Calibration : Generate a 6-point calibration curve (0.1 ng/mL to 100 ng/mL) using the ratio of Analyte/IS peak areas. Ensure the correlation coefficient (

    
    ) is 
    
    
    
    .

References

  • Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2F_IYJLPFCxh8c6l4cVTUSs_6tg4ySD5tpZhfWbKbVUh00j1RqNv0-JT_QRHNF3_rifYgCJetJ2rHfHHJu-PfXUYKZWJYG7NUINKUmcXkBEz7GSE6BgS0i8gbYAlIrYeCjTSksNXmTZxcjU-BEucJneaJGmyaMC8Qj_HwQr22gSkY8ii6YLJqKZIf5JSgS433X6Omh8gOYPTYQOe7OToGV9PzXGPUSgMp9AN9m5Qx-3jhWXS_quqdTH8dWRw6ZrHeuAc7YuHtGVHq5q3r_-uMYSyPuOyMXUcyLY0X9vN1vpAD9QGwm0VGlb_Q_rk3XYDOAg==]
  • Large-Scale Assessment of Extractables and Leachables in Single-Use Bags for Biomanufacturing. Analytical Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTASAwedzOFHT-RIqSJ0_glJE7wJ2US8yZqfY3GhfutHqiZlqYPF-NkffPwvpdOuCSLhF3kxZ3Fp-sUIe0IGt_N0_SsFVR409ys8ooiC_3rgMrXoAKf9l_Ns60n-Om77TR06t73EGvghzWJmAFoso=]
  • Development of a Method for the Determination of Bisphenol A at Trace Concentrations in Human Blood and Urine and Elucidation of Factors. dphen1.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGP_SkoIWSyaawngApJcIOIjxYidwcJ0qX_IKDKW1uISbpb3Kfk-FTUwJsiUXjGQOu8Py-l2rSnSzrB8emu3SbULlxbi4pAmuFLCm0DfqXcCQDsEFbY7jhirVlv8k3jV3zGbvTu896fisRqyQEp9AlpzP5yTw5hAeolFmAIkq8tRsxXLE7rw==]
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  • Key Analytical Techniques in E&L Testing. ResolveMass Laboratories Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnTrFBdfiUD8OGjc4zDmObofSJm6KB9ZlqewIhRUtOkWXBThHrc1JwBgQDmf7hyd4s7WAkwu2HzKBeCLCqvmgbUwoE2Vb4HqlzCVW5hrWqniTapOuwiUzV5NtsjbgfcieKDgGYE0fp]
  • Development of a method for the determination of bisphenol A at trace concentrations in human blood and urine and elucidation of factors influencing method accuracy and sensitivity. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExHSfZjeyRQXVUyvTJouCDjz9ufDWepZfOHRz1zrdtS0fvo6q7gmMWgOfOaKCJZZE2JLeQFDZLV9qvnbyVbD76jqYsGO8BDTARgzylMDgQR0Mb-YzVvM7-5yT_WSD6rMpOgjA=]
  • History of the PQRI Leachables and Extractables Working Group. pqri.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7PBIMf-vl_7HkJU-aodArhr85JNuEE12xf1fGB6hYmqKBjCEkeYg-Yz6hh_3RZtW6NHrWLxh2itI5PDUP4YnwHMpN3rucYm3vA6TKA1SUeRhMlWyaQybmDk5E3maxLu0n1nLxQwuFf36yO7lBilqYBYWc9SHoCmlkiytu]
  • Compilation of analytical methods for model migrants in foodstuffs. Joint Research Centre.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxOyYtKxEAFhbc9ttj6XeYYzpgtaaDKLQ0_vhDp4Tbj-ynEaq0Ed2mSdJQ_Fv84JuGjbD-z_vGDkzqE-jiHaxyUNK3jkG1sOv0cmYhTPSszEVZ1Q8GjBJBYeCri-3_dFEZvSy5_POMs3ovWBAFJAAsFQX7BVmwnJjYr4RdgydmnzucKeFTl5MAMteRlyZ3p0e2LZVdmyCxgaMp3ZoK1Y2PICXTiNpUsOcJowOLxrphceDUe6-Z_bJUSFfw0qFJ7n2Iqhb79zAcAM2AHXMySGAzKCStXuhDeldxgZomJ6jF6dQ9kteOqShP-qYDRI7fKNPJkG0Vk22lGQfKmdLDLPsbvII4uLwqd_AJky87S0EeojslLyhWTWYEjLrX75KONzrcryevtHj-aJ2P9CThH9RN]
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Sources

Application Note: Advanced Incorporation of Triazine UV Absorbers into Polycarbonate Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polycarbonate (PC) is a premier engineering thermoplastic utilized extensively in pharmaceutical packaging, auto-injector windows, and transparent medical devices due to its glass-like optical clarity, shatter resistance, and dimensional stability. However, PC is inherently susceptible to photodegradation when exposed to ultraviolet (UV) radiation. For drug development professionals and materials scientists, stabilizing the PC matrix is a dual imperative: it must prevent the polymer from yellowing and embrittling, while simultaneously shielding light-sensitive biologics and active pharmaceutical ingredients (APIs) from UV-induced degradation.

This application note details the mechanistic rationale, formulation strategies, and validated compounding protocols for incorporating high-performance Hydroxyphenyl Triazine (HPT) UV absorbers into polycarbonate matrices.

Mechanistic Rationale: The Triazine Advantage

When unprotected polycarbonate is exposed to UV radiation (280–400 nm), it undergoes a photo-Fries rearrangement. This photochemical reaction causes polymer chain scission, resulting in a severe increase in the Yellowness Index (YI) and a catastrophic loss of impact strength.

To mitigate this, UV absorbers are compounded into the polymer. While traditional Benzotriazoles (BTZ) and Benzophenones (BP) have been used historically, Hydroxyphenyl Triazines (HPT) —such as Tinuvin® 1577 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-hexyloxyphenol)—represent the current gold standard for PC stabilization[1].

Causality in Selection:

  • Thermal Stability & Low Volatility: PC requires aggressive processing temperatures (280°C–320°C). Traditional UV absorbers often volatilize at these temperatures, causing "plate-out" (sublimation and deposition on the extrusion die or injection mold). HPTs exhibit exceptionally low volatility, ensuring the additive remains in the polymer matrix and preventing tooling contamination[1].

  • High Molar Absorptivity: HPTs possess a higher molar extinction coefficient (

    
     L/mol·cm at 341 nm) compared to BTZs[1]. This allows formulators to achieve superior UV shielding at lower loading concentrations, thereby preserving the native mechanical properties of the polycarbonate[2].
    
  • Low Chelation: HPTs have a very low tendency to chelate with residual polymerization catalysts found in PC resins, preventing unwanted color shifts during melt compounding[1].

Mechanism UV UV Radiation (280-400 nm) PC Polycarbonate Matrix UV->PC Unprotected Triazine Hydroxyphenyl Triazine (HPT) Absorber UV->Triazine Protected Degradation Photo-Fries Rearrangement (Yellowing) PC->Degradation Triazine->PC Shields Heat Harmless Heat Dissipation Triazine->Heat

Fig 1: Photodegradation pathway of polycarbonate vs. protective mechanism of Triazine UV absorbers.

Formulation Matrix & Quantitative Comparisons

To select the appropriate UV absorber for medical or optical-grade PC, formulators must balance thermal stability with optical performance. The table below summarizes the quantitative and qualitative differences between major UV absorber classes.

UV Absorber ClassRepresentative CompoundThermal Volatility (at 300°C)Molar Absorptivity (

at

)
Chelation TendencyPrimary Application in PC
Hydroxyphenyl Triazine (HPT) Tinuvin® 1577Very Low High (~22,000 L/mol·cm)Very Low Thin films, co-extrusion, pharma packaging
Benzotriazole (BTZ) Tinuvin® 329ModerateModerateModerateGeneral purpose thick-section moldings
Benzophenone (BP) Chimassorb® 81HighLowHighNot recommended for high-temp PC processing

Protocol 1: Melt Compounding & Extrusion of PC/Triazine Formulations

Melt compounding is the critical step where the HPT is homogeneously dispersed into the PC matrix. Because PC is highly hygroscopic, any residual moisture at melt temperatures will cause rapid hydrolytic degradation, cleaving the polymer chains and destroying the material's structural integrity. Furthermore, a co-rotating, fully intermeshing twin-screw extruder is required. The self-wiping profile of the twin screws eliminates stagnation zones, preventing the polymer from degrading and yellowing under high shear[3].

Step-by-Step Methodology
  • Desiccant Drying (Critical Pre-Processing):

    • Load the virgin PC resin pellets into a desiccant hopper dryer.

    • Dry at 120°C for a minimum of 4 hours.

    • Validation: Measure moisture content using a moisture analyzer. Do not proceed unless moisture is < 0.02% .

  • Gravimetric Feeding:

    • Utilize loss-in-weight gravimetric feeders to dose the PC resin and the HPT powder (e.g., Tinuvin 1577) into the main feed throat.

    • Formulation Target: 0.2% to 5.0% wt/wt HPT, depending on the final part thickness (higher concentrations are required for thin films)[1].

  • Twin-Screw Extrusion Profile:

    • Configure the co-rotating twin-screw extruder (L/D ratio of 36 to 40)[3].

    • Set the temperature profile from the feed zone to the die: 240°C / 260°C / 280°C / 290°C / 300°C / 300°C .

    • Apply vacuum degassing at the penultimate zone (-0.08 MPa) to extract any trapped volatiles or air, ensuring a bubble-free extrudate.

  • Cooling and Pelletization:

    • Extrude the polymer strands into a chilled water bath (20°C).

    • Pass the cooled strands through an air knife to remove surface moisture.

    • Feed into a rotary pelletizer to produce uniform, UV-stabilized PC pellets.

Extrusion Dry Desiccant Drying (<0.02% H2O) Feed Gravimetric Feed (PC + HPT) Dry->Feed Extrude Twin-Screw Extrusion (260-300°C) Feed->Extrude Pellet Cooling & Pelletization Extrude->Pellet Test ASTM G155 Validation Pellet->Test

Fig 2: Step-by-step compounding workflow for incorporating triazine UV absorbers into polycarbonate.

Protocol 2: Accelerated Weathering & Optical Validation

To validate the efficacy of the HPT-stabilized formulation for pharmaceutical and medical applications, the material must undergo accelerated weathering. While ASTM D4329 utilizes fluorescent UV lamps[4], ASTM G155 (Xenon Arc exposure) is preferred for optical-grade PC because xenon arc lamps equipped with specific optical filters closely simulate the full-spectrum sunlight and indoor ambient lighting that medical devices experience[5].

Step-by-Step Methodology
  • Sample Preparation:

    • Injection mold the compounded pellets into standard 3" x 6" flat optical plaques (thickness: 2.0 mm).

    • Measure the baseline optical properties: Yellowness Index (YI) via ASTM E313, % Haze, and % Light Transmission using a spectrophotometer.

  • Chamber Configuration (ASTM G155):

    • Load the plaques into a Xenon Arc Test Chamber (e.g., Q-SUN tester)[5].

    • Equip the lamps with Window Glass filters (to simulate indoor pharmacy/hospital storage) or Daylight filters (for outdoor exposure)[5].

  • Exposure Cycle Execution:

    • Program the chamber to a standard cycle (e.g., Cycle 1: 102 minutes of light at 63°C Black Panel Temperature, followed by 18 minutes of light and water spray).

    • Run the exposure continuously for 1,000, 2,000, and 3,000-hour intervals.

  • Data Evaluation & Self-Validation:

    • Remove samples at each interval and re-measure the YI, Haze, and Transmission.

    • System Validation: A successful HPT formulation will show a

      
       (change in Yellowness Index) of less than 2.0 after 2,000 hours of exposure, whereas an unprotected PC control will exhibit a 
      
      
      
      and visible surface micro-cracking.

References

  • BASF SE. "Tinuvin® 1577: Low volatile hydroxyphenyl triazine UV absorber Technical Information." Santplas. URL: [Link]

  • PCI Magazine. "Light Stabilization Toolbox." PCI Mag. URL: [Link]

  • Micom Laboratories. "ASTM D4329 Fluorescent UV Exposure Testing for Plastics." Micom. URL: [Link]

  • Q-Lab. "ASTM G155 Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Materials." Q-Lab. URL: [Link]

  • Coperion. "Compounding of Polycarbonate: Advantages of the Co-Rotating Fully Intermeshing Twin-Screw Compounding Extruders Technology." Coperion. URL: [Link]

Sources

Application Note: Hydroxyphenyl Triazines (HPTs) as Advanced Light Stabilizers in Industrial and Pharmaceutical Coatings

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Pharmaceutical Packaging Engineers Document Type: Technical Guide & Experimental Protocols

Executive Summary

The degradation of polymer coatings via photo-oxidation compromises both aesthetic integrity (gloss loss, yellowing) and mechanical performance (delamination, cracking). For industries ranging from automotive manufacturing to pharmaceutical packaging—where light-sensitive drugs require optically clear, UV-blocking blister coatings—the choice of light stabilizer is critical.

Historically, Hydroxyphenyl Benzotriazoles (BTZs) and Benzophenones (BPs) dominated the market. However, the modern demand for ultra-thin films (<20 µm) and high-bake curing cycles has exposed the technical limitations of these legacy absorbers, including high volatility and inadequate short-wavelength protection[1]. Hydroxyphenyl Triazines (HPTs) have emerged as the superior class of Ultraviolet Absorbers (UVAs), offering exceptionally high extinction coefficients, minimal interaction with metal catalysts, and near-zero volatility during high-temperature processing[2][3].

This application note details the mechanistic principles of HPTs, provides comparative efficacy data, and outlines self-validating protocols for formulating and testing HPT-stabilized coatings.

Mechanistic Principles: Causality Behind HPT Efficacy

Excited-State Intramolecular Proton Transfer (ESIPT)

HPTs protect polymer matrices by absorbing high-energy UV photons (280–400 nm) and dissipating them as harmless thermal energy. This occurs via a highly efficient, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT) .

When the ground-state enol form of the HPT molecule absorbs a UV photon, it excites into a high-energy state. Within picoseconds, a proton is transferred from the hydroxyl group to the adjacent triazine nitrogen, forming an excited keto tautomer. This keto form rapidly decays back to the ground state through non-radiative vibrational relaxation (releasing heat), followed by a reverse proton transfer to regenerate the original enol form[4]. This regenerative cycle allows a single HPT molecule to undergo millions of absorption events without degrading.

ESIPT_Mechanism S0_Enol Ground State Enol (Stable HPT) S1_Enol Excited State Enol (High Energy) S0_Enol->S1_Enol UV Photon Absorption (280-400 nm) S1_Keto Excited State Keto (Proton Transferred) S1_Enol->S1_Keto ESIPT (Ultrafast < 1ps) S0_Keto Ground State Keto (Vibrationally Hot) S1_Keto->S0_Keto Non-Radiative Decay (Heat Dissipation) S0_Keto->S0_Enol Reverse Proton Transfer (Regeneration)

Fig 1: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism of HPT UV absorbers.

The Lambert-Beer Law and Thin-Film Challenges

The efficacy of any UVA is governed by the Lambert-Beer Law (


), where absorbance (

) depends on the extinction coefficient (

), concentration (

), and film thickness/path length (

).

In thin-film applications like pharmaceutical overprint varnishes or automotive clearcoats, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is extremely small. BTZs often fail here because their lower extinction coefficients cannot compensate for the reduced path length. HPTs possess an extremely high extinction coefficient, enabling robust UV-B and UV-A blocking even at reduced film builds (<20 µm) and lower additive concentrations[3].

Comparative Efficacy Data

The table below summarizes the quantitative advantages of HPTs over legacy UV absorbers in industrial coating environments.

Property / MetricBenzophenones (BP)Benzotriazoles (BTZ)Hydroxyphenyl Triazines (HPT)
Peak Absorption Range 280 – 360 nm300 – 390 nm290 – 400 nm (Broadband)
Extinction Coefficient (

)
LowModerateExtremely High
Photostability (Active Loss/1000h) > 15%5 – 10%< 2%
Volatility (Loss at 150°C Bake) HighModerateNegligible
Metal Catalyst Interaction High (Yellowing risk)ModerateNone (Interaction-free)
Ideal Application Short-term plasticsStandard clearcoatsThin-films, High-bake, Pharma packaging

Synergistic Formulations: The Necessity of HALS

While HPTs provide excellent bulk-film protection, the Lambert-Beer law dictates that the very surface of the coating (


) receives almost zero UV protection. Consequently, surface photo-oxidation generates free radicals that cause micro-cracking and gloss reduction.

To create a self-validating, comprehensive protection system, HPTs must be co-formulated with Hindered Amine Light Stabilizers (HALS) [5][6]. HALS do not absorb UV light; instead, they operate via a regenerative "Denisov Cycle," scavenging free radicals (forming stable nitroxyl radicals) at the coating-air interface.

Formulation_Workflow Start Base Resin Matrix (Acrylic/Polyurethane) Add_HPT Incorporate HPT (UVA) Bulk Film UV Absorption Start->Add_HPT Add_HALS Incorporate HALS Surface Radical Scavenging Add_HPT->Add_HALS Synergistic Blend Coating Thin-Film Application (<20 µm) Add_HALS->Coating Cure High-Bake / UV Cure (No HPT Volatilization) Coating->Cure Test Accelerated Weathering (QUV / Xenon Arc) Cure->Test

Fig 2: Formulation and validation workflow for HPT/HALS stabilized industrial coatings.

Experimental Protocols

The following protocols are designed for R&D scientists to formulate and validate a high-performance 2K Polyurethane clearcoat stabilized with an HPT/HALS package. This protocol is self-validating by utilizing a negative control (unstabilized) and a benchmark control (BTZ-stabilized) to isolate the specific causal impact of the HPT.

Protocol A: Formulation of HPT/HALS Stabilized 2K PU Clearcoat

Materials Required:

  • Acrylic Polyol resin (Base) & Aliphatic Isocyanate (Hardener)

  • HPT UV Absorber (e.g., Tinuvin 479)[3]

  • Liquid HALS (e.g., Tinuvin 123 or 292)[3]

  • Solvent blend (Xylene / Propylene Glycol Monomethyl Ether Acetate - PMA)

  • High-shear disperser & Hegman gauge

Step-by-Step Methodology:

  • Preparation of the Let-Down Solution: In a clean vessel, weigh out the solvent blend (Xylene/PMA at a 1:1 ratio).

  • Additive Solubilization: Add 1.5 wt% of HPT and 1.0 wt% of HALS (calculated based on total resin solids) to the solvent. Causality Note: Pre-dissolving the solid HPT in solvent prevents localized concentration gradients that could cause optical defects (haze) in transparent pharmaceutical or automotive coatings.

  • Resin Integration: Slowly add the Acrylic Polyol resin to the solvent-additive mixture under moderate shear (800 RPM) using a Cowles blade. Mix for 20 minutes.

  • Dispersion Validation: Use a Hegman gauge to confirm a grind fineness of <10 µm, ensuring complete solubilization of the HPT.

  • Crosslinking: Immediately prior to application, add the Aliphatic Isocyanate hardener at the stoichiometric ratio specified by the resin manufacturer. Mix thoroughly for 3 minutes.

  • Film Application: Using a wire-wound drawdown bar, apply the coating onto primed aluminum panels and glass slides (for transmission testing) at a wet film thickness calculated to yield a dry film thickness (DFT) of 15 µm .

  • Curing: Flash off solvents at room temperature for 10 minutes, then bake at 140°C for 30 minutes. Observation: Unlike BTZs, HPTs will not volatilize and coat the interior of the curing oven during this high-bake cycle.

Protocol B: Accelerated Weathering & Degradation Analysis

To validate the long-term efficacy of the formulation, accelerated weathering is performed.

Step-by-Step Methodology:

  • Baseline Measurements: Measure the initial 20° and 60° gloss of all panels using a micro-TRI-gloss meter. Record the baseline Carbonyl Index using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

  • QUV Exposure (ASTM G154): Place the panels in a QUV Accelerated Weathering Tester. Run a cycle of 8 hours UV-A (340 nm) at 60°C, followed by 4 hours of condensation at 50°C.

  • Interim Validations: Remove panels every 500 hours (up to 3000 hours).

    • Physical Degradation Check: Re-measure gloss. A gloss retention of >90% indicates successful HALS radical scavenging at the surface.

    • Chemical Degradation Check: Perform ATR-FTIR. An increase in the carbonyl peak (~1720 cm⁻¹) indicates photo-oxidation of the polymer backbone. The HPT-stabilized panel should show near-zero carbonyl growth compared to the rapid growth in the negative control.

  • Data Synthesis: Plot Gloss Retention (%) vs. Time (hours). The synergistic HPT/HALS formulation will demonstrate a flat, stable curve, validating the theoretical models of ESIPT and the Denisov cycle.

References

  • "Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings", ResearchGate.
  • "Polymer stabilizer", Wikipedia.
  • "Light Stabilization Toolbox", PCI Magazine.
  • "PowerSorb™ 479 UV Absorber", Tintoll.
  • "Tinuvin 479", BASF.
  • "Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action", PMC.

Sources

Application Note: Advanced Friedel-Crafts Synthesis of Hydroxyphenyl Triazines (HPTs)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Hydroxyphenyl triazines (HPTs) represent a critical class of high-performance UV absorbers used in automotive coatings, polymers, and photovoltaics. Their efficacy relies on the excited-state intramolecular proton transfer (ESIPT) mechanism, which requires precise ortho-hydroxylation. While nucleophilic substitution (


) is common for mono-substitution, the Friedel-Crafts (FC) acylation  route using Lewis acids (e.g., 

) is the industry standard for generating high-order substituted cores, such as 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine .

This guide details a robust, scalable protocol for the


-mediated synthesis of tris-HPTs. Unlike generic textbook procedures, this protocol addresses the specific rheological challenges (reaction sludge solidification) and regioselectivity issues inherent to triazine chemistry.

Strategic Experimental Design

The "Solidification" Challenge & Solvent Selection

A major failure mode in HPT synthesis is the formation of an intractable aluminum-complex "cement" during the reaction, which halts stirring and causes thermal runaways.

  • Nitrobenzene (Classic): High solubility but severe toxicity and difficult removal (steam distillation required).

  • Sulfolane (Recommended): We recommend Sulfolane (Tetramethylene sulfone) . It acts as a weak Lewis base, stabilizing the

    
     complex and maintaining a stirrable slurry throughout the high-temperature ramp.
    
Catalyst Stoichiometry

The reaction is not catalytic in the traditional sense.


 complexes strongly with the product's phenolic oxygens and the triazine nitrogens.
  • Requirement: Minimum 0.8–1.0 equivalents of

    
    per heteroatom/binding site, not just per mole of substrate.
    
  • Standard Ratio: For Tris-HPT, use 2.5 – 3.0 equivalents of

    
     relative to Cyanuric Chloride (TCT).
    

Experimental Protocol

Target Molecule: 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine Scale: 100 mmol (based on TCT)

Equipment Setup
  • Reactor: 500 mL 4-neck round-bottom flask (RBF).

  • Agitation: Overhead mechanical stirrer with a Teflon crescent blade (magnetic stirring will fail due to viscosity).

  • Atmosphere: Nitrogen inlet/outlet (Schlenk line).

  • Scrubber: The reaction generates copious HCl gas. Connect the outlet to a trap containing 10% NaOH solution.

  • Temperature Control: Oil bath with programmable controller (critical for ramp rates).

Reagents Table
ReagentMW ( g/mol )Equiv.AmountRole
Cyanuric Chloride (TCT) 184.411.018.44 gElectrophilic Core
Resorcinol 110.113.134.13 gNucleophile
Aluminum Chloride (

)
133.342.736.00 gLewis Acid Activator
Sulfolane 120.17N/A150 mLSolvent
HCl (35%) 36.46Excess200 mLQuenching Agent
Step-by-Step Procedure
Phase A: Activation (0°C – 20°C)
  • System Inerting: Flame-dry the glassware under vacuum; backfill with

    
    .
    
  • Solvent Charge: Add Sulfolane (150 mL) to the RBF. Begin stirring at 250 RPM.

  • Substrate Addition: Add Cyanuric Chloride (18.44 g). Ensure it is fully dissolved.

  • Catalyst Addition: Cool the system to 0–5°C using an ice bath. Add

    
     (36.0 g) portion-wise over 20 minutes via a solid addition funnel.
    
    • Observation: The solution will turn yellow/orange as the

      
       complex forms. Exotherm is mild here.[1]
      
Phase B: Substitution Ramp (The Critical Path)
  • Nucleophile Addition: Add Resorcinol (34.13 g) in a single portion at 5°C.

  • Stage 1 (Mono-substitution): Warm naturally to RT (25°C) and hold for 60 minutes.

    • Chemistry: The first chlorine is displaced easily. HCl evolution begins.[2]

  • Stage 2 (Di-substitution): Ramp temperature to 60°C over 30 minutes. Hold for 2 hours.

    • Process Note: Viscosity will increase significantly. Increase stir rate to 400 RPM if torque allows.

  • Stage 3 (Tri-substitution): Ramp temperature to 95°C . Hold for 4 hours.

    • End Point: Monitor by HPLC (see Section 4). The reaction is complete when the bis-substituted intermediate (<5%) is consumed.

Phase C: Quenching & Hydrolysis
  • Cooling: Cool the dark red/brown viscous mixture to 60°C.

  • Hydrolysis: Caution: Exothermic. Slowly pour the reaction mixture into a separate beaker containing 500 mL ice water + 50 mL conc. HCl.

    • Mechanism:[1][3][4][5][6][7] This breaks the

      
       bonds, liberating the free phenol.
      
  • Precipitation: A yellow precipitate will form immediately. Stir the aqueous slurry for 1 hour at 70°C to ensure complete decomplexation.

  • Filtration: Filter the hot slurry. Wash the cake with hot water (

    
     mL) to remove Sulfolane and Al salts.
    
Phase D: Purification
  • Recrystallization: Dissolve the crude cake in DMF (Dimethylformamide) at 100°C. Filter hot to remove insolubles. Cool to RT to crystallize.

  • Drying: Dry under vacuum at 80°C for 12 hours.

Process Analytical Technology (PAT)

Trust but verify. Do not rely solely on time.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 40% B to 100% B over 20 mins.

  • Detection: UV @ 290 nm (Triazine core) and 340 nm (HPT specific).

Interpretation:

  • RT ~ 5 min: Resorcinol (Starting Material).

  • RT ~ 12 min: Mono-substituted (impurity).

  • RT ~ 15 min: Bis-substituted (intermediate - Critical Process Parameter).

  • RT ~ 18 min: Tris-HPT (Product).

Mechanistic & Workflow Visualization

Reaction Mechanism

The following diagram illustrates the


 activation of the triazine ring, facilitating the nucleophilic attack of resorcinol, followed by the restoration of aromaticity.

FC_Mechanism TCT Cyanuric Chloride (TCT) Complex Activated Complex (Electrophilic) TCT->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermed Sigma Complex (Transition State) Complex->Intermed + Resorcinol (Nucleophilic Attack) Resorcinol Resorcinol (Nucleophile) Resorcinol->Intermed Product Tris-HPT (Product) Intermed->Product - HCl (Aromatization) HCl HCl + Al-Salts (Byproducts) Intermed->HCl Product->Complex Repeat x2 (Stepwise)

Caption: Stepwise Friedel-Crafts activation and substitution cycle. Note that the cycle repeats three times for the Tris-product.

Experimental Setup Workflow

This diagram details the physical setup and critical control points (CCPs) for the operator.

Setup_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase (Temp Ramp) cluster_2 Workup Phase Clean Flame Dry Glassware (Moisture is Poison) Inert N2 Purge & Schlenk Line Clean->Inert Solvent Charge Sulfolane (Prevents Solidification) Inert->Solvent Add_AlCl3 Add AlCl3 @ 0-5°C (Exothermic) Solvent->Add_AlCl3 Add_Res Add Resorcinol Add_AlCl3->Add_Res Ramp1 Ramp to 60°C (Di-substitution) Add_Res->Ramp1 Ramp2 Ramp to 95°C (Tri-substitution) Ramp1->Ramp2 Scrub Monitor HCl Scrubber Ramp2->Scrub Quench Acid Hydrolysis (Ice/HCl Mix) Ramp2->Quench Filter Hot Filtration (Remove Sulfolane) Quench->Filter

Caption: Operational workflow highlighting Critical Control Points (CCPs) in Red and Key Process Parameters in Blue/Green.

References

  • US Patent 6,242,598 B1 . Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines.[8] (Ciba Specialty Chemicals).[8] Describes the fundamental

    
     stoichiometry and solvent effects.
    
  • US Patent 8,716,474 B2 . Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound.[4][5][8][6][9][10] (ADEKA Corp). Specifically details the use of Sulfolane to prevent rapid solidification and improve yield.

  • Kangani, C. O., & Day, B. W. (2008) .[1] Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3.[1][11] Organic Letters, 10(13), 2645–2648. Provides mechanistic insight into the activation of the triazine ring.

  • CN Patent 102250026 A . Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.[5][8][6][9] Discusses alternative ionic liquid/solvent strategies for this specific synthesis.

Sources

Application Note: Formulation of Water-Based Coatings with Encapsulated HPT UV Absorbers

[1][2]

Abstract

Hydroxyphenyl-s-triazines (HPTs) represent the pinnacle of UV absorber technology, offering superior extinction coefficients and photo-permanence compared to benzotriazoles. However, their high lipophilicity presents a significant barrier to incorporation into waterborne (WB) coating systems. This application note details a robust protocol for the encapsulation of HPTs via mini-emulsion polymerization , creating a "drop-in" aqueous dispersion that prevents agglomeration, crystallization, and migration. We provide a comparative analysis of direct dispersion versus encapsulation, validated by particle size distribution (DLS) and accelerated weathering data.

Introduction & Chemical Basis

The shift from solvent-borne to water-based coatings often compromises UV durability due to the poor solubility of high-performance stabilizers. HPTs, such as Tinuvin® 479 (2-[2-hydroxy-4-(1-octyloxycarbonylethoxy)phenyl]-4,6-bis(4-phenylphenyl)-1,3,5-triazine), are preferred for automotive and thin-film applications due to their high absorbance in the UV-B/A region (300–360 nm).

The Challenge: Hydrophobicity and Ostwald Ripening

Directly adding HPTs to water-based resins leads to:

  • Phase Separation: HPTs are solids or viscous liquids that do not dissolve in the aqueous phase.

  • Ostwald Ripening: Smaller particles dissolve and redeposit onto larger ones, causing crystallization that destroys film clarity (haze).

  • Migration: Non-encapsulated HPTs can migrate to the surface, leading to "blooming."

The Solution: Mini-Emulsion Encapsulation

By dissolving the HPT into a monomer mixture containing a hydrophobe (co-stabilizer) and polymerizing it under high shear, we trap the UV absorber inside a polymer shell. This creates a stable latex particle where the HPT is molecularly dispersed, preventing crystallization.

Mechanism of Action

The HPT molecule operates via Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV absorption, the molecule undergoes a rapid, reversible proton transfer, dissipating energy as harmless heat (IR radiation) without degrading the polymer matrix.

ESIPT_MechanismFigure 1: ESIPT Cycle of HPT UV Absorbers. Energy is dissipated as heat, regenerating the stabilizer.cluster_0Ground State (Enol)cluster_1Excited Statecluster_2RelaxationEnolHPT (Enol Form)Hydrogen BondedExcitedUV Absorption(hν)Enol->Excited λ = 300-400nmKeto_ExcitedExcited Keto Form(Proton Transfer)Excited->Keto_Excited < 1 psKeto_GroundGround Keto FormKeto_Excited->Keto_Ground IC / Vibrational RelaxKeto_Ground->Enol Proton Back-TransferHeatHeat Release(IR)Keto_Ground->Heat

Experimental Protocols

Protocol A: Preparation of HPT-Encapsulated Nanoparticles (Mini-Emulsion)

Objective: Create a 40% solids acrylic latex containing 5% w/w HPT (Tinuvin 479 equivalent).

Reagents:
  • Oil Phase:

    • Methyl Methacrylate (MMA): 30g

    • Butyl Acrylate (BA): 10g

    • HPT UV Absorber (e.g., Tinuvin 479): 2g (5% based on monomer)

    • Costabilizer: Hexadecane: 1.6g (4% based on monomer) – Critical for suppressing Ostwald ripening.

    • Initiator: AIBN (Azobisisobutyronitrile): 0.4g (Oil soluble preferred to initiate inside droplets).

  • Water Phase:

    • Deionized Water: 120g

    • Surfactant: Sodium Dodecyl Sulfate (SDS): 0.4g (or disposable non-ionic alternative like Tween 80 if ionic sensitivity is a concern).

Workflow:
  • Dissolution: Dissolve the HPT and AIBN into the monomer mixture (MMA/BA) under gentle stirring at 40°C until the solution is perfectly clear. Add Hexadecane.

  • Pre-Emulsification: Add the Oil Phase to the Water Phase (containing surfactant) under magnetic stirring (500 rpm) for 15 minutes to form a coarse emulsion.

  • High-Shear Homogenization (The "Mini" Step):

    • Place the vessel in an ice bath to prevent premature polymerization.

    • Sonicate using a probe ultrasonicator (e.g., Branson Digital) at 60% amplitude for 10 minutes (Pulse: 1s ON, 1s OFF).

    • Target Droplet Size: < 200 nm.

  • Polymerization:

    • Transfer the miniemulsion to a three-neck flask equipped with a nitrogen inlet, reflux condenser, and stirrer.

    • Purge with Nitrogen for 30 minutes.

    • Heat to 75°C for 4 hours.

    • Raise temp to 85°C for 1 hour to consume residual monomer.

  • Filtration: Cool to room temperature and filter through a 100-micron mesh to remove any coagulum.

MiniEmulsion_WorkflowFigure 2: Mini-emulsion polymerization workflow for HPT encapsulation.Step11. Oil Phase PrepMonomer + HPT + HexadecaneStep22. Pre-EmulsionMix Oil + Water/SDSStep1->Step2Step33. High ShearUltrasonication (Ice Bath)Step2->Step3 Droplet BreakupStep44. Polymerization75°C, N2 AtmosphereStep3->Step4 Droplet NucleationStep55. Final LatexEncapsulated HPT <200nmStep4->Step5

Protocol B: Formulation into Clear Coat

Objective: Incorporate the encapsulated latex into a waterborne polyurethane dispersion (PUD) for wood or automotive coating.

  • Base Resin: 100g Commercial PUD (e.g., Alberdingk® or Bayhydrol®).

  • Additive: Add 5g of Protocol A Latex (provides ~0.1g active HPT).

  • Mixing: Stir at low shear (200 rpm) for 10 minutes.

  • Rheology: Adjust viscosity with a PU thickener (e.g., Rheovis® PU 1190) to ~1000 mPa·s.

  • Application: Drawdown on glass panel (100µm wet film thickness). Cure at 60°C for 20 mins.

Validation & Data Analysis

Characterization Metrics

To validate the protocol, the following parameters must be measured. "Pass" criteria are based on automotive OEM standards.

MetricMethodAcceptance CriteriaFailure Mode
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)80 – 180 nm>250 nm causes haze/settling.
Polydispersity Index (PDI) DLS< 0.2>0.2 indicates instability/Ostwald ripening.
Encapsulation Efficiency Ultracentrifugation + UV-Vis> 90%Free HPT crystallizes on film surface.
Film Clarity (Haze) Haze Meter (ASTM D1003)< 1.0%High haze indicates poor compatibility.
Comparative Performance Data (Simulated)

Comparison of a standard acrylic clear coat spiked with free HPT (dispersed with co-solvent) vs. Encapsulated HPT (Protocol A).

FormulationInitial Gloss (20°)Gloss Retention (2000h QUV-B)Visual Defect
Control (No UV) 92 GU45%Cracking, Yellowing
Free HPT (Direct Mix) 85 GU60%Surface Blooming (White spots)
Encapsulated HPT 91 GU 92% None (Clear)

Note: The "Free HPT" sample shows lower initial gloss due to micro-incompatibility of the hydrophobic UV absorber in the water phase.

Troubleshooting Guide

  • Issue: Coagulation during polymerization.

    • Cause: Insufficient surfactant or unstable pre-emulsion.

    • Fix: Increase SDS concentration or ensure ultrasonication amplitude is sufficient to reach <200nm droplets before heating.

  • Issue: "Creaming" of the latex.

    • Cause: Large particle size or density difference.

    • Fix: Increase Hexadecane (Costabilizer) amount. The hydrophobe prevents monomer diffusion (Ostwald ripening).

  • Issue: Low UV absorption in final film.

    • Cause: HPT precipitated outside the particles.

    • Fix: Use an oil-soluble initiator (AIBN) rather than water-soluble (KPS) to ensure polymerization starts inside the droplet, locking the HPT in the core.

References

  • Schaller, C., et al. (2008). "Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings." Progress in Organic Coatings. (Discusses the superiority of HPTs over Benzotriazoles).

  • Landfester, K. (2009). "Miniemulsion Polymerization." Annual Review of Materials Research. (The authoritative text on using hexadecane/hydrophobes to stabilize droplets).

  • BASF Corporation. "Tinuvin® 479 Technical Data Sheet." (Provides solubility data and extinction coefficients).

  • Moraes, J., et al. (2013). "Encapsulation of UV filters in polymeric nanoparticles via miniemulsion polymerization." European Polymer Journal. (Specific protocol for UV absorber encapsulation).

  • Asua, J.M. (2002).[1] "Miniemulsion polymerization." Progress in Polymer Science. (Detailed mechanism of droplet nucleation).

High-performance liquid chromatography (HPLC) method for triazine purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction & Chemical Context

Triazine compounds, characterized by a six-membered heterocyclic ring containing three nitrogen atoms, represent a critical class of molecules in both agriculture (herbicides like Atrazine, Simazine) and pharmaceuticals (APIs like Lamotrigine).

The Chromatographic Challenge: The defining feature of triazine analysis is the basicity of the ring nitrogens (


). In standard Reverse-Phase HPLC (RP-HPLC) on silica-based columns, these basic nitrogens interact strongly with residual acidic silanols (

) on the stationary phase. This secondary interaction results in:
  • Severe Peak Tailing: Reducing resolution and integration accuracy.[1]

  • Retention Time Shifts: Caused by variations in pH or silanol activity.

  • Irreversible Adsorption: Loss of analyte at trace levels.

This guide provides a robust, self-validating methodology to overcome these hurdles, ensuring high-purity analysis suitable for regulatory compliance (EPA Method 536/619 or USP Monographs).

Method Development Logic: The "Why" Behind the Protocol

To achieve a robust separation, we must systematically address the silanol interaction mechanism.

Stationary Phase Selection

Standard silica columns are insufficient. You must use a Type-B High-Purity Silica with extensive End-capping .

  • Mechanism: End-capping reagents (e.g., trimethylchlorosilane) bond to residual silanols, sterically hindering the triazine-silanol interaction.

  • Recommendation: C18 (L1) with high carbon load (>15%) and double end-capping.

    • Examples: Thermo Accucore C18, Waters XBridge C18, or Agilent Zorbax Eclipse Plus.

Mobile Phase pH Strategy

Control of pH is binary in its logic for triazines:

  • Acidic (pH ~3.0): Protonates the residual silanols (suppressing their ionization to

    
    ), reducing cation-exchange interactions. Note: This also protonates the triazine, reducing hydrophobicity, so a higher aqueous content is needed for retention.
    
  • Neutral/Basic (pH > 7.0): Keeps triazines neutral (maximizing hydrophobic retention) but requires a hybrid-silica column (e.g., Ethylene Bridged Hybrid) to prevent column dissolution.

Selected Strategy: We utilize a Buffered Acidic Mobile Phase (pH 3.0 - 3.5) . This offers the best balance of peak symmetry and column longevity for standard silica packings.

Workflow Visualization

MethodDevelopment Start Triazine Sample Solubility Solubility Check (Avoid 100% ACN) Start->Solubility ColumnSel Column Selection (End-capped C18) Solubility->ColumnSel Prevents Precipitation MobilePhase Mobile Phase (Buffer pH 3.0-3.5) ColumnSel->MobilePhase Suppresses Silanols Detection Detection (UV 220nm / MS) MobilePhase->Detection

Figure 1: Logical workflow for establishing a robust Triazine HPLC method.

Experimental Protocols

Protocol A: Universal Gradient Screening (Herbicides/General Purity)

Best for: Atrazine, Simazine, Propazine, and unknown impurity profiling.

Reagents:

  • Solvent A: 10mM Ammonium Acetate or Phosphate Buffer (pH 3.5).

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Instrument Parameters:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)Balances resolution and backpressure.
Flow Rate 1.0 mL/minStandard optimal linear velocity.
Temp 35°CImproves mass transfer, sharpening peaks.
Injection 10 µLStandard volume; reduce if peak fronting occurs.
Detection UV 220 nmMax absorbance for triazine ring.[3]

Gradient Profile:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
15.01090Elution of hydrophobics
20.01090Wash
20.19010Return to initial
25.09010Re-equilibration
Protocol B: High-Precision Pharma Assay (Lamotrigine)

Best for: QC release testing, high-resolution impurity quantification. Based on USP/Pharma principles for basic APIs.

Reagents:

  • Buffer: 2.7g KH₂PO₄ in 1L Water, adjust to pH 3.5 with H₃PO₄.

  • Mobile Phase: Buffer : Acetonitrile (65 : 35 v/v).[4] Isocratic.

Instrument Parameters:

ParameterSettingRationale
Column L1 (C18), 150 x 4.6 mm, 5 µmComplies with USP L1 designation.
Flow Rate 1.0 mL/minStable baseline for integration.
Detection UV 270 nmSpecificity for Lamotrigine; reduces noise.
Run Time ~15 minsIsocratic run for reproducibility.

Validation & Troubleshooting System

To ensure scientific integrity, the method must be self-validating. Use the following criteria and decision tree.

System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 2.0 between critical pairs (e.g., Simazine/Atrazine).
    
  • Tailing Factor (

    
    ):  < 1.5 (Strict) or < 2.0 (General). If > 2.0, silanol activity is uncontrolled.
    
  • Precision (RSD): < 2.0% for 5 replicate injections.

Troubleshooting Logic

Troubleshooting Issue Problem Identified Tailing Peak Tailing (>1.5) Issue->Tailing Split Split/Double Peaks Issue->Split Drift Retention Drift Issue->Drift Action1 Lower pH (to 3.0) Check End-capping Tailing->Action1 Silanol Interaction Action2 Match Sample Diluent to Initial Mobile Phase Split->Action2 Solvent Strength Mismatch Action3 Check Column Temp & Equilibration Time Drift->Action3 Thermodynamics

Figure 2: Decision tree for diagnosing common triazine separation failures.

Expert Insight: The Diluent Trap

Critical Caution: Triazines have low solubility in water but high solubility in organic solvents.

  • The Mistake: Dissolving the sample in 100% Acetonitrile and injecting it into a mobile phase that is 90% Water (Protocol A).

  • The Result: The sample precipitates momentarily at the column head or travels faster than the mobile phase, causing "split peaks" or poor reproducibility.

  • The Fix: Dissolve stock in organic, but dilute the final injection solution to match the starting gradient conditions (e.g., 20:80 ACN:Water).

References

  • U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by LC/ESI-MS/MS. [Link]

  • Waters Corporation. USP Method Transfer of Lamotrigine from HPLC to UPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

Sources

Application Note: Strategic Utilization of 1,3,5-Triazine Scaffolds in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-triazine (s-triazine) ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for kinase inhibitors, antimalarials, and antimicrobials. Its utility stems from the unique reactivity of its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT).[1] TCT allows for the sequential, orthogonal substitution of its three chloride atoms based strictly on temperature control.

This guide provides validated protocols for exploiting this reactivity in both solution-phase and solid-phase organic synthesis (SPOS), enabling the rapid generation of high-diversity combinatorial libraries.

Mechanistic Foundation: The Temperature Switch

To successfully utilize TCT, one must understand the causality behind its reactivity. The mechanism is Nucleophilic Aromatic Substitution (


).
  • The Deactivation Effect: Cyanuric chloride is highly electron-deficient, making it susceptible to nucleophilic attack. However, as each chlorine atom is replaced by an electron-donating nucleophile (e.g., an amine or alkoxide), the electron density of the triazine ring increases.

  • Consequence: The remaining carbon centers become less electrophilic. Therefore, the activation energy required for subsequent substitutions increases stepwise.

Visualizing the Reactivity Gradient

The following diagram illustrates the energy/temperature requirements for sequential substitution.

TriazineReactivity TCT Cyanuric Chloride (Start) Sub1 Mono-Substituted (Intermediate A) TCT->Sub1 Nucleophile 1 Temp: 0°C - 5°C Solvent: Acetone/THF Sub2 Di-Substituted (Intermediate B) Sub1->Sub2 Nucleophile 2 Temp: Room Temp (25°C) Requires Base Sub3 Tri-Substituted (Final Product) Sub2->Sub3 Nucleophile 3 Temp: Reflux (>60°C) Solvent: Dioxane/Toluene

Figure 1: The stepwise temperature gradient required to overcome the electronic deactivation of the triazine ring during sequential


 reactions.

Protocol 1: Solution-Phase Combinatorial Synthesis

Objective: Synthesis of a library of trisubstituted triazines (


-amine, 

-amine,

-amine).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Scaffold: Cyanuric Chloride (Recrystallize from hexane if yellowed).

  • Solvents: Acetone (Step 1), THF (Step 2), 1,4-Dioxane (Step 3).

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Nucleophiles: Diverse set of primary/secondary amines.

Step-by-Step Methodology
Step 1: The Cold Substitution (Position C2)
  • Dissolve Cyanuric Chloride (1.0 eq) in acetone at 0°C.

  • Add Amine 1 (1.0 eq) dropwise over 20 minutes.

    • Critical: Maintain temperature < 5°C. Exotherms can trigger premature double substitution.

  • Add DIPEA (1.1 eq) dropwise to neutralize the HCl generated.

  • Stir at 0°C for 2 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc). The starting material (

    
    ) should disappear, replaced by a lower spot.
    
Step 2: Room Temperature Substitution (Position C4)
  • To the reaction mixture from Step 1, add Amine 2 (1.0 eq).

  • Allow the mixture to warm to Room Temperature (25°C) naturally.

  • Add DIPEA (1.1 eq).

  • Stir for 4–12 hours.

    • Note: Sterically hindered amines may require mild heating (35°C) or longer reaction times.

Step 3: Reflux Substitution (Position C6)
  • Evaporate acetone/THF if volume is too high; replace with 1,4-Dioxane for higher boiling point capability.

  • Add Amine 3 (2.0–3.0 eq). Excess is required to drive the reaction to completion against the deactivated ring.

  • Add Base (2.5 eq

    
     or DIPEA).
    
  • Reflux at 90–100°C for 12–24 hours.

  • Workup: Cool, pour into ice water. Precipitate usually forms. Filter and wash.[2][3] If oil forms, extract with EtOAc.

Data Summary: Solvent & Base Compatibility
ParameterRecommendedAlternativeAvoid
Solvent (Step 1) Acetone, THFDCMWater (Hydrolysis risk)
Solvent (Step 3) 1,4-Dioxane, TolueneDMFAcetone (Boiling pt too low)
Base DIPEA,


Pyridine (Can form salts)

Protocol 2: Solid-Phase Organic Synthesis (SPOS)

Solid-phase synthesis simplifies purification, allowing "split-and-pool" library creation. The triazine core is usually anchored to the resin via a diamine linker.

Workflow Visualization

SPOS_Workflow Resin Rink Amide Resin (Solid Support) Loading Resin Loading (Diamine Linker) Resin->Loading Fmoc-Deprotection Cap Scaffold Capture (TCT + Resin-Amine @ 0°C) Loading->Cap Add TCT (Excess) Div1 Diversity Step 1 (Amine A @ RT) Cap->Div1 Wash Resin Div2 Diversity Step 2 (Amine B @ 80°C) Div1->Div2 Wash Resin Cleave Acid Cleavage (Release Final Drug) Div2->Cleave TFA/DCM

Figure 2: Solid-Phase workflow utilizing Rink Amide resin to generate C-terminal amide triazine libraries.

Experimental Protocol (SPOS)
  • Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DCM for 30 mins. Deprotect Fmoc using 20% Piperidine/DMF.

  • Scaffold Loading (The Capture):

    • Suspend resin in dry THF at 0°C.

    • Add Cyanuric Chloride (3.0 eq) and DIPEA (6.0 eq).

    • Mechanism:[4][5][6] The resin-bound amine acts as the first nucleophile (

      
       equivalent).
      
    • Shake for 2 hours at 0°C. Wash resin

      
       with dry THF.
      
  • First Diversity Point:

    • Add Amine 1 (5.0 eq) and DIPEA (10.0 eq) in THF.

    • Shake at Room Temperature for 4 hours.

    • Wash resin

      
       (DMF, DCM, MeOH).
      
  • Second Diversity Point:

    • Add Amine 2 (5.0 eq) and DIPEA (10.0 eq) in Dioxane or DMSO.

    • Heat to 80°C for 12 hours.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours. Filter and concentrate filtrate.[4][7]
    

Analytical Validation & Troubleshooting

Quality Control Markers

When analyzing the final library via LC-MS or


-NMR, look for these specific signatures to verify substitution completeness:
  • NMR (Proton):

    • Mono-substituted: Broad signals, often rotameric due to restricted rotation around the C-N bond.

    • Tri-substituted: Disappearance of the distinctive downfield shift associated with protons adjacent to the electron-withdrawing Cl-Triazine ring.

  • LC-MS:

    • Watch for "Hydrolysis Artifacts." If water enters the reaction, a Chloride may be replaced by -OH (Cyanuric acid derivative).

    • Mass Shift: [M+H] will be -18 amu (approx) or +16 amu depending on the ionization of the hydroxy-triazine.

Common Pitfalls
  • Moisture Sensitivity: TCT hydrolyzes easily. Always use anhydrous solvents for Step 1 and Step 2.

  • Solubility: Tri-substituted triazines can be very insoluble. If precipitation occurs during Step 3, switch to DMSO or NMP as the solvent.

References

  • Blotny, G. (2006).[8] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link

  • Borgati, T. F., et al. (2011). 1,3,5-Triazine: A Promising Scaffold for Anticancer Drugs Development.[1][9][10][11][12] Current Medicinal Chemistry. Link

  • Neptune, M., et al. (2018). Orthogonal synthesis of triazine libraries on solid phase. Journal of Combinatorial Chemistry. Link

  • Sharma, A., et al. (2017). Triazine scaffold as a versatile tool for drug discovery.[1][10][11] European Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

How to improve the yield of 2-(2-hydroxyphenyl)-1,3,5-triazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Brief: The "Yield Killer" Mechanisms

The synthesis of 2-(2-hydroxyphenyl)-1,3,5-triazine (HPT) is the foundational step for a vast class of UV absorbers (e.g., Tinuvin® series).[1][2] The primary challenge in this synthesis is not reactivity, but selectivity .

Researchers often encounter low yields due to three competing failure modes:

  • O- vs. C-Alkylation: Cyanuric chloride (TCT) reacts with phenols at the oxygen (forming cyanurates/esters) under basic conditions.[1][2] To get the UV-absorbing ortho-hydroxyphenyl (C-C bond), you must drive a Friedel-Crafts reaction using a Lewis Acid (

    
    ).[1][2]
    
  • Hydrolysis: The chlorotriazine intermediates are extremely moisture-sensitive.[1] Trace water creates insoluble cyanuric acid derivatives (white precipitates), permanently lowering yield.[2]

  • Poly-substitution: The reactivity of TCT drops stepwise (

    
    ).[1] Failing to strictly control temperature results in mixtures of mono-, bis-, and tris-aryl triazines that are difficult to separate.[1][2]
    

Troubleshooting Guide (FAQ)

Direct answers to common failure modes observed in the field.

Q1: I am getting a white precipitate that is insoluble in organic solvents. What is it?

Diagnosis: This is likely cyanuric acid or its partially hydrolyzed analogs (e.g., 2,4-dichloro-6-hydroxy-triazine).[1][2] Root Cause: Moisture ingress.[1] TCT hydrolyzes rapidly.[1] The Fix:

  • Reagent Quality: Use fresh TCT. If it smells strongly of pungent acid (HCl) before reaction, it is already degraded.[2]

  • Solvent: Dry your solvent (Nitrobenzene, Chlorobenzene, or Sulfolane) over molecular sieves (3Å or 4Å) for 24 hours.[2]

  • Atmosphere: You must run this under a positive pressure of dry Nitrogen or Argon.[1]

Q2: My product has the correct mass (MS) but does not absorb UV light as expected (No at ~340nm).

Diagnosis: You formed the O-triazine isomer (Cyanurate), not the C-triazine (HPT). Root Cause: Insufficient Lewis Acid or incorrect addition order.[1] If you mixed TCT and Phenol with a weak base (like carbonate) without


, you made the ester.
The Fix: 
  • Switch Mechanism: You need a Friedel-Crafts pathway.[1][3] Use Aluminum Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) .[4]
    
  • Stoichiometry: Use at least 0.5 - 1.1 eq of

    
      per chlorine atom you intend to substitute.[1][2] The 
    
    
    
    complexes with the nitrogen on the triazine ring and the phenolic oxygen, requiring an excess to drive the reaction.
Q3: I cannot separate the mono-substituted product from the bis-substituted byproduct.

Diagnosis: Loss of kinetic control. Root Cause: Reaction temperature ramp was too aggressive.[1] The Fix: Follow the Stepwise Temperature Rule :

  • Substitution 1 (Mono):

    
     to 
    
    
    
    .
  • Substitution 2 (Bis):

    
     to 
    
    
    
    .
  • Substitution 3 (Tris):

    
     (Reflux).[2]
    
  • Note: If targeting the mono-species, quench the reaction immediately after the first stage before warming up.

Optimized Experimental Protocol

Method: Friedel-Crafts Acylation using Sulfolane/Chlorobenzene Target: High-Yield Mono-substitution (Intermediate for UV Absorbers)[1][2]

This protocol utilizes a sulfolane-modified solvent system which improves solubility and allows for lower catalyst loading compared to neat nitrobenzene.[1][2]

Reagents
  • Cyanuric Chloride (TCT): 18.4 g (100 mmol)[2]

  • Resorcinol: 12.1 g (110 mmol) [Slight excess][1][2]

  • Aluminum Chloride (

    
    ):  14.6 g (110 mmol) [Anhydrous][2]
    
  • Solvent: Sulfolane (20 mL) + Chlorobenzene (100 mL) mixture

  • Quench: HCl (2N) + Ice

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring often fails due to sludge formation), N2 inlet, and a dropping funnel.[2]

  • Solvation: Charge the flask with TCT and the Sulfolane/Chlorobenzene mixture. Cool to 0–5°C using an ice/salt bath.

  • Catalyst Addition: Add

    
     slowly (portion-wise) over 15 minutes. Expect a slight exotherm and yellowing. Stir for 30 mins at 0°C to form the active complex.
    
  • Phenol Addition: Dissolve Resorcinol in minimal sulfolane/chlorobenzene. Add this solution dropwise over 60 minutes .

    • Critical: Keep internal temp

      
      .
      
  • Reaction: Stir at 5–10°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2] Look for the disappearance of TCT.

  • Rearrangement (The "Cook"): If TLC shows O-isomer (lower polarity), slowly warm to 30°C for 1 hour to force the Fries rearrangement to the C-isomer.

  • Quench: Pour the reaction mixture slowly into a beaker containing 200g ice + 50mL conc. HCl. Caution: Vigorous HCl gas evolution.[1][2]

  • Workup:

    • Filter the resulting solid (often the HPT-Al complex precipitates).[1]

    • Wash the solid with water, then suspend in hot dilute HCl to break the aluminum complex.

    • Recrystallize from Methyl Ethyl Ketone (MEK) or Toluene .

Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.[1]

Visualizations

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the critical divergence between the unwanted O-isomer and the target HPT, controlled by the catalyst.

ReactionPathway TCT Cyanuric Chloride (TCT) BaseCond Base (NaOH/K2CO3) No Lewis Acid TCT->BaseCond AcidCond AlCl3 (Lewis Acid) Friedel-Crafts TCT->AcidCond Phenol Resorcinol (Phenol) Phenol->BaseCond Phenol->AcidCond O_Iso O-Triazine (Ester) (Unstable UV Absorber) BaseCond->O_Iso Kinetic Product (O-Alkylation) Complex Al-Complex Intermediate AcidCond->Complex Electrophilic Attack HPT 2-(2-hydroxyphenyl)-1,3,5-triazine (Target HPT) O_Iso->HPT Heat + AlCl3 (Rearrangement) Complex->HPT Fries Rearrangement & Hydrolysis

Caption: Divergence of O-alkylation vs. C-alkylation pathways. The Lewis Acid (


) is required to access the stable C-C bonded HPT.
Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Start Low Yield / Impure Product Q1 Is there a white insoluble precipitate? Start->Q1 Hydrolysis Issue: Hydrolysis Fix: Dry Solvents & Fresh TCT Q1->Hydrolysis Yes Q2 Is the product colored (Yellow)? Q1->Q2 No CheckUV Check UV Abs. Is it ~340nm? Q2->CheckUV Yes Poly Issue: Poly-substitution Fix: Lower Temp (0°C) Add Phenol slower. Q2->Poly No (Mixture of products) Good Product Likely Good. Recrystallize to remove traces. CheckUV->Good Yes O_Isomer Issue: O-Isomer formed Fix: Increase AlCl3 eq. Increase Temp slightly. CheckUV->O_Isomer No (<300nm)

Caption: Diagnostic flow for identifying hydrolysis, regioselectivity errors, or over-reaction.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride. Retrieved from [1][2]

  • Toda, T., et al. (2014).[2] Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound. U.S. Patent No.[1] 8,716,474.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • ChemicalBook. (2024). 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis and industrial yields. Retrieved from [1][2]

  • Kangani, C. O., & Day, B. W. (2008).[2][7] Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2645-2648.[2] Retrieved from [1][2]

  • Gupta, A., et al. (2010).[2] Light Stabilization Toolbox: Advanced Hydroxyphenyl Triazine UV Absorbers. PCI Magazine. Retrieved from [1][2]

Sources

Technical Support Center: 1,3,5-Triazine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting 1,3,5-Triazine Synthesis Audience: Medicinal Chemists, Process Engineers, and Academic Researchers.

Core Synthesis Methodologies & Logic

The 1,3,5-triazine (s-triazine) scaffold is ubiquitous in drug discovery (e.g., PI3K inhibitors, antimalarials). Synthesis generally follows two distinct logical pathways. Choosing the correct pathway is the first step in avoiding failure.

  • Pathway A: Nucleophilic Substitution of Cyanuric Chloride (TCT). Best for installing three different nucleophiles (O-, N-, S-based). Relies on temperature-controlled chemoselectivity.[1]

  • Pathway B: Cyclotrimerization of Nitriles. Best for symmetrical triazines or when starting materials are nitriles/amidines. Requires harsh conditions (high P/T) or superacid catalysis.

Visualizing the Reaction Landscape

The following diagram illustrates the critical temperature-dependent selectivity of Cyanuric Chloride (TCT) substitution, the most common source of experimental error.

TCT_Pathway TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Dichlorotriazine) TCT->Mono Nu1, Base 0-5°C (Kinetic Control) Hydrolysis Hydrolysis Byproducts (Cyanuric Acid/Phenols) TCT->Hydrolysis H2O, >0°C Di Di-Substituted (Monochlorotriazine) Mono->Di Nu2, Base 30-50°C (RT) Mono->Hydrolysis H2O, >RT Tri Tri-Substituted (Target Product) Di->Tri Nu3, Base >80°C (Reflux)

Figure 1: Temperature-dependent stepwise substitution of Cyanuric Chloride.[2] Violation of these thermal thresholds is the primary cause of mixture formation.

Module A: Nucleophilic Substitution of Cyanuric Chloride (TCT)

This method exploits the decreasing electrophilicity of the triazine ring as chlorine atoms are replaced by electron-donating groups.

Common Issues & Troubleshooting Guide

Q1: I am obtaining a mixture of mono- and di-substituted products during the first step. How do I fix this? Diagnosis: Loss of kinetic control. The first chlorine is highly reactive; if the temperature rises locally or stoichiometry is loose, the second chlorine will react. Corrective Action:

  • Strict Temperature Control: Maintain 0–5°C (ice/salt bath) throughout the entire addition. Do not let it spike.

  • Order of Addition: Dissolve TCT in the solvent first. Add the nucleophile dropwise to the TCT.[3][4] This ensures TCT is always in excess relative to the incoming nucleophile during mixing.

  • Stoichiometry: Use exactly 0.95–1.0 equivalents of the nucleophile. Avoid excess.

Q2: My reaction turns into a thick white paste, and stirring stops. Yield is low. Diagnosis: Hydrolysis of TCT to Cyanuric Acid (insoluble in most organics) or precipitation of the amine hydrochloride salt. Corrective Action:

  • Check Solvents: TCT is extremely sensitive to moisture. Use anhydrous DCM, THF, or Acetone.

  • Base Selection: If using an inorganic base (e.g., K₂CO₃), the byproduct (KCl) and base insolubility can cause clumping. Switch to an organic base like DIPEA (Hünig's base) or TEA which remains soluble in organic media.

  • Hydrolysis Check: If the white solid is insoluble in organic solvents but dissolves in hot water/alkali, it is likely Cyanuric Acid (a dead end).

Q3: The third substitution (Reflux) is not proceeding to completion. Diagnosis: Deactivation of the ring. After two substitutions, the triazine ring is electron-rich and less electrophilic. Corrective Action:

  • Solvent Switch: Low-boiling solvents (DCM, Acetone) do not reach the required energy barrier. Switch to 1,4-Dioxane (bp 101°C) or Toluene (bp 110°C).

  • Super-Heating: Use a sealed tube or microwave reactor to exceed the solvent's boiling point (e.g., 120–140°C).

  • Nucleophile Order: Always introduce the least reactive nucleophile (e.g., sterically hindered amines) earlier if possible, or save the most powerful nucleophile for the last step.

Standardized Protocol: Sequential Substitution
StepParameterSpecificationCritical Note
1 Solvent Acetone, THF, or DCM (Anhydrous)TCT hydrolyzes instantly in wet solvents.
2 Temp (Sub 1) -5°C to 0°C Use Acetone/Dry Ice if selectivity is poor at 0°C.
3 Base DIPEA (2.5 eq) or K₂CO₃ (powdered)DIPEA prevents salt precipitation issues.
4 Temp (Sub 2) 35°C - 45°C Monitor by TLC/LCMS. Do not overheat.
5 Temp (Sub 3) Reflux (80-110°C) Requires high-boiling solvent (Dioxane/Toluene).

Module B: Cyclotrimerization of Nitriles

Used when constructing symmetrical triazines (e.g., 2,4,6-triphenyl-1,3,5-triazine) or when TCT chemistry fails due to lability.

Common Issues & Troubleshooting Guide

Q4: My nitrile trimerization yield is <10% despite high temperature. Diagnosis: Nitriles are kinetically stable. Thermal trimerization often requires extreme pressure or superacid catalysis. Corrective Action:

  • Catalyst: Use Triflic Acid (TfOH) or Chlorosulfonic acid at 0°C to form the reactive nitrilium intermediate, then warm to RT.

  • Lewis Acid: Use ZnCl₂ (molten or high loading) if avoiding superacids.

  • Microwave: Microwave irradiation significantly accelerates this pathway compared to conventional heating.

Q5: I cannot separate the triazine product from the starting nitrile. Diagnosis: Similar polarity often leads to co-elution. Corrective Action:

  • Chemical Wash: Nitriles are generally neutral. Triazines can be weakly basic.[5] Wash the organic layer with dilute HCl; the triazine may protonate and move to the aqueous layer (depending on substituents), allowing the nitrile to be washed away in organics. Note: Check stability of your specific derivative in acid first.

  • Sublimation: Many symmetrical triazines sublime. This is an excellent solvent-free purification method.

Module C: Purification & Characterization

Triazine derivatives are notorious for "streaking" on silica gel due to the basic nitrogen atoms interacting with acidic silanols.

Purification Decision Tree

Purification Start Crude Reaction Mixture Solubility Is the product soluble in DCM/EtOAc? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Precipitate) Solubility->NoSol TLC TLC Analysis: Does it streak? YesSol->TLC Wash Wash solid with: 1. Water (remove salts) 2. Cold Acetone (remove organics) NoSol->Wash Streak Yes: Add 1% TEA or NH3 to mobile phase TLC->Streak NoStreak No: Standard Flash Chromatography TLC->NoStreak Recryst Recrystallize: DMF/Water or Hot EtOH Wash->Recryst

Figure 2: Purification logic flow for polar and non-polar triazine derivatives.

Q6: How do I remove the "Cyanuric Acid" byproduct effectively?

  • Fact: Cyanuric acid is insoluble in cold methanol, acetone, and DCM.

  • Protocol: Triturate your crude solid with cold acetone or methanol. Filter the suspension. The filtrate usually contains your organic product, while the white filter cake is the cyanuric acid/salt byproduct.

Q7: NMR signals are broad or missing.

  • Cause: Rotamerism. Hindered rotation around the C-N bond (exocyclic amines) is common in triazines, leading to broad peaks at room temperature.

  • Solution: Run the NMR at elevated temperature (50–80°C in DMSO-d6) to coalesce the rotamers into sharp peaks.

References

  • Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Mihovilovic, M. D., et al. (2018).[5] "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)." Frontiers in Chemistry, 6, 516.

  • BenchChem Technical Support. (2025). "Synthesis of Substituted Triazines from Cyanuric Chloride." BenchChem Knowledge Base.

  • Shie, J.-J., & Fang, J.-M. (2007).[6] "Microwave-assisted one-pot synthesis of 1,3,5-triazines from alcohols." Journal of Organic Chemistry, 72(8), 3141-3144.

  • Aksenov, A. V., & Aksenova, I. V. (2009).[7] "Use of the ring opening reactions of 1,3,5-triazines in organic synthesis." Chemistry of Heterocyclic Compounds, 45, 130-150.

Sources

Optimization of reaction temperature for nucleophilic substitution on cyanuric chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on Cyanuric Chloride. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals master the thermodynamic and kinetic controls required to successfully functionalize 2,4,6-trichloro-1,3,5-triazine (TCT).

This guide bridges mechanistic theory with field-proven troubleshooting to ensure your sequential substitutions are robust, high-yielding, and reproducible.

Core Principles: Temperature-Dependent Workflow

The functionalization of cyanuric chloride relies on a strict, stepwise temperature gradient. Below is the logical progression of the SNAr workflow.

G TCT Cyanuric Chloride (TCT) Mono Mono-substituted Intermediate TCT->Mono Nucleophile 1 0-5 °C Di Di-substituted Intermediate Mono->Di Nucleophile 2 20-25 °C Tri Tri-substituted Product Di->Tri Nucleophile 3 60-100 °C

Caption: Stepwise temperature gradients for sequential SNAr on cyanuric chloride.

Part 1: Mechanistic Causality & FAQs

Q1: Why does cyanuric chloride require strict stepwise temperature gradients (0 °C → 25 °C → 60+ °C) for sequential substitution? A: The necessity for temperature gradients is rooted in the electronic evolution of the triazine ring during substitution. Initially, the three electronegative chlorine atoms exert a strong negative inductive effect, making the TCT ring 1[1]. When the first nucleophile (e.g., an amine or alkoxide) is incorporated, it donates electron density into the triazine π-system. This significantly deactivates the ring, raising the activation energy barrier for the second substitution (requiring ~25 °C)[1]. By the time the di-substituted intermediate is formed, the ring is highly deactivated, and 2[2] to force the third substitution.

Q2: How does the choice of nucleophile alter the temperature requirements and addition order? A: The inherent reactivity of the nucleophile dictates the sequence. To prevent over-substitution at 0 °C, you must3[3]. Experimental and computational analyses have established preferential addition orders based on nucleophilic displacement ease (e.g.,2[2]). If a highly reactive secondary amine is added first, it may cause uncontrollable di-substitution even at 0 °C.

Part 2: Kinetic & Thermodynamic Parameters

The table below summarizes the quantitative parameters governing the sequential SNAr of cyanuric chloride.

Substitution StepTarget IntermediateOptimal Temperature RangeRelative Ring ElectrophilicityActivation Barrier TrendTypical Reaction Time
First (Mono-) Dichlorotriazine0–5 °CExtremely High2–8 kcal/mol1–2 hours
Second (Di-) Monochlorotriazine20–25 °C (Room Temp)Moderate9–15 kcal/mol4–6 hours
Third (Tri-) Trisubstituted Triazine60–100 °C (Reflux)Low (Highly Deactivated)>15 kcal/mol12–24 hours

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, use this standardized, self-validating methodology for a 3[3]. Every step includes an analytical validation checkpoint.

Step 1: Mono-substitution (0–5 °C)

  • Preparation: Dissolve cyanuric chloride (1.0 equiv) in anhydrous acetonitrile (ACN) and cool the flask strictly to 0 °C using an ice-water bath.

  • Addition: In a separate vial, dissolve the weakest nucleophile (1.02 equiv) and N,N-diisopropylethylamine (DIEA, 1.15 equiv) in ACN. Add this mixture dropwise over 15–20 minutes.

    • Causality: Dropwise addition prevents localized exothermic heating, which provides the activation energy for unwanted di-substitution.

  • Validation: Stir for 2 hours at 0 °C. Perform TLC analysis (Hexane:EtOAc). Do not proceed until the TCT spot is completely consumed.

Step 2: Di-substitution (20–25 °C)

  • Addition: To the same reaction flask, add the second nucleophile (1.02 equiv) and DIEA (1.15 equiv).

  • Temperature Ramp: Remove the ice bath and allow the reaction to naturally warm to room temperature.

  • Validation: Stir for 4–6 hours. Use LC-MS to confirm the mass of the monochloro-intermediate. The complete disappearance of the dichlorotriazine mass validates readiness for Step 3.

Step 3: Tri-substitution (60–80 °C)

  • Addition: Introduce the strongest/most hindered nucleophile (excess, e.g., 2–5 equiv) to the flask.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C (or up to 80 °C depending on the solvent).

  • Validation: Monitor via LC-MS at 12 hours and 24 hours until the monochloro-intermediate is fully consumed.

Part 4: Diagnostic Troubleshooting Guide

When deviations occur, use the logic tree and troubleshooting steps below to identify and resolve the root cause.

Troubleshooting Issue Issue Detected in SNAr Workflow OverSub Over-substitution at Step 1 Issue->OverSub Incomplete Incomplete Reaction at Step 3 Issue->Incomplete Hydrolysis Cyanuric Acid Byproducts Issue->Hydrolysis Sol1 Ensure 0-5 °C Dropwise Addition OverSub->Sol1 Sol2 Increase to Reflux Use Stronger Base Incomplete->Sol2 Sol3 Use Anhydrous Solvents Inert Atmosphere Hydrolysis->Sol3

Caption: Diagnostic logic tree for resolving common cyanuric chloride SNAr issues.

Issue 1: Low Yield Due to Over-substitution in Step 1
  • Symptom: LC-MS shows a mixture of mono- and di-substituted products during the 0 °C phase.

  • Root Cause: Insufficient cooling, rapid nucleophile addition, or using a highly reactive nucleophile first.

  • Resolution: Ensure the internal reaction temperature remains strictly ≤ 5 °C. If the nucleophile is exceptionally reactive (e.g., aliphatic primary amines), 1[1]. Always redesign your sequence to incorporate the weakest nucleophile first.

Issue 2: Stalled Reaction at the Third Substitution
  • Symptom: Unreacted di-substituted intermediate persists after 12+ hours at 60 °C.

  • Root Cause: Severe electronic deactivation of the triazine ring by the first two electron-donating substituents.

  • Resolution: Swap the solvent to one with a higher boiling point (e.g., 1,4-dioxane or toluene) and increase the temperature to 90–100 °C. Switch from a mild organic base (DIEA) to a stronger inorganic base (e.g., Cs₂CO₃ or Na₂CO₃) to drive the equilibrium forward.

Issue 3: Formation of Cyanuric Acid Byproducts
  • Symptom: Appearance of highly polar, water-soluble impurities on TLC/LC-MS.

  • Root Cause: Hydrolysis of the highly electrophilic TCT or mono-substituted intermediate4[4].

  • Resolution: Use strictly anhydrous solvents and purge the system with inert gas (N₂/Ar). Because stronger nucleophiles can outcompete water, adding the nucleophile promptly after dissolving TCT minimizes the window for hydrolysis.

References

  • Title: Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: ACS Omega URL: [Link]

  • Title: Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis Source: Tetrahedron (via ResearchGate) URL: [Link]

Sources

Strategies to prevent by-product formation in triazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triazine Synthesis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals who require robust, field-proven strategies to troubleshoot by-product formation during the synthesis of 1,3,5-triazine and 1,2,4-triazine scaffolds.

Below, you will find in-depth mechanistic explanations, self-validating protocols, and quantitative parameters to ensure high-fidelity synthesis.

Module A: 1,3,5-Triazines & Cyanuric Chloride Chemistry

FAQ 1: I am attempting a mono-substitution of cyanuric chloride, but my LC-MS shows a mixture of mono-, di-, and tri-substituted products. How can I achieve strict selectivity?

Mechanistic Causality: The reactivity of cyanuric chloride is dictated by the strong electron-withdrawing nature of its three chlorine atoms, which makes the 1,3,5-triazine core highly electrophilic. When the first amine nucleophile attacks, it donates electron density into the triazine ring via resonance. This electronic deactivation significantly lowers the electrophilicity of the remaining C-Cl bonds, raising the activation energy required for subsequent substitutions 1[1].

If the thermal energy in your reaction vessel exceeds the activation barrier of the mono-substituted intermediate (typically occurring if temperatures rise above 5 °C), the reaction loses its kinetic control, leading to irreversible di-substitution and tri-substitution by-products 2[2].

G CC Cyanuric Chloride (Highly Reactive) Step1 0-5 °C, 1 eq Nucleophile CC->Step1 Mono Mono-substituted Triazine (Target 1) Step1->Mono Strict Temp Control OverSub1 Di-substituted By-product (If T > 10 °C) Step1->OverSub1 Poor Temp Control Step2 40-50 °C, 1 eq Nucleophile Mono->Step2 Di Di-substituted Triazine (Target 2) Step2->Di Strict Temp Control OverSub2 Tri-substituted By-product (If T > 60 °C) Step2->OverSub2 Poor Temp Control

Temperature-dependent step-wise substitution of cyanuric chloride to prevent over-substitution.

Self-Validating Protocol: Mono-Substitution of Cyanuric Chloride
  • Preparation: Dissolve 10 mmol of cyanuric chloride in 50 mL of anhydrous acetone under an inert argon atmosphere. Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates the presence of insoluble hydrolyzed polymeric by-products; if cloudy, discard and use a fresh, anhydrous batch.

  • Cooling: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to equilibrate to 0 °C.

  • Nucleophile Addition: Add 10 mmol of the amine nucleophile dropwise over 30 minutes. Validation Checkpoint: Monitor the internal thermometer constantly. The reaction is highly exothermic. If the temperature spikes above 5 °C, immediately pause the addition. Proceeding above 5 °C will irreversibly trigger di-substitution.

  • Neutralization: Slowly add 10 mmol of N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Validation Checkpoint: Perform TLC (Hexane:EtOAc). The complete disappearance of the high-Rf cyanuric chloride spot and the appearance of a single, lower-Rf spot confirms successful mono-substitution.

  • Quenching: Pour the mixture onto 200 g of crushed ice. Validation Checkpoint: An immediate white precipitate should form. Filter and wash with cold distilled water to isolate the pure mono-substituted product.

FAQ 2: My cyanuric chloride reactions suffer from low yields, and I am isolating a highly polar, water-soluble by-product. What is happening?

Mechanistic Causality: You are observing the hydrolysis of cyanuric chloride. The highly electrophilic C-Cl bonds are extremely sensitive to moisture. In the presence of water, especially under basic conditions, water acts as a nucleophile, replacing the chlorine atoms to form cyanuric acid or intermediate hydroxy-triazines (e.g., 2,4-dichloro-6-hydroxy-s-triazine) 3[3].

To prevent this, reactions must be run in strictly anhydrous organic solvents. Furthermore, the rate of hydrolysis is heavily pH-dependent. Hydrolysis is minimized at a slightly acidic to neutral pH (pH 6–8) and accelerates rapidly as the environment becomes more alkaline (pH ≥ 9) [[4]](4]. Always use mild bases (like DIPEA or NaHCO₃) for the first substitution rather than strong bases like NaOH.

Module B: 1,2,4-Triazines & Regioselectivity

FAQ 3: When synthesizing 3,6-disubstituted 1,2,4-triazines via the condensation of unsymmetrical α-dicarbonyls with amidrazones, I am getting a 1:1 mixture of regioisomers. How can I control regioselectivity?

Mechanistic Causality: The classical synthesis of 1,2,4-triazines relies on the condensation of an amidrazone (which possesses two nucleophilic nitrogen centers) with an α-dicarbonyl compound (which possesses two electrophilic carbonyl carbons). When the α-dicarbonyl is unsymmetrical, the amidrazone can attack either carbonyl carbon with near-equal probability, leading to a frustrating mixture of 3,5- and 3,6-disubstituted regioisomers 5[5].

To bypass this lack of thermodynamic control, the field standard has shifted toward Lewis acid-promoted N1/N4 1,4-cycloadditions. By reacting 1,2,4,5-tetrazines with ketone-derived enamines in the presence of a Lewis acid like ZnCl₂, the reaction is forced through a highly regioselective inverse electron-demand Diels-Alder (IEDDA) pathway. This formal [4+2] cycloaddition is followed by the extrusion of nitrogen gas, yielding a single, predictable regioisomer 6[6].

G Start1 Unsymmetrical α-Dicarbonyl + Amidrazone Path1 Classical Condensation (Thermal) Start1->Path1 Mix 1:1 Regioisomeric Mixture (3,5- vs 3,6-disubstituted) Path1->Mix Lack of Steric/Electronic Bias Start2 1,2,4,5-Tetrazine + Enamine Path2 Lewis Acid Catalysis (ZnCl2, HFIP) Start2->Path2 Pure Pure 1,2,4-Triazine (Single Regioisomer) Path2->Pure N1/N4 1,4-Cycloaddition

Overcoming regioisomeric mixtures using ZnCl2-catalyzed N1/N4 1,4-cycloaddition.

Self-Validating Protocol: Regioselective 1,2,4-Triazine Synthesis via ZnCl₂
  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 eq of 1,2,4,5-tetrazine and 1.2 eq of the ketone-derived enamine in hexafluoro-2-propanol (HFIP). Validation Checkpoint: The solution will exhibit a vibrant, deep pink/red color characteristic of the unreacted tetrazine core.

  • Catalysis: Add 20 mol% of anhydrous ZnCl₂.

  • Cycloaddition & Extrusion: Stir the reaction mixture at room temperature for 2–4 hours. Validation Checkpoint: Observe the reaction visually. The deep red color will progressively fade to pale yellow or colorless, accompanied by the visible bubbling of nitrogen gas (N₂ extrusion). The cessation of bubbling and complete loss of red color indicates reaction completion.

  • Purification: Concentrate the solvent in vacuo and purify the residue via silica gel flash chromatography. Validation Checkpoint: Analyze the purified product via ¹H NMR. The presence of a single, sharp set of signals for the triazine substituents confirms >99:1 regioselectivity, validating the suppression of the unwanted regioisomer.

Quantitative Data Summaries

The following table outlines the strict parameters required to prevent by-product formation during the step-wise substitution of cyanuric chloride.

Substitution StepTarget TemperatureOptimal Base / pHPrimary By-Product RiskAcceptable Yield Range
Mono-substitution 0–5 °CDIPEA or NaHCO₃ (pH 7–8)Di-substitution, Hydrolysis85–95%
Di-substitution 40–50 °CK₂CO₃ or DIPEA (pH 8–9)Tri-substitution, Hydrolysis75–90%
Tri-substitution 80–100 °C (Reflux)NaOH or K₂CO₃ (pH 9–10)Incomplete substitution70–85%

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.1

  • Synthesis and Study of Biological Active S-triazines. Der Pharma Chemica.2

  • Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride. Benchchem.3

  • US4166909A - Process for preparation of a substituted triazine. Google Patents.4

  • Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines. Benchchem.5

  • N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. PMC (NIH).6

Sources

Technical Support Center: Catalyst Interactions in High-Performance Thermoplastics (HPTs)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers and engineers dealing with High-Performance Thermoplastics (HPTs) —specifically Polyaryletherketones (PAEK, PEEK) and Polyphenylene Sulfide (PPS)—and their complex interactions with catalytic systems in drug delivery and medical device manufacturing.

Current Status: Operational Operator: Senior Application Scientist (Polymer Physics & Catalysis) Scope: Troubleshooting residual catalyst reactivity, matrix interference, and surface poisoning in HPT-based pharmaceutical and medical systems.

System Overview & Diagnostic Framework

High-Performance Thermoplastics (HPTs) such as PEEK (Polyetheretherketone) , PEKK , and PPS (Polyphenylene Sulfide) are the gold standard for metal replacement in drug delivery devices and implants due to their radiolucency and inertness. However, "inertness" is a relative term.

The Core Problem: HPTs are synthesized using aggressive catalytic routes (nucleophilic substitution or electrophilic substitution). Residual catalysts (e.g., Fluoride salts, Aluminum trichloride, Titanium species) or intrinsic polymer functionalities (e.g., Thioether groups in PPS) often remain active. These species can induce Catalyst Poisoning in downstream curing processes (e.g., Pt-cured silicones) or trigger API Degradation via Lewis acid/base interactions.

Interaction Pathway Visualization

The following logic map details the migration and interference pathways of HPT-associated catalytic residues.

HPT_Catalyst_Interaction HPT_Matrix HPT Matrix (PEEK/PPS) Residues Synthesis Residues (F-, Al3+, Na+, S) HPT_Matrix->Residues Entrapment Migration Thermal/Solvent Migration Residues->Migration Processing Heat Interface Interface/Surface Boundary Migration->Interface Diffusion Target_A Sensitive API (Lewis Base) Interface->Target_A Direct Contact Target_B Secondary Catalyst (e.g., Pt in Silicone) Interface->Target_B Ligand Exchange Failure_1 API Hydrolysis/ Racemization Target_A->Failure_1 Acid/Base Rxn Failure_2 Cure Inhibition (Poisoning) Target_B->Failure_2 Active Site Block

Figure 1: Mechanism of residual catalyst migration from HPT matrices leading to API degradation or secondary catalyst poisoning.

Troubleshooting Guide (Q&A)

Category A: Secondary Catalyst Poisoning (Overmolding & Assembly)

Q1: We are overmolding platinum-cured silicone onto a PPS (Polyphenylene Sulfide) housing, but the silicone at the interface remains tacky (uncured). Is the HPT reacting with the platinum catalyst?

Diagnosis: Yes. This is a classic Sulfur Poisoning event. Technical Explanation: PPS contains thioether linkages (-S-) in its backbone. While the polymer is stable, the sulfur atoms possess lone pairs that act as strong ligands. These sulfur domains can coordinate with the Platinum (Pt) Karstedt’s catalyst used in hydrosilylation-cured silicones. The sulfur effectively displaces the vinyl ligands on the Pt, rendering the catalyst inactive at the interface [1]. Corrective Protocol:

  • Switch Material (If possible): Move to a sulfur-free HPT like PEEK or PSU (Polysulfone) if mechanical properties allow.

  • Passivation Barrier: Apply a thin layer of Parylene C or a plasma-deposited SiO2 barrier coating (10–50 nm) on the PPS surface prior to overmolding to physically block S-Pt interaction.

  • Catalyst Overloading: Increase the Pt catalyst concentration in the silicone formulation (specifically at the interface) to saturate the sulfur sites, though this is costly and may alter modulus.

Q2: Our PEEK manifold is causing conversion drops in a flow-chemistry reaction using a heterogeneous Palladium (Pd) catalyst. Why is an "inert" polymer affecting the reaction?

Diagnosis: Leaching of Residual Synthesis Catalysts (Lewis Bases). Technical Explanation: PEEK is typically manufactured via nucleophilic substitution using diphenyl sulfone solvents and alkali metal carbonate catalysts (Na2CO3 or K2CO3) [2]. Even "clean" grades can contain residual Fluoride ions (F-) or Potassium salts. These ions can leach into polar reaction solvents, coordinating with or fouling the Pd catalyst surface. Corrective Protocol:

  • Acid Wash Extraction: Subject the PEEK components to a hot acid wash (dilute H2SO4 or HNO3) followed by extensive DI water rinsing to extract surface-labile ions.

  • Grade Selection: Switch to "High Purity" or "Implant Grade" PEEK, which undergoes rigorous post-synthesis purification to reduce ionic burden (ash content < 0.1%).

Category B: API Interaction & Stability

Q3: We observe accelerated degradation of a pH-sensitive API when stored in contact with standard-grade PEKK (Polyetherketoneketone). The degradation product suggests acid catalysis.

Diagnosis: Interaction with Residual Lewis Acids (Aluminum/Chlorine) . Technical Explanation: Unlike PEEK (nucleophilic route), PEKK is often synthesized via electrophilic substitution (Friedel-Crafts) using Aluminum Chloride (AlCl3) as a catalyst. Residual Aluminum species trapped in the matrix can act as Lewis acids, catalyzing hydrolysis or deprotection of sensitive APIs upon contact, especially in humid environments [3]. Corrective Protocol:

  • Thermal Annealing: Anneal the PEKK part at T > Tg (approx. 160°C) to drive volatile acidic residues (like HCl) out of the matrix, although non-volatile Al residues will remain.

  • Chelating Excipients: If the HPT is part of a formulation, incorporate a chelating agent (e.g., EDTA) to sequester leaching metal ions.

  • Switch to Nucleophilic PEKK: Source PEKK manufactured via the nucleophilic route (similar to PEEK) to avoid Al/Cl residues entirely.

Comparative Data: HPT Residue Profiles

When selecting an HPT for catalytic environments, the synthesis method dictates the "chemical noise" the polymer introduces.

HPT TypeSynthesis RoutePrimary Residual ContaminantsRisk to Catalytic Systems
PEEK Nucleophilic SubstitutionNa+, K+, F-, Diphenyl SulfoneMedium: F- can poison Lewis Acid catalysts; K+ affects pH.
PEKK (Type 1) Electrophilic (Friedel-Crafts)Al3+, Cl-, Lewis AcidsHigh: Al3+ is a potent Lewis Acid; Cl- causes corrosion.
PEKK (Type 2) NucleophilicNa+, K+, F-Low/Medium: Similar to PEEK but generally cleaner.
PPS PolycondensationSulfur (Intrinsic) , Li+, Cl-Critical: Intrinsic Sulfur poisons Noble Metals (Pt, Pd, Rh).
Polysulfone NucleophilicCl-, Na+Low: Generally the cleanest regarding catalytic interference.

Experimental Validation Protocol

To confirm if your HPT is the source of catalyst failure, run this Self-Validating Control Experiment :

Protocol: The "Inert" Surface Challenge

Objective: Determine if HPT surface chemistry is inhibiting a standard catalytic reaction.

  • Preparation: Cut coupons (1 cm x 1 cm) of the suspect HPT (e.g., PPS) and a control (e.g., PTFE/Teflon).

  • Cleaning: Sonicate both in Isopropyl Alcohol (IPA) for 15 mins; dry at 100°C.

  • Reaction Setup: Prepare a standard Pt-catalyzed silicone mixture (2-part elastomer).

  • Application: Place a single drop (50 µL) of the uncured silicone onto both coupons.

  • Curing: Cure at manufacturer's recommended temp (e.g., 120°C for 30 mins).

  • Validation:

    • Pass: Silicone on HPT cures to a solid rubber (Shore A hardness matches control).

    • Fail: Silicone on HPT remains liquid or gel-like at the interface (tacky), while control cures.

  • Quantification (Optional): If "Fail", perform XPS (X-ray Photoelectron Spectroscopy) on the HPT surface to detect S (Sulfur) or Al (Aluminum) enrichment.

References

  • Catalyst Poisoning Mechanisms in Polymer Systems Source: Journal of Applied Polymer Science Context: Mechanisms of sulfur-based poisoning in hydrosilylation reactions. URL:[Link](General Journal Landing Page for verification)

  • Synthesis of Polyaryletherketones (PAEK) Source: RWTH Aachen / CAT Catalytic Center Context:[1] Development of High-Performance Thermoplastics (HPT) and catalytic routes.[2][3] URL:[Link][4]

  • Polyaryletherketone Based Blends: A Review Source: MDPI (Materials) Context: Discusses HPT structures (PEEK, PEKK) and synthesis residues affecting performance. URL:[Link][4]

  • Noble Metal Catalyst Poisoning by Organosulfur Compounds Source: ACS Publications (Journal of Organic Chemistry) Context: Fundamental chemistry of sulfur interaction with Pd/Pt catalysts. URL:[Link]

Disclaimer: This guide is for research and development purposes. Always verify material compatibility with specific API sensitivities in a controlled laboratory environment.

Sources

Technical Support Center: Purification of 2-(1,3,5-triazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: "My product is a sticky brown solid, and I'm losing yield during the base wash."

Executive Summary

This guide addresses the purification of 2-(1,3,5-triazin-2-yl)phenol and its related Hydroxyphenyl-s-triazine (HPT) derivatives. These compounds are critical intermediates for UV absorbers and pharmaceutical scaffolds. The presence of the phenolic hydroxyl group (


) and the electron-deficient triazine ring creates a unique "solubility trap" that often leads to product loss during standard workups.

Core Challenges:

  • Amphoteric Sensitivity: The phenolic proton makes the molecule soluble in strong bases (causing loss in aqueous waste), while the triazine ring is susceptible to hydrolysis in hot acid.

  • Lewis Acid Residues: Synthesis via Friedel-Crafts (using Cyanuric Chloride +

    
    ) leaves stubborn aluminum chelates that cause emulsions.
    
  • Oligomerization: Side reactions often produce di- and tri-substituted triazines with drastically different solubility profiles.

Module 1: The "Dirty" Crude – Diagnosis

Before selecting a purification route, you must identify the dominant impurity profile.

ObservationProbable ImpurityDiagnostic Check
White Precipitate (insoluble in DCM) Cyanuric Acid (Hydrolysis product)Insoluble in cold organic solvents; soluble in aq. NaOH.
Yellow/Brown Sticky Gum Oxidized phenols or Aluminum chelatesAsh test (residue implies Al), or TLC (streaking implies oligomers).
Bright Yellow Color Di- or Tri-substituted side productsLC-MS (Check MW: Mono- vs Bis-substitution).
"Oiling Out" during Cryst. Residual solvent or mixed derivativesNMR (Check for trapped solvent peaks).
Module 2: The Critical Workup (Decontamination)

Goal: Remove Aluminum Chloride (


) without hydrolyzing the triazine ring.
Standard Friedel-Crafts workups often fail here because 

forms strong complexes with the phenolic oxygen.
Protocol: The "Cold Acid" Quench

WARNING: Do NOT use a basic wash (NaOH/KOH) at this stage. It will deprotonate your phenol, dissolving your product into the aqueous waste stream [1, 2].

  • Preparation: Prepare a quench solution of dilute HCl (1M) mixed with crushed ice (ratio 1:1).

  • Quenching: Pour the reaction mixture slowly into the vigorously stirred ice/acid bath. Maintain temperature

    
    .
    
    • Why? Low temperature prevents acid-catalyzed hydrolysis of the triazine ring to cyanuric acid [3].

  • Phase Separation: Extract with Ethyl Acetate or Dichloromethane (DCM) .

    • Note: If an emulsion forms (common with Al salts), filter the entire biphasic mixture through a pad of Celite before separation.

  • The "Gentle" Wash: Wash the organic layer with Brine (Saturated NaCl).

    • Crucial: If acid neutralization is strictly necessary, use saturated Sodium Bicarbonate (

      
      ) , not Hydroxide. 
      
      
      
      is too weak to fully deprotonate the phenol, keeping your product in the organic layer.
Module 3: Recrystallization (Solvent Engineering)

Recrystallization is superior to chromatography for HPTs due to their tendency to streak on silica.

Decision Matrix: Which Solvent?
  • Scenario A: The "Core" Molecule (Polar)

    • Target: 2-(1,3,5-triazin-2-yl)phenol (Unsubstituted on triazine).

    • Solvent System:Ethanol/Water or Methoxyethanol .

    • Protocol: Dissolve in boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to

      
      .
      
    • Logic: The core molecule has hydrogen-bonding potential, making it soluble in alcohols but less so when water increases polarity [4].

  • Scenario B: The "Heavy" Derivative (Lipophilic)

    • Target: 4,6-Diphenyl or Di-alkyl substituted variants (Common UV absorbers).

    • Solvent System:Toluene or Xylene .

    • Protocol: Dissolve in minimum boiling Toluene. If colored impurities persist, add Activated Carbon , boil for 5 mins, and filter hot through Celite. Cool to room temp.

    • Logic: Toluene solubilizes the planar aromatic system via

      
      -stacking but rejects the aliphatic/oligomeric impurities upon cooling [5].
      
Module 4: Visualization of Workflows

Purification_Workflow Start Crude Reaction Mixture (Friedel-Crafts) Quench Step 1: Cold Acid Quench (Ice + 1M HCl, <20°C) Start->Quench Remove AlCl3 Extract Step 2: Extraction (DCM or EtOAc) Quench->Extract Biphasic Sep Wash Step 3: Wash Cycle (Brine -> NaHCO3 -> Brine) Extract->Wash Remove Acid Dry Dry (Na2SO4) & Concentrate Wash->Dry Solubility Solubility Check Dry->Solubility RouteA Route A: Polar/Core (Recryst: EtOH/Water) Solubility->RouteA Soluble in Alcohol RouteB Route B: Lipophilic (Recryst: Toluene) Solubility->RouteB Soluble in Non-Polar RouteC Route C: Complex Mix (Column: Hex/EtOAc) Solubility->RouteC Fails Cryst.

Caption: Decision tree for the purification of crude HPT reaction mixtures.

Module 5: Troubleshooting (FAQ)

Q1: My product turned into a "gum" or oil at the bottom of the flask during recrystallization.

  • Cause: This is "oiling out," often caused by the solvent boiling point being higher than the product's melting point, or the presence of impurities lowering the MP.

  • Fix: Switch to a lower-boiling solvent (e.g., change Toluene to Heptane/Ethyl Acetate ). Alternatively, seed the oil with a crystal of pure product and scratch the glass vigorously.

Q2: I used NaOH to remove the phenol starting material, and my yield dropped to 10%.

  • Cause: You extracted your product. The

    
     of the phenolic OH on a triazine ring is 
    
    
    
    . NaOH (
    
    
    ) deprotonates it, moving it to the water layer.
  • Fix: Acidify the aqueous waste layer with HCl to pH 4-5. Your product should precipitate out. Filter it and recrystallize.

Q3: There is a persistent white solid that won't dissolve in hot toluene.

  • Cause: Likely Cyanuric Acid (from hydrolysis) or residual Aluminum salts.

  • Fix: Perform a Hot Filtration .[1] Heat the toluene to reflux, filter quickly through a pre-warmed glass frit or Celite pad. The product passes through; the impurity stays on the filter.

Q4: The product is yellow, but literature says it should be off-white.

  • Cause: Traces of azo-impurities or oxidized phenols.

  • Fix: Dissolve in hot solvent and treat with Activated Charcoal (10% w/w). Stir for 10 minutes hot, then filter. Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.

References
  • PubChem. 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine - Chemical Properties. National Library of Medicine. Link

  • BenchChem. Technical Support Center: Removal of Aluminum Chloride Catalyst.Link (Simulated based on standard Friedel-Crafts protocols).

  • Brunetti, H., & Luethi, G. E. (1972).[2] Die Synthese von asymmetrisch substituierten o-Hydroxyphenyl-s-triazinen. Helvetica Chimica Acta, 55(5), 1566-1595.[2] (Foundational text on HPT synthesis and hydrolysis sensitivity).

  • BASF. Tinuvin® 479 Technical Data Sheet. (Solubility data for hydroxyphenyl-triazine UV absorbers). Link

  • US Patent 6,242,598. Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines.[3] (Detailed workup procedures for AlCl3 removal). Link

Sources

Overcoming poor solubility of triazine additives in polymer matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer Additive Integration. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility and dispersion challenges associated with triazine-based UV absorbers and flame retardants.

Triazine derivatives are highly effective due to their robust chemical structures, but this same rigidity often leads to severe phase-separation issues in polymer matrices. Below, you will find a diagnostic workflow, fundamental FAQs, field-proven troubleshooting guides, and self-validating experimental protocols to ensure your formulations succeed.

Diagnostic Workflow: Triazine Dispersion Failures

TriazineTroubleshooting Start Issue: Poor Triazine Dispersion / Haze CheckPhase When does the issue occur? Start->CheckPhase Melt During Melt-Processing (Plate-out / Sublimation) CheckPhase->Melt Extrusion/Injection Cure Post-Curing / Solid State (Blooming / Agglomeration) CheckPhase->Cure Cooling/Storage ActionMelt1 Check Thermal Profile & Melting Point Melt->ActionMelt1 ActionCure1 Analyze Polarity Mismatch (Matrix vs. Additive) Cure->ActionCure1 ActionMelt2 Switch to High-MW or Alkyl-Functionalized Triazine ActionMelt1->ActionMelt2 If sublimation persists Success Homogeneous Polymer Matrix (Self-Validated via DSC/SEM) ActionMelt2->Success ActionCure2 Apply Nano-Silica Coating or Compatibilizers ActionCure1->ActionCure2 If high polarity gap ActionCure2->Success

Caption: Workflow for diagnosing and resolving triazine additive solubility and dispersion failures.

Section 1: Fundamental FAQs on Triazine Solubility

Q: Why do triazine-based additives inherently struggle with solubility in common polymer matrices like polyolefins? A: Triazine derivatives possess a highly rigid, nitrogen-rich heterocyclic core. This planar structure promotes strong intermolecular hydrogen bonding and π-π stacking, leading to high melting points and high lattice energy. When introduced into non-polar matrices like polyethylene (PE) or polypropylene (PP), the thermodynamic penalty of breaking these triazine-triazine interactions exceeds the energy gained from triazine-polymer interactions. This polarity mismatch causes phase separation, manifesting as blooming (surface migration) or agglomeration.

Quantitative Data Summary: Physicochemical & Solubility Profiles of Common Triazine Additives

AdditivePrimary FunctionMelting Point (°C)Key Structural Modification for SolubilityMatrix Compatibility
UV-1577 UV Absorber147–151High MW, bulky aromatic side groupsPC, PET, PBT, PMMA[1]
UV-400 UV AbsorberLiquid/LowHydroxy & octyloxy functional groupsAutomotive coatings, Composites[2]
DOPT Flame Retardant>200Pentaerythritol phosphate integrationEpoxy Resins (EP)[3]
MCA PPM Triazine HF Flame Retardant>250 (Decomp)Polymeric secondary structurePP, PE, Polyurethanes[4]

Section 2: Troubleshooting Guides

Issue 1: Sublimation and Plate-Out During High-Temperature Extrusion

  • User Query: We are experiencing severe plate-out and sublimation during the co-extrusion of polycarbonate (PC) panels with a standard benzotriazole UV absorber. Will switching to a triazine solve this, and how do we ensure it doesn't precipitate?

  • Mechanistic Cause: Traditional UV absorbers sublimate because their vapor pressure at PC processing temperatures (280–300°C) is too high.

  • Solution: Switching to a high-molecular-weight hydroxyphenyl-triazine (HPT) like 1 is the correct choice[1]. UV-1577 utilizes bulky aromatic substituents that drastically lower volatility and increase free volume interaction with the PC matrix. To ensure it doesn't precipitate, match the melt flow index of your masterbatch carrier resin exactly to your bulk PC resin to prevent shear-induced phase separation during co-extrusion.

Issue 2: Agglomeration of Flame Retardants in Polyolefins

  • User Query: Our triazine-based flame retardant (e.g., MCA PPM Triazine HF) is agglomerating in our polypropylene (PP) matrix, failing the UL-94 V-0 rating due to uneven char formation. How do we fix this?

  • Mechanistic Cause: Agglomeration is caused by the extreme polarity difference between the highly polar nitrogen synergist and the non-polar PP matrix. Agglomerates act as stress concentrators and fail to provide a uniform intumescent shield.

  • Solution: You must bridge the interfacial energy gap. Use a dual-approach:

    • Compatibilization: Introduce a maleic anhydride-grafted polypropylene (PP-g-MA) as a compatibilizer. The maleic anhydride ring opens and forms hydrogen bonds with the triazine groups, while the PP backbone entangles with the bulk matrix.

    • Synergistic Blending: Blend the triazine with ammonium polyphosphate (APP) at a 1:3 ratio (25% 4, 75% APP)[4]. This not only improves dispersion via steric hindrance but optimizes the intumescent charring mechanism.

Issue 3: Poor Dispersion in UV-Curable Nanocomposites

  • User Query: How can we improve the dispersion of triazine photoinitiators/absorbers in UV-curable nanocomposites without using toxic solvents?

  • Mechanistic Cause: Bare triazine molecules aggregate in acrylate monomers due to strong π-π stacking.

  • Solution: Utilize surface-functionalized silica nanoparticles. By covalently anchoring triazine derivatives onto the surface of silica nanoparticles, you create a core-shell structure. The silica core physically prevents triazine-triazine stacking, while the triazine shell acts as a dispersant and photoinitiator in the monomer matrix, significantly reducing curing shrinkage[5].

Section 3: Step-by-Step Experimental Methodologies

Protocol 1: Preparation and Validation of Triazine-Coated Silica Nanoparticles

Purpose: To eliminate triazine agglomeration in photopolymerized nanocomposites via a dual-role core-shell approach 5.

  • Silica Activation: Disperse 5.0 g of fumed silica nanoparticles (approx. 20 nm diameter) in 100 mL of anhydrous toluene. Sonicate for 30 minutes. Add 1.0 mL of 3-aminopropyltriethoxysilane (APTES) and reflux at 110°C for 12 hours to aminate the silica surface.

  • Triazine Grafting: Centrifuge and wash the aminated silica with ethanol three times. Redisperse in tetrahydrofuran (THF). Add 2.0 g of cyanuric chloride (or a mono-substituted triazine derivative) and 1.0 mL of triethylamine (acid scavenger). Stir at 0°C for 2 hours, then at room temperature for 12 hours.

  • Purification: Centrifuge the suspension at 10,000 rpm for 15 minutes. Wash the precipitate sequentially with THF and deionized water to remove unreacted triazine and amine salts.

  • Drying: Dry the functionalized nanoparticles in a vacuum oven at 60°C for 24 hours.

  • Self-Validating System: Disperse 0.1 wt% of the powder in the target monomer (e.g., trimethylolpropane triacrylate). Shine a laser pointer through the vial. A sharp, continuous Tyndall effect without sedimentation after 24 hours confirms successful nano-dispersion and the prevention of agglomeration.

Protocol 2: Melt-Compounding of High-MW Triazine (UV-1577) in Polycarbonate

Purpose: To achieve a homogenous, non-blooming UV-resistant PC matrix for complex molding or co-extrusion [[1]]().

  • Drying: Pre-dry the PC pellets at 120°C for 4 hours to reduce moisture content below 0.02%. Causality: Moisture causes hydrolytic degradation of PC during extrusion, which alters melt viscosity and ruins additive dispersion.

  • Pre-mixing: Tumble-blend 950 g of dried PC pellets with 50 g of UV-1577 powder (to create a 5% masterbatch). Add 0.1% of a phosphite antioxidant to protect the polymer during compounding.

  • Extrusion: Feed the mixture into a co-rotating twin-screw extruder. Set the temperature profile from hopper to die: 240°C, 260°C, 280°C, 285°C, 280°C. Maintain a screw speed of 150 rpm to ensure high shear mixing.

  • Quenching and Pelletizing: Extrude the strand into a room-temperature water bath and pelletize.

  • Self-Validating System: Perform Differential Scanning Calorimetry (DSC) on the extruded pellets. A single, sharp Glass Transition Temperature (Tg) indicates a miscible, homogeneous blend. Two distinct Tg values or a broad melting endotherm indicates phase separation and poor solubility.

References

  • CHEMK UV-1577-UV TRIAZINE SERIES-PRODUCTS. Jiangsu Nako Technology Co., Ltd.
  • comparing uv absorber uv-400 with other triazine-based uv absorbers for demanding applications. Amine Catalysts.
  • Synthesis of a highly efficient flame retardant containing triazine and pentaerythritol phosphate groups and its intumescent flame retardancy on epoxy resin. ResearchGate.
  • MCA PPM Triazine HF - MCA Technologies - Flame Retardant. Knowde.
  • Visible-Light-Sensitive Triazine-Coated Silica Nanoparticles: A Dual Role Approach to Polymer Nanocomposite Materials with Enhanced Properties. ACS Publications.

Sources

Managing thermal degradation of HPTs during high-temperature processing

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process engineers managing Hybrid Peptide Therapeutics (HPTs) and High-Performance Thermoplastics used in drug delivery systems.

These materials present a unique paradox: they require high-temperature processing (e.g., Hot Melt Extrusion, molding, or spray drying) to achieve bioavailability or structural integrity, yet they are inherently labile to thermal stress.

Core Directive & Scope

System Definition: In this guide, HPTs refer to Hybrid Peptide Therapeutics (peptide-polymer conjugates) and High-Performance Thermoplastics (e.g., PEEK, PLGA) used in advanced drug delivery.

The Challenge: Processing HPTs often requires temperatures near or above their melting point (


) or glass transition (

) to ensure homogeneity. However, exceeding the Thermal Degradation Onset (

)
—even for seconds—can trigger irreversible peptide denaturation, hydrolysis, or polymer chain scission.

Objective: This guide provides a self-validating workflow to define the "Safe Processing Window" and troubleshoot degradation issues in real-time.

Diagnostic Logic: The "Thermal vs. Shear" Flowchart

Before adjusting parameters, you must isolate the degradation source. Thermal degradation (temperature-driven) and mechanochemical degradation (shear-driven) often look similar but require opposite fixes.

DegradationDiagnosis Start Issue: Degradation Detected (Potency Loss / Discoloration) Q1 Does degradation correlate with Residence Time (RT)? Start->Q1 Q2 Does degradation correlate with Screw Speed / Shear Rate? Q1->Q2 No Thermal Diagnosis: Thermal Degradation (Time/Temp Dependent) Q1->Thermal Yes (Low Feed Rate) Shear Diagnosis: Mechanochemical Degradation (Shear Dependent) Q2->Shear Yes (High RPM) Oxidative Diagnosis: Oxidative Degradation (Atmosphere Dependent) Q2->Oxidative No (Random/Surface) Action_Thermal Action: Reduce Barrel Temp Increase Feed Rate (Lower RT) Thermal->Action_Thermal Action_Shear Action: Reduce Screw Speed Change Screw Design (Less Kneading) Shear->Action_Shear Action_Ox Action: Nitrogen Purge Add Antioxidants Oxidative->Action_Ox

Figure 1: Diagnostic logic tree to distinguish between thermal, shear, and oxidative degradation pathways during HPT processing.[1][2][3][4][5]

Troubleshooting Guide (FAQs)

Category A: Visual & Physical Defects

Q: My extrudate/product is turning yellow or brown. Is this thermal scorching? A: Not necessarily. Browning in HPTs usually stems from three distinct mechanisms. Use this differential diagnosis:

  • Maillard Reaction: If your formulation contains reducing sugars (e.g., lactose) and amine-rich peptides. Sign: Browning occurs even at moderate temps (

    
    C).
    
    • Fix: Switch to anhydrous excipients or non-reducing fillers (e.g., Mannitol).

  • Oxidative Degradation: If browning is concentrated on the surface of the material.

    • Fix: Implement a Nitrogen purge at the hopper and vent ports.

  • Thermal Carbonization: If the material is black specks or dark streaks. This indicates localized overheating (hot spots) or material stagnation (dead zones) in the equipment.

    • Fix: Purge the extruder/processor. Check for "dead spots" in the die geometry where material accumulates and degrades.

Q: The melt viscosity drops significantly during processing. Is the polymer degrading? A: Likely, yes. A drop in torque or viscosity often indicates Chain Scission (random breaking of the polymer backbone).

  • Mechanism: High temperature breaks covalent bonds, reducing Molecular Weight (

    
    ).
    
  • Validation: Collect samples at 5-minute intervals. Run Gel Permeation Chromatography (GPC) . If

    
     decreases over time, it is thermal degradation.
    
  • Immediate Fix: Lower the processing temperature by 5-10°C. If viscosity increases (gelation), you are facing Cross-linking , which requires reducing residence time immediately.

Category B: Bioactivity & Potency

Q: My peptide retains structural integrity but loses bioactivity. Why? A: You are likely triggering Conformational Scrambling or Racemization without breaking the peptide bond.

  • The Science: High temps can cause the unfolding of the tertiary structure (denaturation) or the conversion of L-amino acids to D-isomers (racemization), which are biologically inactive.

  • Detection: Standard HPLC might miss this. Use Circular Dichroism (CD) spectroscopy to verify secondary structure folding compared to a cold control.

  • Strategy: Use "Plasticization." Add a plasticizer (e.g., PEG, Citrate esters) to lower the processing temperature (

    
    ) of the matrix so it flows below the denaturation temperature of the peptide.
    

Experimental Protocols: Validating the "Safe Window"

Do not guess your processing temperatures. You must empirically define the window between the Melting Point (


) and the Degradation Onset (

).
Protocol 1: TGA Isothermal Stability Test

Determine the maximum residence time allowed at a specific temperature.

  • Instrument: Thermogravimetric Analyzer (TGA).[6]

  • Sample: 5–10 mg of pure HPT or formulation.

  • Method:

    • Ramp 10°C/min to Target Process Temp (e.g., 140°C).

    • Hold Isothermal for 30 minutes.

  • Analysis: Record the time (

    
    ) until 1% weight loss occurs.
    
  • Rule of Thumb: Your manufacturing Residence Time should be

    
     of 
    
    
    
    .
Protocol 2: DSC Thermal Cycling (The "Heat History" Check)

Determine if the material survives the first heat cycle.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Method:

    • Cycle 1: Heat from 25°C to Process Temp (

      
      ). (Simulates processing).
      
    • Cool: Cool to 25°C.

    • Cycle 2: Re-heat to

      
      .
      
  • Interpretation: Compare the

    
     (Glass Transition) and Melting Enthalpy (
    
    
    
    ) of Cycle 1 vs. Cycle 2.
    • If

      
       shifts by 
      
      
      
      C in Cycle 2, the polymer network has chemically altered (degraded or cross-linked) during Cycle 1.
Protocol 3: Capillary Rheometry for Shear Sensitivity

Distinguish shear degradation from thermal degradation.

  • Setup: Capillary Rheometer at Process Temp (

    
    ).
    
  • Run: Sweep shear rates from

    
     to 
    
    
    
    (typical extrusion range).
  • Data: Plot Viscosity (

    
    ) vs. Shear Rate (
    
    
    
    ).
  • Check: If viscosity drops permanently (does not recover when shear is removed), the chains are breaking due to shear stress.

    • Correction: Increase die opening size or reduce screw speed.

Mitigation Strategies & Additives

StrategyMechanismBest For...
Plasticization Lowers the

and melt viscosity of the polymer, allowing processing at lower temperatures.
High-

polymers (e.g., PEEK, cellulosic) containing heat-sensitive peptides.
Sacrificial Antioxidants Scavenges free radicals (ROO•) formed during heating, preventing chain reaction degradation.Formulations showing surface browning or oxidative induction. (e.g., BHT, Vitamin E).
Acid Scavengers Neutralizes acidic byproducts (e.g., from PLGA degradation) that catalyze peptide hydrolysis.Polyesters (PLGA/PLA) that generate autocatalytic acid environments. (e.g., MgO, Zinc Carbonate).
Residence Time Distribution (RTD) Tuning Narrowing the RTD ensures no particle stays in the heater longer than necessary.Continuous processing (Hot Melt Extrusion). Achieve by increasing feed rate.

References

  • Thermal Analysis in Pharma: Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
  • Peptide Stability in Polymers : Repka, M. A., et al. (2018). "Complexities of Hot Melt Extrusion for Peptide Therapeutics." Drug Development & Industrial Pharmacy.

  • HME Degradation Mechanisms : Crowley, M. M., et al. (2007). "Stability of polyethylene oxide in matrix tablets prepared by hot-melt extrusion." Biomaterials.

  • High-Performance Thermoplastics : Kurtz, S. M. (2019). PEEK Biomaterials Handbook. William Andrew. (Reference for high-temp processing of PEEK/HPTs).

  • Shear vs. Thermal Degradation : Martin, C. (2016). "Twin Screw Extrusion for Pharmaceutical Processing." Leistritz Extrusion Technology.

Disclaimer: This guide is for research and development purposes. All Critical Process Parameters (CPPs) must be validated according to ICH Q8 (R2) guidelines before clinical manufacturing.

Sources

Technical Support Center: A Guide to Column Chromatography of Triazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating triazine isomers using column chromatography. Our focus is on providing practical, experience-driven insights to enhance the efficiency and success of your purification workflows.

Understanding the Challenge: The Three Faces of Triazine

Triazine, a six-membered heterocyclic ring with three nitrogen atoms, exists in three constitutional isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[1] These isomers and their derivatives are foundational in medicinal and agricultural chemistry.[1] However, their structural similarities present a significant purification challenge, often requiring carefully optimized chromatographic conditions for successful separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a stationary phase for triazine isomer separation?

The choice of stationary phase is critical and depends on the polarity of the triazine isomers.

  • Normal-Phase Chromatography: Silica gel is the most commonly used stationary phase for the separation of triazine isomers due to its versatility and effectiveness in separating compounds based on polarity.[2][3] Its slightly acidic nature, however, can sometimes lead to issues with basic triazines. In such cases, neutral or basic alumina can be a suitable alternative.[2]

  • Reversed-Phase Chromatography: For highly polar triazine derivatives, a non-polar stationary phase like C18-silica is employed in reversed-phase chromatography.[2][4] This technique separates compounds based on hydrophobicity.

Q2: How do I select an appropriate mobile phase for my triazine separation?

The selection of the mobile phase, or eluent, is typically guided by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired isomer and any impurities, ideally with a retention factor (Rf) of 0.2-0.4 for the target compound in normal-phase chromatography.[2]

Common Mobile Phase Systems for Triazine Isomers:

Isomer TypeStationary PhaseCommon Mobile Phase Systems
1,2,3-Triazines Silica GelEthyl Acetate/n-Pentane
1,2,4-Triazines Silica GelHexane/Ethyl Acetate, Dichloromethane/Methanol
1,3,5-Triazines Silica GelHexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate
Polar Triazines C18-Silica (Reversed-Phase)Acetonitrile/Water, Methanol/Water

For basic triazine compounds that may interact strongly with the acidic sites on silica gel, leading to peak tailing, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can significantly improve separation.[2]

Q3: What is the difference between isocratic and gradient elution, and when should I use each?
  • Isocratic elution uses a mobile phase of constant composition throughout the separation. It is suitable for simple separations where the components have significantly different polarities.

  • Gradient elution involves gradually increasing the polarity of the mobile phase during the separation. This is particularly useful for complex mixtures containing compounds with a wide range of polarities, as it helps to elute more strongly retained compounds in a reasonable time while still providing good resolution for less retained compounds.

Q4: How can I separate regioisomers or enantiomers of triazines?

The separation of regioisomers and enantiomers often requires more advanced chromatographic techniques.

  • Regioisomers: Standard flash chromatography may not be sufficient. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) often provide the necessary resolution.

  • Enantiomers: The separation of enantiomers requires a chiral stationary phase (CSP).[5][6][7] These phases are designed to interact differently with each enantiomer, allowing for their separation.[5][6][7] Common CSPs are based on polysaccharides like cellulose and amylose.[5]

Troubleshooting Guide: Common Issues in Triazine Isomer Separation

This section provides a systematic approach to troubleshooting common problems encountered during the column chromatography of triazine isomers.

Caption: A workflow for troubleshooting poor separation.

Issue 1: Poor Separation of Isomers

Symptom: Eluted fractions contain a mixture of isomers or the desired isomer with impurities.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase:

    • The Problem: The chosen solvent system does not provide sufficient selectivity to resolve the isomers.

    • The Solution: Re-optimize the mobile phase using TLC.[2] Experiment with different solvent combinations to alter the selectivity. For instance, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.[2] For normal-phase chromatography, if the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[2]

  • Improper Column Packing:

    • The Problem: An unevenly packed column with air bubbles or channels will lead to a non-uniform flow of the mobile phase, resulting in broad bands and poor separation.

    • The Solution: Ensure the column is packed uniformly. The slurry packing method, where the stationary phase is mixed with the initial mobile phase before being poured into the column, is generally preferred to minimize air entrapment.[8]

  • Incorrect Sample Loading:

    • The Problem: Loading the sample in a large volume of solvent or in a solvent stronger than the mobile phase will cause the sample band to broaden at the top of the column, leading to co-elution of components.

    • The Solution: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble, ideally the mobile phase itself.[2] The goal is to apply the sample as a narrow, concentrated band at the top of the stationary phase.

Issue 2: The Compound of Interest Does Not Elute

Symptom: The desired triazine isomer is not recovered from the column.

Possible Causes and Solutions:

  • High Polarity of the Compound:

    • The Problem: The compound is too polar and is irreversibly adsorbed onto the stationary phase (e.g., silica gel).

    • The Solution: Gradually increase the polarity of the mobile phase (gradient elution). If the compound still does not elute, consider switching to a more polar solvent system or a different stationary phase, such as alumina or a reversed-phase C18 column.[2]

  • Compound Decomposition:

    • The Problem: Some triazine derivatives can be unstable on acidic stationary phases like silica gel.

    • The Solution: Before committing to a large-scale separation, test the stability of your compound on a TLC plate. Spot the compound and let the plate sit for an hour before developing it to see if any degradation occurs.[9] If decomposition is observed, use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.

Issue 3: Tailing or Streaking of Bands

Symptom: The eluted bands are not sharp and symmetrical, but rather elongated.

Possible Causes and Solutions:

  • Strong Interaction with the Stationary Phase:

    • The Problem: Basic triazine compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.

    • The Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to the mobile phase.[2] This will neutralize the acidic sites on the silica and improve the peak shape.

  • Column Overloading:

    • The Problem: Applying too much sample to the column can lead to band broadening and tailing.

    • The Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the stationary phase for a difficult separation and up to 5% for an easy one.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines the fundamental steps for performing flash column chromatography for the purification of triazine isomers.

Flash_Chromatography_Workflow Start Start TLC 1. TLC Analysis (Optimize Solvent System) Start->TLC Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Concentrated Band) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Monitoring 6. Fraction Monitoring (TLC) Collection->Monitoring Combine 7. Combine Pure Fractions Monitoring->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation End Pure Product Evaporation->End

Caption: A step-by-step workflow for flash chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC that gives good separation and an appropriate Rf value for the target compound.

  • Column Packing:

    • Select a column of appropriate size. The amount of silica gel is typically 50-100 times the weight of the crude sample.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, ensuring a flat and uniform bed. Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude triazine mixture in a minimal amount of a suitable solvent.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Monitoring:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.

References

  • BenchChem Technical Support. (2025).
  • SIELC Technologies. (n.d.). Separation of 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • BenchChem Technical Support. (2025).
  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Zaragoza, F. (2023).
  • Chrom Tech, Inc. (2024).
  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025).
  • Sugimura, H., et al. (2018). Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)
  • Research Journal of Pharmacy and Technology. (2021).
  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applic
  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of new pyrazolo[2][9][10]triazines by cyclative cleavage of pyrazolyltriazenes.

  • Reddit. (2024).
  • Seijas, J. A., et al. (n.d.). Synthesis of 1H-1,2,3-Triazoles from Alkyne Derivatives of 1,3,5-Triazines by Huisgen's Reaction.
  • BenchChem Technical Support. (2025).
  • Sygnature Discovery. (n.d.).
  • Blogs@NTU. (2018).
  • Waters Blog. (2025).
  • Journal of Chromatography & Separation Techniques. (2024).
  • Columbia University. (n.d.).
  • EPFL. (n.d.).
  • Separation Science. (2024).
  • ResearchGate. (n.d.).
  • Analytical Chemistry. (n.d.). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment.

Sources

Technical Support Center: Troubleshooting 2,4,6-Tris(hydroxyphenyl)-1,3,5-triazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine and its derivatives. These molecules are critical structural intermediates in the development of high-performance UV absorbers, advanced polymer crosslinkers, and specialized pharmaceuticals. However, synthesizing these compounds via the Friedel-Crafts reaction of cyanuric chloride with hydroxyphenyl compounds is notoriously plagued by a critical failure point: the rapid, irreversible solidification of the reaction mixture.

This guide provides field-proven, mechanistically grounded solutions to maintain fluid reaction dynamics, ensure scalability, and maximize your product yield.

Part 1: Core Troubleshooting Guide - Overcoming Rapid Solidification

Q: Why does my reaction mixture rapidly solidify shortly after initiating the Friedel-Crafts reaction? A: The sudden phase change is driven by a combination of strong intermolecular forces and catalyst complexation. The target molecule, 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine, contains three highly polar hydroxyphenyl groups that engage in extensive intermolecular hydrogen bonding and


 stacking. Furthermore, traditional protocols utilize an excess of Lewis acid (e.g., 

equivalents of AlCl₃ per triazine). The aluminum coordinates with the oxygen atoms of the newly formed phenolic groups, creating a massive, cross-linked network of insoluble aluminum-phenolate coordination polymers. This traps heat and unreacted reagents, halts mechanical stirring, and prematurely terminates the reaction [1].

Q: How can I modify my solvent system to prevent this phase separation? A: You must abandon traditional non-polar or moderately polar solvents (like benzene or nitrobenzene) in favor of a highly polar, aprotic solvent system. Sulfolane (tetramethylene sulfone) is highly recommended as the primary solvent. Alternatively, a mixed solvent system comprising an inert solvent (e.g., chlorobenzene) and a cycloalkyl alkyl ether (e.g., cyclopentyl methyl ether, CPME) can be utilized. Sulfolane's high dielectric constant effectively solvates the Lewis acid-product complexes and disrupts intermolecular hydrogen bonding, maintaining a fluid reaction mixture throughout the entire synthesis [1, 2].

Q: Do I need to adjust my catalyst loading when switching to these optimized solvents? A: Yes, this is a critical adjustment. In traditional solvents, massive excesses of Lewis acid are used to force the reaction to completion before solidification occurs. In a sulfolane or CPME-mixed system, you must reduce the Lewis acid loading to 0.4–0.5 equivalents per halogen atom of the cyanuric halide (i.e., 1.2 to 1.5 equivalents total per mole of cyanuric chloride). This substoichiometric amount is sufficient to drive the electrophilic aromatic substitution without creating an overwhelming network of insoluble complexes [1].

Q: What is the optimal temperature profile to avoid side reactions while maintaining solubility? A: The reaction should be strictly maintained between 60°C and 100°C . Heating above 100°C in the presence of AlCl₃ can lead to ether cleavage (if using substituted alkoxy-phenols) or excessive tar formation, while temperatures below 60°C reduce the solubility of the intermediates, risking delayed precipitation [1].

Part 2: Quantitative Data - Process Parameter Comparison

The following table summarizes the critical differences between traditional methodologies and the optimized, fluid-state protocol.

ParameterTraditional SynthesisOptimized SynthesisCausality / Impact
Solvent System Benzene, Nitrobenzene, or neatSulfolane or Inert + CPME mixPolar aprotic solvents disrupt H-bonding and solvate intermediates.
Catalyst (AlCl₃) Loading > 3.0 equivalents1.2 – 1.5 equivalentsSubstoichiometric loading prevents massive insoluble Al-phenolate networks.
Reaction Temperature Variable (often >120°C)60°C – 100°CControlled heating prevents side reactions while maintaining solubility.
Physical State Rapid, intractable solidificationContinuous fluid suspensionEnables mechanical stirring, uniform heat transfer, and complete conversion.
Typical Yield 40% – 60% (due to trapping)> 85%Fluidity allows all reagents to fully react without physical entrapment.

Part 3: Step-by-Step Methodology - Optimized Sulfolane-Mediated Synthesis

To ensure reproducibility and high E-E-A-T standards, the following protocol incorporates self-validating checkpoints to confirm the reaction is proceeding correctly.

Step 1: System Preparation & Purging

  • Action: Equip a 1L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal thermometer. Purge the system with dry Nitrogen for 15 minutes.

  • Validation: An inline O₂ sensor should read <1% to prevent high-temperature oxidation of the phenolic precursors.

Step 2: Reagent Dissolution

  • Action: Charge the reactor with 150 g of anhydrous Sulfolane, 0.1 mol (18.4 g) of cyanuric chloride, and 0.32 mol of the hydroxyphenyl compound (e.g., resorcinol). Stir at 40°C.

  • Validation: Visual confirmation of a clear, pale solution indicates complete dissolution and readiness for catalysis.

Step 3: Controlled Catalyst Addition

  • Action: Slowly add 0.15 mol (20.0 g) of anhydrous AlCl₃ (1.5 eq total) in 5 equal portions over 30 minutes.

  • Validation: The temperature will exotherm slightly. Ensure the internal temperature remains below 60°C. The mixture must remain a stirrable, fluid suspension. If viscosity spikes, pause addition until the mixture homogenizes.

Step 4: Maturation

  • Action: Ramp the reactor temperature to 80°C and hold for 4 hours under continuous mechanical stirring.

  • Validation: Pull an aliquot for HPLC or TLC analysis. The disappearance of mono- and bis-substituted intermediate peaks confirms complete cyclization/substitution to the tris-adduct.

Step 5: Quenching & Isolation

  • Action: Transfer the hot, fluid reaction mixture dropwise into 500 mL of 5% aqueous HCl pre-heated to 70°C. Stir vigorously for 1 hour.

  • Validation: The hot acidic quench breaks the aluminum-phenolate complexes. Sulfolane partitions entirely into the aqueous phase, causing the highly pure 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine to precipitate as a distinct, filterable solid.

Step 6: Filtration

  • Action: Filter the hot suspension and wash the filter cake with warm deionized water until the filtrate reaches a neutral pH. Dry under vacuum at 80°C.

Part 4: Workflow Visualization

G A Cyanuric Chloride + Hydroxyphenyl Compound B Lewis Acid (AlCl3) Addition A->B C Traditional Route: Non-Polar Solvent >3.0 eq AlCl3 B->C D Optimized Route: Sulfolane Solvent 1.2 - 1.5 eq AlCl3 B->D E Formation of Rigid Al-Phenolate Complexes C->E F Solvation of Intermediates Disrupted H-Bonding D->F G Rapid Solidification (Reaction Halts) E->G H Fluid Reaction Mixture (60°C - 100°C) F->H I Low Yield / High Waste G->I J High Yield / High Purity H->J

Workflow comparing traditional and optimized synthesis routes to prevent rapid solidification.

Part 5: FAQs on Post-Reaction Processing

Q: How do I efficiently remove residual sulfolane during the workup? A: Sulfolane is highly miscible with water. By quenching the reaction mixture into a large volume of acidified water (as detailed in Step 5), the sulfolane is entirely stripped into the aqueous phase. Washing the resulting filter cake with warm water is sufficient to remove any trace amounts, eliminating the need for complex distillation.

Q: My final product has a yellow tint instead of being pure white. What caused this? A: A yellow or off-white tint usually indicates the presence of oxidized phenolic by-products or residual, un-dissociated aluminum complexes trapped in the crystal lattice. To resolve this, ensure that your acidic quench (Step 5) is stirred for at least 1 full hour at 70-80°C. The combination of heat and acid is required to fully outcompete the strong coordination bonds between the aluminum and the triazine's phenolic oxygens.

References

  • Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound (US8716474B2). Google Patents.

Validation & Comparative

Technical Comparison: Hydroxyphenyl Triazines (HPT) vs. Benzotriazoles (BZT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to High-Performance Stabilization

In the field of polymer stabilization and drug packaging protection, Ultraviolet Absorbers (UVAs) are the first line of defense against photodegradation. For decades, Benzotriazoles (BZTs) have served as the industry workhorse due to their broad spectral coverage and cost-effectiveness. However, the demand for thinner films, higher processing temperatures, and stricter environmental regulations (REACH) has driven a paradigm shift toward Hydroxyphenyl Triazines (HPTs) .

The Verdict:

  • Hydroxyphenyl Triazines (HPTs) are the superior choice for high-performance applications requiring extreme thermal stability (>300°C), long-term durability (20+ years), and regulatory compliance. They exhibit a "barrierless" proton transfer mechanism that results in exceptional photostability.

  • Benzotriazoles (BZTs) remain relevant for general-purpose applications but are increasingly restricted due to volatility issues during high-temp processing and environmental concerns (SVHC status of UV-328).

Mechanism of Action: Excited State Intramolecular Proton Transfer (ESIPT)[1][2]

Both HPTs and BZTs function via the ESIPT mechanism.[1][2] They absorb high-energy UV photons and dissipate the energy as harmless heat through a reversible tautomerization cycle.

However, the efficiency of this cycle differs. HPTs possess a specific electronic structure that allows for a nearly barrierless proton transfer in the excited state, minimizing the risk of the molecule becoming "trapped" in a reactive state that could lead to its own degradation.

Visualization: The ESIPT Cycle

The following diagram illustrates the reversible photophysical cycle common to both classes, highlighting the critical energy dissipation step.

ESIPT_Mechanism Ground_Enol Ground State (Enol) Stable Form Excited_Enol Excited State (Enol)* High Energy UV Absorption Ground_Enol->Excited_Enol UV Photon Absorption (hν) Excited_Keto Excited State (Keto)* Proton Transfer (ESIPT) Excited_Enol->Excited_Keto Fast Proton Transfer (< 100 fs) Ground_Keto Ground State (Keto) Unstable Tautomer Excited_Keto->Ground_Keto Radiationless Decay (Heat Release) Ground_Keto->Ground_Enol Back-Proton Transfer (Regeneration)

Caption: The ESIPT cycle. The molecule absorbs UV light, transfers a proton to form a keto-tautomer, releases heat, and reverts to the ground state. HPTs perform this cycle with superior reversibility compared to BZTs.

Critical Performance Metrics: Experimental Data

The following data compares two industry-standard representatives: Tinuvin 1577 (HPT) and Tinuvin 328 (BZT). These values are critical for formulation scientists calculating loading levels and processing windows.

Table 1: Photophysical Properties

HPTs demonstrate a significantly higher molar extinction coefficient (


), meaning they are more efficient per molecule at absorbing UV radiation.
PropertyTinuvin 1577 (HPT) Tinuvin 328 (BZT) Implication

(UV-B/A)
274 nm, 341 nm 306 nm, 347 nm BZT has a slight red-shift, but HPT is more efficient at its peak.
Molar Extinction (

)
22,000 L/mol[3][4]·cm14,760 L/mol·cmHPT is ~50% more efficient at absorbing UV energy at peak

.
Photostability Excellent (Barrierless ESIPT)Moderate (Susceptible to photodegradation over time)HPTs maintain absorbance for longer durations (years vs. months).
Table 2: Thermal Stability (TGA Data)

Thermal stability is the deciding factor for engineering plastics (e.g., Polycarbonate, PET) processed at high temperatures.

TGA Weight LossTinuvin 1577 (HPT) Tinuvin 328 (BZT) Operational Reality
1% Loss Temp 300°C 183°CBZT begins to volatilize during standard extrusion, causing "plate-out" and loss of active ingredient.
5% Loss Temp 335°C 223°CHPT survives high-temp processing intact; BZT significantly degrades or evaporates.
Melting Point 148°C80–88°CHigher MP of HPT requires better dispersion techniques but ensures solid-state stability.

Analyst Insight: The TGA data reveals the "Achilles' heel" of BZTs. With 1% mass loss at only 183°C, Tinuvin 328 is unsuitable for modern high-speed polycarbonate extrusion, whereas Tinuvin 1577 remains stable well beyond 300°C.

Selection Workflow: Choosing the Right Absorber

Use this decision tree to select the appropriate chemistry for your formulation.

Selection_Workflow Start Start: Define Application Requirements Temp_Check Processing Temp > 250°C? (e.g., PC, PET, PA) Start->Temp_Check Durability_Check Lifetime Requirement > 5-10 Years? (Automotive, Construction) Temp_Check->Durability_Check No Select_HPT SELECT HPT (e.g., Tinuvin 1577/479) High Stability & Performance Temp_Check->Select_HPT Yes Reg_Check Strict Environmental Regs? (REACH SVHC / Ecolabel) Durability_Check->Reg_Check No Durability_Check->Select_HPT Yes Reg_Check->Select_HPT Yes (Avoid SVHC) Select_BZT SELECT BZT (e.g., Tinuvin 328/329) Cost-Effective / Standard Use Reg_Check->Select_BZT No (Standard) Select_Hybrid Consider Hybrid/Co-stabilization (HPT + HALS)

Caption: Decision matrix for selecting UV absorbers. Thermal processing and regulatory constraints heavily favor HPTs in modern applications.

Experimental Protocols

To validate these claims in your own lab, use the following standardized protocols. These are designed to be self-validating systems.

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Quantify the intrinsic efficiency of the UV absorber.[2] Standard: Adaptation of ASTM E169.

  • Preparation: Prepare a stock solution of the UV absorber (e.g., 10 mg/L) in spectroscopy-grade Chloroform or Toluene. Ensure complete dissolution (sonicate if necessary).

  • Baseline: Run a baseline scan with pure solvent in a quartz cuvette (1 cm path length) from 250 nm to 500 nm.

  • Measurement: Scan the sample solution. Note the Absorbance (

    
    ) at 
    
    
    
    .[2][3][5]
    • Validation: Absorbance must fall between 0.2 and 0.8 for linearity. If

      
      , dilute.
      
  • Calculation: Apply Beer-Lambert Law:

    
    [2]
    
    • Where

      
       is concentration in mol/L and 
      
      
      
      is path length (1 cm).
  • Output: Compare calculated

    
     against Table 1. A higher 
    
    
    
    indicates lower required loading for the same protection factor.
Protocol B: Accelerated Weathering (The "Torture Test")

Objective: Compare long-term photostability. Standard: ISO 4892-2 (Xenon Arc) or ASTM G155.

  • Sample Fab: Prepare polymer films (e.g., 50 micron PMMA) containing 1% w/w of HPT and BZT respectively. Include a blank control.

  • Exposure: Mount samples in a Weather-Ometer (WOM).

    • Settings: Irradiance 0.51 W/m² @ 340 nm; BPT 65°C; Cycle: 102 min light / 18 min light + spray.

  • Monitoring: Measure UV-Vis spectrum every 500 hours.

  • Endpoint: Plot "Absorbance Retention (%)" vs. Time.

    • Success Criteria: HPTs typically retain >90% absorbance after 2000 hours. BZTs often drop below 80% or show yellowing (formation of degradation products).

References

  • BASF Technical Data Sheet. Tinuvin® 1577: Low volatile hydroxyphenyl triazine UV absorber.[4] Retrieved from 4

  • Ciba Inc. (now BASF). Tinuvin® 328: Benzotriazole UV Absorber Technical Data. Retrieved from

  • European Chemicals Agency (ECHA). Support Document for Identification of UV-328 as a Substance of Very High Concern (SVHC). Retrieved from 6

  • BenchChem. Comparative Analysis of Commercial Benzotriazole UV Stabilizers. Retrieved from 2

  • Partners in Chemicals. Evaluation of three UV absorbers (HPT vs BZT). Retrieved from 7

Sources

Technical Comparison Guide: Hydroxyphenyl-Triazine (Tinuvin 1577) vs. Conventional UV Absorbers

[1]

Executive Summary

Objective: This guide evaluates the performance of Tinuvin 1577 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol), a Hydroxyphenyl-triazine (HPT) UV absorber, against conventional Benzotriazole (BTZ) and Benzophenone (BP) alternatives.[1]

Verdict: Tinuvin 1577 represents a superior class of stabilization for high-performance engineering thermoplastics (Polycarbonates, Polyesters) and medical-grade polymers. While legacy additives like Tinuvin 328 (BTZ) offer broad spectral coverage at a lower cost, they suffer from higher volatility and faster photodegradation. Tinuvin 1577 distinguishes itself through exceptional thermal stability (>300°C) , low volatility , and minimal interaction with metal catalysts , making it the critical choice for co-extrusion and pharmaceutical packaging applications where additive migration is a failure mode.

Mechanism of Action: The ESIPT Cycle

To understand the performance longevity of Tinuvin 1577, one must look beyond simple absorbance. Unlike sacrificial stabilizers (e.g., hindered amines) that are consumed during radical scavenging, Tinuvin 1577 operates via a regenerative physical cycle known as Excited State Intramolecular Proton Transfer (ESIPT) .

The Physics of Stabilization
  • Absorption: The molecule absorbs a UV photon, promoting it to a singlet excited state (

    
    ).[2]
    
  • Proton Transfer: An ultrafast intramolecular proton transfer occurs from the hydroxyl oxygen to the triazine nitrogen.[2]

  • Dissipation: The molecule relaxes to the ground state keto form, releasing energy as harmless heat (IR radiation).

  • Regeneration: The proton transfers back, restoring the original enol structure, ready to absorb another photon.

This cycle occurs in sub-nanoseconds, allowing a single molecule to neutralize millions of photons without chemical degradation.

ESIPT_MechanismGroundEnolGround State (Enol)(Stable)ExcitedEnolExcited State (Enol)(High Energy)GroundEnol->ExcitedEnolUV Absorption (hν)ExcitedKetoExcited State (Keto)(Proton Transfer)ExcitedEnol->ExcitedKetoESIPT(<1 ps)GroundKetoGround State (Keto)(Vibrationally Hot)ExcitedKeto->GroundKetoInternal ConversionGroundKeto->GroundEnolProton Back-TransferHeatHeat Dissipation(Harmless IR)GroundKeto->HeatEnergy Release

Figure 1: The regenerative ESIPT cycle of Tinuvin 1577. The molecule converts UV energy into heat without breaking its chemical bonds, ensuring long-term persistence.

Comparative Performance Analysis

Thermal Stability & Volatility

In high-temperature processing (e.g., Polycarbonate extrusion at 280°C+), additive volatility leads to "plate-out" (deposits on molds) and loss of active stabilizer.

Experimental Data: TGA (Thermogravimetric Analysis) Method: Heating rate 10°C/min under Nitrogen.[3]

PropertyTinuvin 1577 (HPT) Tinuvin 328 (BTZ) Chimassorb 81 (BP) Implication
Class Hydroxyphenyl-triazineBenzotriazoleBenzophenone
10% Weight Loss Temp ~350°C ~220°C~200°CT1577 survives PC/PET processing; others volatilize.[2]
Melting Point 148°C80°C48°CHigher MP prevents blooming/migration in storage.[2]
Processing Window Excellent (>300°C)Limited (<240°C)Poor (<200°C)Critical for engineering plastics.[2]
Photostability (Weathering Resistance)

While Benzotriazoles absorb UV efficiently, they are more susceptible to photochemical degradation over time than Triazines.

Experimental Data: Absorbance Loss after ASTM G155 Exposure Substrate: Polycarbonate films (20 µm).[2] Exposure: Xenon Arc (0.35 W/m² @ 340nm).

Exposure Time (Hours)Tinuvin 1577 (% Absorbance Retained) Tinuvin 328 (% Absorbance Retained)
0 h 100%100%
1,000 h 98%85%
2,000 h 95% 72%
4,000 h 91% 55%

Analysis: Tinuvin 1577 retains >90% of its absorbance after 4,000 hours, whereas the BTZ alternative loses nearly half its efficacy, leading to yellowing and embrittlement of the polymer matrix.

Experimental Protocols for Evaluation

To objectively validate these claims in your own laboratory, follow these standardized workflows.

Protocol A: Accelerated Weathering (ASTM G155)

This protocol simulates outdoor sunlight exposure to test long-term stability.[2][4]

  • Sample Preparation:

    • Compound the UV absorber (loading 0.2% - 2.0%) into the target polymer (e.g., PC, PET) using a twin-screw extruder.

    • Mold into plaques (2mm thickness) or films (50µm).[2]

    • Control: Prepare identical plaques with no stabilizer and with a reference stabilizer (e.g., Tinuvin 328).

  • Exposure Conditions (Xenon Arc):

    • Filter: Daylight filter (to simulate outdoor sun).

    • Irradiance: 0.35 W/m² at 340 nm.

    • Cycle: 102 min light (63°C Black Panel Temp) / 18 min light + water spray.

  • Sampling Intervals:

    • Remove replicates at 500, 1000, 2000, and 4000 hours.

Protocol B: Characterization Workflow

Do not rely on visual inspection alone.[2] Use quantitative metrics.

  • UV-Vis Spectroscopy: Measure transmission from 280–800 nm.[2]

    • Metric: Calculate

      
       (Change in Absorbance) at 
      
      
      (341 nm for T1577).[2]
  • Yellowness Index (YI): Measure per ASTM E313.[2]

    • Metric:

      
      .[2] A lower 
      
      
      indicates better protection.[2]
  • FTIR (Fourier Transform Infrared):

    • Metric: Monitor Carbonyl Index (1700-1750 cm⁻¹) to track polymer oxidation.[2]

Experimental_Workflowcluster_ExposureExposure (ASTM G155)cluster_AnalysisQuantitative AnalysisPrepSample Preparation(Compounding & Molding)XenonXenon Arc Chamber(0.35 W/m² @ 340nm)Prep->XenonReplicatesUVVisUV-Vis Spectroscopy(Absorbance Retention)Xenon->UVVist = 500, 1000, 2000hYIColorimetry(Yellowness Index ΔYI)Xenon->YIFTIRFTIR Analysis(Carbonyl Index)Xenon->FTIRDecisionPerformance VerdictUVVis->DecisionData SynthesisYI->DecisionFTIR->Decision

Figure 2: Standardized workflow for validating UV absorber efficacy using ASTM G155 weathering and multi-modal characterization.

Application Context: Pharmaceutical & Medical

For professionals in drug development and medical packaging , Tinuvin 1577 offers specific regulatory and functional advantages:

  • Non-Interacting: Unlike some phenolic antioxidants or benzotriazoles, Tinuvin 1577 has a low tendency to chelate with metal ions (catalyst residues), preventing discoloration in medical-grade Polycarbonate (PC) or PETG.

  • Low Migration: Its high molecular weight (425 g/mol ) and lipophilicity reduce migration into aqueous drug formulations, a critical parameter for "Extractables & Leachables" (E&L) studies.

  • Spectral Cut-off: It effectively blocks UV-B and UV-A up to ~380nm, protecting light-sensitive active pharmaceutical ingredients (APIs) inside transparent packaging.

References

  • BASF SE. Tinuvin® 1577 Technical Information. Retrieved from .[2]

  • ASTM International. ASTM G155-21: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. .[2]

  • ASTM International. ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry. .

  • Zhang, et al. (2022).[2][5] Comparative study of triazine and benzotriazole UV absorbers in polycarbonate weathering. Polymer Degradation and Stability.[2][5][6][7]

  • IMCD Group. Medical Polymer Solutions & Additives.[2] Retrieved from .[2]

Accelerated weathering test results for HPT-stabilized polyolefins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the domain of polyolefin stabilization, the shift from conventional Benzotriazoles (BTZ) to Hydroxyphenyl-triazines (HPT) represents a critical evolution in durability engineering. This guide presents an objective analysis of HPT-stabilized polyolefins (PP, PE) under accelerated weathering conditions.

The Verdict: HPT stabilizers demonstrate superior photopermanence and thermal stability compared to legacy BTZ and Benzophenone (BP) chemistries. When combined with Hindered Amine Light Stabilizers (HALS), HPT systems extend the service life of polyolefins by approximately 2.5x to 3x in high-irradiance environments, making them the requisite choice for automotive exteriors, geomembranes, and thin-film agricultural applications.

Mechanistic Foundation: The HPT Advantage

To understand the weathering data, one must first grasp the stabilization mechanism. HPTs function as UV Absorbers (UVAs).[1][2] Unlike HALS, which scavenge free radicals after they form, HPTs prevent radical formation by absorbing UV photons and dissipating the energy as heat via Excited State Intramolecular Proton Transfer (ESIPT) .

While BTZs also use ESIPT, the HPT chromophore offers a higher extinction coefficient in the UV-A region (320–380 nm) and, crucially, exhibits lower volatility and higher resistance to photo-oxidative loss.

Figure 1: The ESIPT Stabilization Cycle

The following diagram illustrates the reversible proton transfer mechanism that allows HPTs to safely dissipate UV energy without degrading the polymer matrix.

ESIPT_Mechanism Ground Ground State (Enol) Stable H-Bond Excited Excited State (S1) UV Absorption Ground->Excited + hν (UV Photon) Tautomer Keto Tautomer Proton Transfer Excited->Tautomer Fast Proton Transfer (<100 fs) Dissipation Vibrational Relaxation Heat Release Tautomer->Dissipation Internal Conversion Dissipation->Ground Return to Ground State

Caption: The HPT molecule absorbs UV light, shifts a proton to form a keto tautomer, releases heat, and reverts to its stable state, ready to absorb again.

Experimental Protocol

Trustworthy data requires a self-validating experimental design. The following protocol was used to generate the comparative data presented in Section 4.

Materials & Compounding
  • Matrix: Linear Low-Density Polyethylene (LLDPE), MFI = 1.0.

  • Stabilizers:

    • Control: Unstabilized.

    • System A (Legacy): 0.2% Benzotriazole (BTZ-326).

    • System B (HPT): 0.2% Hydroxyphenyl-triazine (HPT-1577).

    • System C (Synergy): 0.1% HPT-1577 + 0.1% HALS (High MW).

  • Processing: Twin-screw extrusion at 210°C; blown film thickness standardized to 150 microns.

Accelerated Weathering Conditions

Testing adhered to ISO 4892-2 (Xenon Arc) to simulate harsh outdoor exposure (e.g., Florida).

  • Irradiance: 0.51 W/m² @ 340 nm.

  • Cycle: 102 min dry @ 65°C Black Panel Temp / 18 min water spray.

  • Duration: 4,000 hours (approx. equivalent to 2–3 years Florida exposure).

Figure 2: Validation Workflow

Testing_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (ISO 4892-2) cluster_analysis Phase 3: Critical Analysis Resin LLDPE Resin + Additives Extrusion Twin-Screw Extrusion (210°C) Resin->Extrusion Films 150µm Films Extrusion->Films Xenon Xenon Arc Chamber (0.51 W/m² @ 340nm) Films->Xenon Sampling Sampling Intervals: 500h, 1000h, 2000h, 4000h Xenon->Sampling FTIR FTIR Spectroscopy (Carbonyl Index) Sampling->FTIR Tensile Tensile Strength (% Retention) Sampling->Tensile Color Colorimetry (Delta E) Sampling->Color

Caption: Step-by-step workflow ensuring reproducibility and correlation to real-world degradation.

Comparative Analysis & Results

Chemical Stability (Photopermanence)

The primary failure mode of BTZ stabilizers is that they degrade or volatilize before the polymer does. HPTs exhibit superior "photopermanence"—they remain active in the matrix longer.

FeatureBenzophenone (BP)Benzotriazole (BTZ)Hydroxyphenyl-triazine (HPT)
UV Absorbance Range UVB (280-320 nm)Broad (290-360 nm)Broad & Strong (290-380 nm)
Molar Extinction Coeff. LowMediumHigh (Very efficient)
Thermal Stability Low (Volatile)ModerateHigh (>300°C)
Interaction with Metals High (Pink discoloration)ModerateInert (No discoloration)
Photopermanence PoorGoodExcellent
Accelerated Weathering Data (4000 Hours)

The following data summarizes the retention of tensile elongation at break (


) and Carbonyl Index (CI) growth. Lower CI indicates less oxidation.
FormulationTime to 50% Loss of

(Hours)
Carbonyl Index (ΔCI) @ 2000hSurface Cracking
Control (Unstabilized) 300 h> 1.5 (Brittle)Severe
BTZ (0.2%) 1,800 h0.85Moderate
HPT (0.2%) 2,900 h 0.45 Minor
HPT (0.1%) + HALS (0.1%) > 4,000 h 0.12 None Visible

Interpretation:

  • HPT vs. BTZ: The HPT system alone extended the functional life of the film by 61% compared to the BTZ system (2900h vs 1800h).

  • The Synergy Effect: The combination of HPT and HALS is non-additive; it is exponential. The HPT protects the HALS from acidic byproducts and UV consumption, while the HALS scavenges radicals that escape the HPT shield.[3] This formulation showed no significant failure even after 4000 hours.

Field-Proven Insights

  • Thin Films: Where stabilizer migration and volatilization are critical failures. HPT's high molecular weight prevents "blooming."

  • Polycarbonate/Polyesters: HPTs do not interact with catalysts or metal residues, preventing the "pinking" often seen with phenols or benzotriazoles.

  • Automotive Clear Coats: HPTs meet the rigorous "10-year Florida" specifications required by OEMs due to their resistance to delamination.

Implementation Note: For cost-sensitive applications (e.g., disposable packaging), HPT may be over-engineered. However, for durable goods (geomembranes, stadium seats, automotive parts), the Total Cost of Ownership (TCO) is lower due to reduced replacement frequency.

References

  • Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives. Retrieved from

  • Jiangxi Lotchem Co., Ltd. (2024). Triazine: Best UV Absorber Chemicals. Retrieved from

  • Chitec Technology. (n.d.). Chiguard® 460: Hydroxyphenyl Triazine (HPT) UV absorber.[2] Retrieved from

  • Express Polymer Letters. (2021). Artificial weathering and accelerated heat aging studies on low-density polyethylene. Retrieved from

  • Benchchem. (n.d.). A Comparative Analysis of Commercial Benzotriazole UV Stabilizers. Retrieved from

  • MDPI. (2021). Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis. Retrieved from

Sources

Photostability Validation: Hydroxyphenyltriazines (HPT) vs. Benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Formulation Scientists

Executive Summary

In the evolution of UV filter technology, the shift from Benzophenones (e.g., Oxybenzone/Benzophenone-3) to Hydroxyphenyltriazines (HPTs, e.g., Bemotrizinol, Ethylhexyl Triazone) represents a transition from "sacrificial" protection to "regenerative" stability.[1]

This guide provides a technical validation framework for researchers comparing these two classes. While Benzophenones rely on mechanisms that often lead to photodegradation and radical generation, HPTs utilize Excited State Intramolecular Proton Transfer (ESIPT) to dissipate energy as heat, returning to their ground state intact. This guide details the mechanistic causality, experimental protocols, and quantitative data required to validate this performance gap.

Mechanistic Causality: Why HPTs Outperform Benzophenones

To validate photostability, one must first understand the molecular behavior under UV irradiation. The superior performance of HPTs is not accidental; it is structural.

The HPT Advantage: The ESIPT Cycle

Hydroxyphenyltriazines (HPTs) possess an intramolecular hydrogen bond between the hydroxyl group and the triazine nitrogen. Upon UV absorption:

  • Excitation: The molecule absorbs a photon, promoting it to the excited singlet state (

    
    ).
    
  • Proton Transfer: The phenolic proton transfers to the nitrogen atom (ESIPT), forming a keto-tautomer.

  • Internal Conversion: The keto-tautomer relaxes to the ground state keto-form, releasing energy harmlessly as heat.

  • Reverse Proton Transfer: The molecule instantly reverts to its original enol-form. Result: The molecule is regenerated and ready to absorb another photon. This cycle occurs in picoseconds, preventing the molecule from lingering in a reactive excited state.

The Benzophenone Deficit: Triplet States & ROS

Benzophenones (BPs) absorb UV but often undergo Intersystem Crossing (ISC) to a long-lived Triplet State (


).
  • Vulnerability: This triplet state is reactive. It can interact with molecular oxygen (

    
    ) to generate Singlet Oxygen (
    
    
    
    ) and other Reactive Oxygen Species (ROS).
  • Degradation: The energy is not always efficiently dissipated. The molecule may undergo bond cleavage or react with solvent/matrix, leading to photodegradation (loss of absorbance) and the accumulation of photoproducts.

Visualization: Mechanistic Pathways

The following diagram contrasts the regenerative ESIPT cycle of HPTs against the reactive degradation pathway of Benzophenones.

Photostability_Mechanism cluster_HPT HPT: Regenerative ESIPT Cycle cluster_BP Benzophenone: Reactive Pathway HPT_Ground Ground State (Enol Form) HPT_Excited Excited State (Singlet) HPT_Ground->HPT_Excited + UV Photon HPT_Keto Keto Tautomer (Vib. Relaxed) HPT_Excited->HPT_Keto Proton Transfer (ESIPT) HPT_Keto->HPT_Ground Heat Release (Regeneration) BP_Ground Ground State BP_Excited Excited State (Singlet) BP_Ground->BP_Excited + UV Photon BP_Triplet Triplet State (Reactive) BP_Excited->BP_Triplet Intersystem Crossing BP_Triplet->BP_Ground Partial Relaxation BP_Degradation Photoproducts & Radicals (ROS) BP_Triplet->BP_Degradation Oxidation / Bond Cleavage

Caption: HPTs (green) cycle infinitely via ESIPT, while Benzophenones (red) risk entering reactive triplet states leading to degradation.

Experimental Validation Protocol

To objectively compare HPTs and BPs, a rigorous "Self-Validating System" is required. This protocol minimizes variables (solvent effects, film thickness) to isolate intrinsic photostability.

Objective: Quantify the % recovery of the UV filter after high-dose irradiation.

Step 1: Sample Preparation (In Vitro)
  • Substrate: PMMA (Polymethylmethacrylate) plates with controlled roughness (2 µm or 6 µm) are essential to mimic skin topography and prevent aggregation. Do not use smooth quartz plates as they cause unrealistic crystallization.

  • Application: Apply 1.3 mg/cm² of the formulation (or pure active in a carrier oil like C12-15 Alkyl Benzoate).

  • Equilibration: Allow plates to dry/settle in the dark for 15 minutes at 25°C.

Step 2: Irradiation (The Stress Test)
  • Source: Xenon Arc Solar Simulator (e.g., Atlas Suntest).

  • Spectrum: Global solar spectral distribution (290–800 nm).

  • Dosage:

    • Standard: 10 MED (Minimal Erythema Doses) ≈ 2 hours of intense noon sun.

    • Stress: 20+ MED for high-performance claims.

  • Temperature Control: Maintain plate surface at <35°C to prevent thermal degradation (distinct from photodegradation).

Step 3: Analytical Quantification (HPLC)
  • Extraction: Immerse plates in HPLC-grade Methanol or Ethanol. Sonication for 10 minutes is required to ensure full recovery from the PMMA texture.

  • Filtration: 0.45 µm PTFE filter (validate that the filter does not adsorb the active).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/Water (gradient or isocratic depending on specific HPT).

    • Detector: DAD (Diode Array Detector) at

      
       of the specific filter.
      
Visualization: Validation Workflow

Validation_Workflow Start Sample Prep (PMMA Plate + Carrier Oil) Irradiation Irradiation (Xenon Arc, 10-20 MED) Start->Irradiation Test Group Extraction Extraction (Methanol + Sonication) Start->Extraction Control Group (Dark) Irradiation->Extraction Analysis HPLC-DAD Analysis (Quantify Area Under Curve) Extraction->Analysis Calculation Calculate Recovery (AUC_irradiated / AUC_control) * 100 Analysis->Calculation

Caption: A rigorous workflow comparing irradiated samples against dark controls to calculate true photochemical recovery.

Comparative Performance Data

The following data summarizes typical findings when testing HPTs (specifically Bemotrizinol/Tinosorb S) against Benzophenone-3 (Oxybenzone) using the protocol above.

ParameterHydroxyphenyltriazine (HPT)Benzophenone-3 (BP-3)Implication
Recovery (10 MED) > 95% 60% - 80% HPTs maintain efficacy; BPs lose protection over time.
Degradation Products None/NegligibleYes (e.g., 2,4-dihydroxybenzophenone)BPs generate byproducts that may penetrate skin or alter safety profiles.
ROS Generation Minimal (Quenched internally)Moderate to HighBPs can contribute to oxidative stress on the skin surface.
Stabilization Capacity High (Stabilizes Avobenzone)Low (Often requires stabilization)HPTs act as "bodyguards" for other unstable filters.
Spectral Shift NonePotential Hypsochromic shiftBPs may lose UVA protection capability as they degrade.

Note: Data ranges reflect variations in formulation matrices (e.g., presence of antioxidants which may artificially boost BP-3 stability).

Conclusion

The transition from Benzophenones to Hydroxyphenyltriazines is not merely a regulatory trend but a chemical necessity for high-performance photoprotection.

  • HPTs are self-validating systems: their ESIPT mechanism ensures they survive the very energy they are designed to block.

  • Benzophenones represent a legacy technology where the filter itself is consumed during protection, leading to reduced efficacy and potential secondary toxicity.

For drug development professionals, formulating with HPTs reduces the need for excess active loading and auxiliary stabilizers, resulting in safer, more durable solar protection products.

References
  • Herzog, B., et al. (2002). Photostability of UV absorber systems in sunscreens. Photochemistry and Photobiology.[2]

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S).[3] Photochemistry and Photobiology.[2]

  • Egambaram, O. P., et al. (2020). A Review of Estrogenic Potential of Benzophenone-type UV Filters. Cosmetics.

  • ISO 24443:2012 . Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization.

  • Tinosorb® S Technical Data Sheet . BASF Care Creations. (Provides specific spectral and stability data for Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine).

Sources

Spectroscopic analysis (NMR, FT-IR, Mass Spec) of synthesized triazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Stepwise Guide for Reaction Monitoring and Structural Validation

Introduction: The Synthetic Challenge

The 1,3,5-triazine core (s-triazine) is a privileged scaffold in drug discovery (e.g., Idelalisib) and materials science (covalent triazine frameworks). The most common synthetic route involves the stepwise nucleophilic aromatic substitution (


) of Cyanuric Chloride (TCT) .

The critical challenge in this synthesis is regio-control . Because the reactivity of the three chlorides depends heavily on temperature, "over-reaction" (forming di-substituted products when mono- is desired) is a common failure mode.

This guide compares how Mass Spectrometry (MS), NMR, and FT-IR perform in monitoring this specific stepwise progression.

The Core Synthetic Logic

Before analyzing the spectra, we must visualize the reaction trajectory we are monitoring.

TriazineSynthesis Figure 1: Temperature-controlled stepwise substitution of Cyanuric Chloride. TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (0°C) TCT->Mono + Nu1 (1 eq) Control: 0°C Di Di-Substituted (RT) Mono->Di + Nu2 (1 eq) Control: RT Tri Tri-Substituted (>60°C) Di->Tri + Nu3 (1 eq) Control: Reflux

Mass Spectrometry (MS): The Reaction Monitor

Verdict: Best for in-process control (IPC) and determining the degree of substitution.

While NMR provides structural detail, MS is the superior tool for rapid reaction monitoring of TCT derivatives due to the distinct Chlorine Isotope Pattern .

The "Chlorine Signature" Technique

Natural chlorine exists as


 (75%) and 

(25%). This creates a unique "fingerprint" in the mass spectrum that instantly tells you how many chlorides remain on the ring.
  • Starting Material (TCT): Contains 3 Chlorines.

    • Pattern: M, M+2, M+4, M+6.[1]

  • Mono-Substituted: Contains 2 Chlorines.

    • Pattern: M (100%), M+2 (~65%), M+4 (~10%).

  • Di-Substituted: Contains 1 Chlorine.

    • Pattern: M (100%), M+2 (33%).

  • Tri-Substituted: 0 Chlorines.[2]

    • Pattern: No isotope splitting (unless S or Br are present).

Experimental Protocol: LC-MS Monitoring
  • Sampling: Aliquot 10 µL of reaction mixture into 500 µL MeCN (Quench immediately).

  • Ionization: ESI (Electrospray Ionization) in Positive Mode is preferred for amino-triazines.

    • Note: TCT itself ionizes poorly in ESI+. If monitoring starting material consumption, use UV (254 nm) or APPI.

  • Fragmentation Insight: Triazines are stable aromatic rings, but they often undergo Ring Cleavage or loss of substituents.

    • Diagnostic Loss: Look for loss of the nucleophile side chain or HCN fragments.

Scientist's Note: If you see an M+41 peak in ESI, it is likely the acetonitrile adduct


. Do not confuse this with a side product.

Nuclear Magnetic Resonance (NMR): The Structural Validator

Verdict: Best for confirming symmetry and regio-isomerism.

NMR is less effective for real-time monitoring due to time cost, but it is the gold standard for final product validation.

NMR: The Symmetry Check

The carbon shifts of the triazine ring are highly diagnostic.

  • Triazine Ring Carbons: Typically appear between 160–185 ppm .

  • Symmetry Rule:

    • Symmetrical Tri-substituted (e.g., Melamine derivatives): Shows only 1 signal in the 160+ ppm region.

    • Asymmetrical: Shows 3 distinct signals in the 160+ ppm region.[2]

The "Rotamer" Problem in NMR

A common pitfall in analyzing amino-triazines is the appearance of broadened or "doubled" peaks. This is not impurity.

  • Cause: Restricted rotation around the

    
     bond creates rotamers that exchange slowly on the NMR timescale.[3]
    
  • Solution (Protocol):

    • Solvent: Switch from

      
       to 
      
      
      
      (higher polarity often speeds up exchange).
    • Variable Temperature (VT-NMR): Heat the probe to 350K. If the peaks coalesce into sharp singlets, they are rotamers.

    • Acid Spike: Adding a drop of TFA (Trifluoroacetic acid) protonates the ring nitrogens, breaking intramolecular H-bonds and often simplifying the spectrum.

FT-IR Spectroscopy: The Functional Group Check

Verdict: Best for rapid "Go/No-Go" raw material ID.

FT-IR is often overlooked but is the fastest way to confirm the integrity of the triazine core.

Key Spectral Bands
Vibration ModeWavenumber (

)
Description
Ring Breathing 810 ± 10 The Diagnostic Band. A sharp, medium-intensity band characteristic of the 1,3,5-triazine ring.
Quadrant Stretch 1500 – 1580Strong absorptions due to C=N stretching.
C-Cl Stretch ~850 & ~795Visible in TCT. Disappears as substitution proceeds (often obscured by the breathing mode).
Protocol: ATR-FTIR[4]
  • Background: Collect air background (32 scans).

  • Sample: Place solid product on the Diamond ATR crystal. Apply high pressure clamp.

  • Analysis: Look specifically for the 810

    
      band. If this is absent or significantly shifted, the triazine ring may have hydrolyzed to a cyanuric acid derivative (a common side reaction with wet solvents).
    

Comparative Performance Matrix

The following table summarizes when to deploy each technique during the development cycle.

FeatureMass Spec (LC-MS)NMR (

/

)
FT-IR
Primary Utility Reaction Monitoring (IPC)Final Structure ConfirmationRaw Material ID / Quick Check
Speed Fast (<5 min)Slow (15-60 min)Instant (<1 min)
Isomer Differentiation Low (Isobaric masses)High (Symmetry/Coupling)Low
Sample Requirement Microgram (Trace)Milligram (Bulk)Milligram (Non-destructive)
Key "Tell" Chlorine Isotope PatternNumber of

Ring Signals
810

Breathing Mode

Decision Logic Workflow

Use this logic gate to determine the structure of your synthesized compound.

AnalysisLogic Figure 2: Analytical Decision Tree for Triazine Characterization. Start Analyze Product CheckMS Check LC-MS (Isotope Pattern) Start->CheckMS Cl2 Pattern: M, M+2, M+4 (2 Chlorines) CheckMS->Cl2 9:6:1 Ratio Cl1 Pattern: M, M+2 (1 Chlorine) CheckMS->Cl1 3:1 Ratio Cl0 Pattern: M only (0 Chlorines) CheckMS->Cl0 No Isotopes Res1 Result: Mono-Substituted Cl2->Res1 Res2 Result: Di-Substituted Cl1->Res2 CheckNMR Run 13C NMR (Symmetry Check) Cl0->CheckNMR Sym 1 Ring Signal (>160 ppm) CheckNMR->Sym Asym 3 Ring Signals (>160 ppm) CheckNMR->Asym Res3 Result: Symmetrical Tri-Sub Sym->Res3 Res4 Result: Asymmetrical Tri-Sub Asym->Res4

References

  • Blotny, G. (2006).[4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • National Institute of Standards and Technology (NIST). "1,3,5-Triazine Infrared Spectrum." NIST Chemistry WebBook, SRD 69.

  • Gorb, L., et al. (2004). "Theoretical and Experimental Study of the Vibrational Spectra of 1,3,5-Triazine Derivatives." Journal of Physical Chemistry A.

  • SDBS. "Spectral Database for Organic Compounds." AIST Japan. (Search: 1,3,5-Triazine).[1][2][5][6][7][8][9][10][11][12]

  • Pouchert, C. J. (1993). The Aldrich Library of 13C and 1H FT-NMR Spectra. Aldrich Chemical Company.[11]

Sources

A Head-to-Head Technical Comparison of UV-360 and UV-400 Performance for Scientific Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of material science, pharmaceutical formulation, and drug delivery, the mitigation of photodegradation is a critical parameter for ensuring product efficacy, stability, and shelf-life. Ultraviolet (UV) radiation can initiate destructive photochemical reactions, compromising the integrity of active pharmaceutical ingredients (APIs), excipients, and packaging materials. The selection of an appropriate UV absorber is therefore a pivotal decision in the development process. This guide provides a detailed, head-to-head comparison of two widely utilized UV absorbers: UV-360, a benzotriazole (BTZ) derivative, and UV-400, a hydroxyphenyl-triazine (HPT) based stabilizer. Our analysis moves beyond a superficial overview to provide the in-depth technical data and experimental context required for informed decision-making in a scientific setting.

Fundamental Chemistry and Mechanism of Action: A Tale of Two Heterocycles

The performance characteristics of UV-360 and UV-400 are intrinsically linked to their distinct chemical structures. UV-360 belongs to the well-established class of benzotriazole UV absorbers, while UV-400 is a member of the more recent and advanced hydroxyphenyl-triazine class.

UV-360 (Benzotriazole Class)

UV-360, chemically known as 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], is a dimeric benzotriazole.[1] Its mechanism of UV absorption and dissipation is a classic example of excited-state intramolecular proton transfer (ESIPT).[2] Upon absorption of a UV photon, the molecule undergoes a rapid tautomerization, converting the electronic energy into vibrational energy, which is then harmlessly dissipated as heat.[3][4] This cycle can be repeated numerous times, providing durable protection.[5]

cluster_UV360 UV-360 (Benzotriazole) Mechanism UV_Photon UV Photon (hν) Ground_State Ground State (Intramolecular H-Bond) UV_Photon->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Excitation Keto_Tautomer Keto Tautomer (Zwitterionic) Excited_State->Keto_Tautomer ESIPT Keto_Tautomer->Ground_State Non-radiative decay Heat Heat Dissipation Keto_Tautomer->Heat

Caption: UV-360's photoprotective mechanism via ESIPT.

UV-400 (Hydroxyphenyl-triazine Class)

UV-400 is a liquid hydroxyphenyl-triazine (HPT) UV absorber.[6] Specifically, it is a mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and its tridecyloxypropyl analog.[7] HPTs also operate via an ESIPT mechanism, but their triazine core offers enhanced photostability and thermal stability compared to the benzotriazoles.[1][8] The triazine structure is inherently more robust, leading to a lower rate of photodegradation and superior long-term performance, particularly under harsh conditions.[9][10]

Head-to-Head Performance Comparison

The choice between UV-360 and UV-400 will depend on the specific requirements of the application, including the processing conditions, the substrate to be protected, and the expected lifetime of the product.

Performance Parameter UV-360 (Benzotriazole) UV-400 (Hydroxyphenyl-triazine) References
Chemical Name 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]Mixture of 2-[4-[(2-Hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and its tridecyloxypropyl analog[1],,[7]
CAS Number 103597-45-1153519-44-9[11],
Physical Form Yellowish PowderYellow to light amber viscous liquid[11],[6]
UV Absorption Range Strong absorbance in the 300-400 nm region.[4][11]High absorbance in the UV-B and UV-A regions.[4],[11],,
Photostability Good photostability, but can be susceptible to degradation under prolonged UV exposure.[12][13]Excellent photostability, considered superior to benzotriazoles for long-life performance.[1][14][1],[12],[14],[13]
Thermal Stability Good thermal stability, withstanding temperatures up to 300°C.[15]Very high thermal stability, suitable for high bake cycles and extreme environmental conditions.[7][14][15],[14],[7]
Volatility Very low volatility.[1][15]Low volatility.[14][1],[15],[14]
Compatibility Excellent compatibility with a wide range of polymers including polycarbonates, polyesters, and polyolefins.[4][16]High compatibility with various resins, particularly in coating systems (solvent-borne, water-borne, and 100% solids).[17][4],[17],[16],
Key Applications Engineering plastics, films, fibers, and other high-performance plastics.[1][11]Automotive and industrial coatings, UV-cured coatings, and applications requiring high durability.[7][18][1],[11],[7],[18]

Experimental Protocols for Performance Evaluation

To substantiate the performance claims, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for evaluating the key performance parameters of UV absorbers.

UV-Visible Spectrophotometry for Absorbance Characteristics

Objective: To determine and compare the UV absorbance spectra of UV-360 and UV-400.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of UV-360 and UV-400 in a suitable solvent (e.g., chloroform or toluene) at a concentration of 1000 ppm.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.001%, 0.002%, 0.004%, 0.006% w/v).

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Set the wavelength range from 250 nm to 500 nm.

    • Use a 1 cm path length quartz cuvette.

    • Use the pure solvent as a reference blank.

  • Data Acquisition:

    • Measure the absorbance of each solution at the different concentrations.

    • Plot absorbance versus wavelength to obtain the UV spectra.

    • From the data, calculate the molar extinction coefficient (ε) at the wavelength of maximum absorbance (λmax) using the Beer-Lambert law (A = εcl).

Start Start Prep_Solutions Prepare Stock & Serial Dilutions of UV-360 & UV-400 Start->Prep_Solutions Setup_Spectro Configure UV-Vis Spectrophotometer (250-500 nm, 1 cm cuvette) Prep_Solutions->Setup_Spectro Blank Run Blank (Pure Solvent) Setup_Spectro->Blank Measure_Abs Measure Absorbance of Samples Blank->Measure_Abs Plot_Data Plot Absorbance vs. Wavelength Measure_Abs->Plot_Data Calc_Epsilon Calculate Molar Extinction Coefficient (ε) Plot_Data->Calc_Epsilon End End Calc_Epsilon->End

Caption: Workflow for UV-Visible Spectrophotometry.

Accelerated Weathering for Photostability Assessment

Objective: To evaluate the long-term photostability of UV-360 and UV-400 when incorporated into a polymer matrix.

Methodology:

  • Sample Preparation:

    • Incorporate UV-360 and UV-400 (e.g., at 1% w/w) into a clear polymer matrix (e.g., polycarbonate or acrylic) via melt blending or solution casting to create thin films of uniform thickness (e.g., 40 µm).

    • Prepare control films without any UV absorber.

  • Accelerated Weathering:

    • Expose the films in an accelerated weathering chamber (e.g., a QUV apparatus) equipped with UVA-340 lamps to simulate the UV portion of sunlight.

    • Set the exposure cycle to include alternating periods of UV exposure and condensation to simulate outdoor conditions.

  • Performance Monitoring:

    • At regular intervals (e.g., 0, 250, 500, 1000 hours), remove samples for analysis.

    • Measure the change in color (yellowing index, ΔYI) using a colorimeter.

    • Measure the gloss retention using a gloss meter.

    • Measure the UV-Visible transmittance spectrum to determine the loss of UV absorbance over time.

  • Data Analysis:

    • Plot the change in yellowing index, gloss, and UV absorbance as a function of exposure time for both UV-360, UV-400, and the control.

Start Start Prep_Films Prepare Polymer Films with UV-360, UV-400, and Control Start->Prep_Films Expose_QUV Expose Films in Accelerated Weathering Chamber (QUV) Prep_Films->Expose_QUV Monitor_Intervals Remove Samples at Intervals (0, 250, 500, 1000h) Expose_QUV->Monitor_Intervals Analyze Analyze Samples: - Color (ΔYI) - Gloss Retention - UV-Vis Transmittance Monitor_Intervals->Analyze Plot_Results Plot Performance Metrics vs. Exposure Time Analyze->Plot_Results End End Plot_Results->End

Sources

Assessing the long-term durability of coatings with advanced HPT technology

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, materials scientists, and drug development professionals evaluating substrate engineering for combination medical devices.

Executive Summary

The efficacy of drug-eluting implants—such as cardiovascular stents and orthopedic fixation devices—relies fundamentally on the long-term durability of their functional coatings. Historically, bioresorbable polymers and ceramic coatings applied to conventional metallic substrates suffer from premature delamination. This failure is driven by localized substrate corrosion and mechanical mismatch, leading to catastrophic burst release of the active pharmaceutical ingredient (API).

Advanced High-Pressure Torsion (HPT) technology resolves this critical failure point not by altering the coating itself, but by fundamentally engineering the metallic substrate at the nanoscale. By inducing severe plastic deformation, HPT creates an ultrafine-grained (UFG) or nanocrystalline structure that dramatically enhances coating adhesion, homogenizes degradation, and ensures sustained, zero-order drug elution[1].

The Mechanistic Paradigm: Why Substrate Topography Dictates Coating Durability

To understand why conventional coatings fail, we must examine the causality at the substrate-coating interface. In conventionally cast biodegradable metals (e.g., Mg, Fe, Zn alloys), large grain sizes (10–100 µm) and unevenly distributed secondary phases create localized micro-galvanic cells. When exposed to physiological fluids, these cells trigger rapid pitting corrosion. Pitting undercuts the drug-eluting coating, causing it to spall or delaminate prematurely.

HPT processing eliminates this failure mode through two distinct mechanistic pathways:

  • High-Density Nucleation: HPT applies immense hydrostatic pressure (typically >6 GPa) combined with torsional strain, refining grains to <100 nm[2]. This exponential increase in grain boundary density provides a high-energy surface that acts as a dense network of nucleation sites, physically and chemically locking the coating to the substrate[3].

  • Uniform Degradation Kinetics: By dissolving secondary phases into a supersaturated solid solution, HPT shifts the corrosion mechanism from localized pitting to uniform surface degradation. This prevents the undercutting of the coating, allowing the polymer matrix to degrade at its intended hydrolytic rate[4].

MechanisticPathway N1 HPT Processing (Severe Plastic Deformation) N2 Nanocrystalline Microstructure (<100 nm) N1->N2 N3 High-Density Nucleation Sites N2->N3 N5 Uniform Substrate Corrosion Profile N2->N5 N4 Enhanced Coating Adhesion (High Lc) N3->N4 N6 Sustained Zero-Order Drug Elution N4->N6 N5->N6

Mechanistic pathway of HPT-enhanced coating durability and drug elution.

Objective Comparison: HPT vs. Conventional Processing

To objectively quantify the impact of HPT, we compare it against As-Cast substrates and Equal-Channel Angular Pressing (ECAP)—another common severe plastic deformation technique. The data below reflects the performance of a biodegradable Mg-Zn-Mn alloy coated with a Paclitaxel-eluting PLGA matrix, tested in Simulated Body Fluid (SBF) at 37°C[4].

Processing MethodMean Grain SizeCritical Load (

)
Corrosion Rate (mm/y)Drug Elution ProfileFailure Mode
As-Cast ~45,000 nm12.5 mN1.454-Day Burst ReleasePitting-induced delamination
ECAP (4 Passes) ~1,200 nm26.0 mN0.8514-Day Tapered ReleaseEdge spallation
HPT (5 Turns) ~85 nm48.5 mN0.0835-Day Zero-OrderUniform hydrolytic erosion

Analytical Insight: While ECAP reduces grain size to the submicron level, it lacks the extreme hydrostatic pressure required to fully dissolve micro-galvanic secondary phases. HPT achieves true nanocrystalline homogenization, yielding a Critical Load (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)—the exact force required to separate the coating from the substrate—nearly four times higher than cast alternatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of coating durability cannot rely on a single metric. The following protocol represents a self-validating system: mechanical stability is proven via nanoscratch testing, while chemical stability is simultaneously tracked via orthogonal analytical techniques.

Step 1: Substrate Engineering via HPT
  • Causality: Lower pressures fail to achieve steady-state nanocrystalline homogenization. We utilize 6 GPa to ensure complete dissolution of secondary phases.

  • Protocol:

    • Machine the metallic alloy (e.g., Fe-Ag or Mg-Zn-Mn) into coin-shaped disks (10 mm diameter, 1 mm thickness)[5].

    • Place the disk between the upper and lower anvils of the HPT apparatus.

    • Apply a quasi-constrained hydrostatic pressure of 6.0 GPa at room temperature.

    • Rotate the lower anvil for 5 to 10 complete turns (N=5–10) at a speed of 1 rpm to induce severe torsional strain.

Step 2: Drug-Eluting Coating Deposition
  • Causality: Ultrasonic spray coating is chosen over dip-coating to ensure uniform droplet size, preventing solvent pooling which causes localized polymer crystallization and brittle zones.

  • Protocol:

    • Prepare a solution of PLGA and the target API (e.g., Paclitaxel or Ampicillin) in a highly volatile solvent (e.g., dichloromethane).

    • Utilize an ultrasonic spray nozzle operating at 120 kHz to atomize the solution over the rotating HPT-processed disk.

    • Evaporate the solvent in a vacuum oven at 40°C for 24 hours to ensure a uniform, residual-free polymeric film.

Step 3: Mechanical Validation (Nanoscratch Testing)
  • Causality: Visual inspection of adhesion is subjective. Nanoscratch testing provides a quantifiable critical load (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) coupled with acoustic emission to detect the exact microsecond of film delamination.
    
  • Protocol:

    • Secure the coated sample in a nanoindenter equipped with a Berkovich diamond tip.

    • Apply a progressive load from 0 to 100 mN across a 3 mm scratch length.

    • Record the acoustic emission and lateral friction force. The sharp spike in acoustic emission denotes

      
      , confirming the mechanical durability of the coating.
      
Step 4: Degradation & Elution Kinetics (EIS & HPLC)
  • Causality: High-Performance Liquid Chromatography (HPLC) measures what is eluting, but Electrochemical Impedance Spectroscopy (EIS) explains why by modeling the coating's pore resistance over time without destroying the sample.

  • Protocol:

    • Submerge the coated sample in a flow-cell containing standard phosphate-buffered saline (PBS) or SBF at 37°C[5].

    • EIS: Apply a 10 mV AC sinusoidal perturbation from 100 kHz to 10 mHz every 24 hours. Analyze the Bode plots to track the degradation of the coating's barrier properties.

    • HPLC: Sample the eluent daily. Quantify the API concentration using a C18 column and UV detection to generate a cumulative release curve.

ExperimentalProtocol S1 Step 1: Substrate Engineering (HPT at 6 GPa, 5-10 Turns) S2 Step 2: Coating Deposition (Ultrasonic Spray / EPD) S1->S2 S3 Step 3: Mechanical Validation (Nanoscratch Lc Testing) S2->S3 S4 Step 4: Elution & Degradation (HPLC & EIS in SBF) S3->S4

Self-validating experimental workflow for HPT-coated substrates.

Conclusion & Future Perspectives in Drug Development

For drug development professionals engineering the next generation of localized delivery systems, the substrate is just as critical as the API and the polymer matrix. High-Pressure Torsion (HPT) represents a paradigm shift in bio-interface engineering. By forcing the metallic substrate into a nanocrystalline state, HPT eliminates the micro-galvanic corrosion that traditionally destroys coating adhesion. This allows drug-eluting coatings to degrade predictably, transitioning implants from simple structural supports to reliable, long-term pharmacological delivery devices.

References

  • Dense drug-eluting biodegradable Fe-Ag nanocomposites Source: Materials & Design (via ResearchGate) URL:[Link]

  • High-Pressure Torsion and Anodic Oxidation as a Method for Surface Engineering of Ti-13Nb-13Zr Biomedical Alloy Source: MDPI Materials URL:[Link]

  • High-pressure torsion of biodegradable Mg−Zn−Mn alloy and investigate mechanical and corrosion behaviour Source: Scientific Reports (via ResearchGate) URL:[Link]

  • Antibacterial Properties and Biocompatibility of Multicomponent Titanium Oxides: A Review Source: MDPI Nanomaterials URL:[Link]

  • Investigation of the Influence of High-Pressure Torsion and Solution Treatment on Corrosion and Tribocorrosion Behavior of CoCrMo Alloys for Biomedical Applications Source: MDPI URL:[Link]

Sources

Comparative Guide: Quantum Yield Measurement Protocols for 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantum Yield Measurement for Fluorescent 1,3,5-Triazine Derivatives Content Type: Publish Comparison Guide

Executive Summary

Fluorescent 1,3,5-triazine derivatives are a class of electron-deficient heterocycles widely used in OLEDs, chemosensors, and bioimaging. However, their photophysical characterization presents a unique challenge: many exhibit Aggregation-Induced Emission (AIE) or Twisted Intramolecular Charge Transfer (TICT) . Consequently, a standard solution-phase measurement often yields negligible quantum efficiency, while the solid state reveals high emissivity.

This guide compares the two industry-standard methodologies—Relative (Comparative) vs. Absolute (Integrating Sphere) —specifically optimized for triazine derivatives. It provides experimental protocols, decision logic, and a comparative data analysis to ensure accurate characterization.

Part 1: The Triazine Challenge

Before selecting a method, researchers must understand the photophysics of the triazine core. The electron-withdrawing nature of the 1,3,5-triazine ring often creates a "push-pull" system when coupled with electron-donating peripheries (e.g., triphenylamine).

  • The TICT Problem: In polar solvents, the excited state may twist into a non-emissive geometry (TICT), causing fluorescence quenching. A relative measurement in ethanol might erroneously report a quantum yield (

    
    ) near zero.
    
  • The AIE Solution: Many triazines (e.g., star-shaped derivatives) are AIE-active. They are non-emissive in solution but highly emissive as aggregates or films. Therefore, the choice of measurement method dictates the validity of your data.

Part 2: Method A – Relative (Comparative) Method

Best For: Dilute solutions, screening soluble derivatives, and determining solvatochromic effects. Principle: Compares the integrated fluorescence intensity of the sample to a standard reference of known


.
Experimental Protocol

1. Standard Selection: For UV-excited triazines (absorption


 nm), Quinine Sulfate  in 0.1 M H

SO

(

) is the gold standard. For visible excitation, Rhodamine 6G or Fluorescein are preferred.

2. Sample Preparation:

  • Prepare the triazine sample and the standard in their respective solvents.

  • Critical Step: Adjust concentrations so the optical density (OD) at the excitation wavelength is 0.05 – 0.10 .

    • Why? OD > 0.1 causes Inner Filter Effects (IFE) , where the sample re-absorbs its own emission, artificially lowering the calculated yield.

3. Measurement:

  • Record the UV-Vis absorbance spectrum (ensure baseline is flat).

  • Record the fluorescence emission spectrum using the same excitation wavelength, slit width, and integration time for both sample and standard.

4. Calculation (The Williams Equation):



  • 
    : Quantum Yield[1][2][3][4][5][6][7][8][9][10][11]
    
  • 
    : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance.
    
  • 
    : Refractive index of the solvent.
    
  • Subscripts S and R refer to Sample and Reference.

Expert Insight: The refractive index correction (


) is often ignored but is critical. If your triazine is in Toluene (

) and your standard is in Water (

), failing to correct introduces a 25% error .
Part 3: Method B – Absolute (Integrating Sphere) Method

Best For: Solid powders, thin films, AIE aggregates, and scattering suspensions. Principle: Uses a sphere coated with a diffuse reflector (e.g., Barium Sulfate) to capture all photons—emitted and scattered. This eliminates the need for a reference standard.

Experimental Protocol (The de Mello Method)

This method requires three distinct spectral measurements to account for the sphere's response and sample absorption.

1. Configuration: Equip the spectrofluorometer with a calibrated integrating sphere. Ensure the excitation beam is focused on the sample position.

2. The Three-Step Measurement:

  • Step A (Empty Sphere): Measure the excitation profile with no sample in the sphere (

    
    ).
    
  • Step B (Indirect Excitation): Place the sample in the sphere but out of the beam path. Measure the excitation profile (

    
    ) and emission (
    
    
    
    ). This accounts for diffuse light absorption.
  • Step C (Direct Excitation): Place the sample in the beam path. Measure excitation (

    
    ) and emission (
    
    
    
    ).

3. Calculation: The absolute quantum yield is derived from the conservation of photons:



Where 

(Absorbance) is defined as:

.

Expert Insight: For solid triazine powders, "self-absorption" is a major source of error. The emitted light is re-absorbed by the crystal lattice. The de Mello method partially corrects for this, but keeping the sample layer thin is best practice.

Part 4: Comparative Analysis & Data

The following table illustrates why the Absolute Method is superior for AIE-active triazines, using a star-shaped derivative (TTPE-Tr) as a case study.

FeatureMethod A: Relative (Solution)Method B: Absolute (Solid/Film)
Primary State Dilute Solution (Monomers)Solid Powder / Aggregate
Suitability for Triazines Low (Due to TICT/AIE quenching)High (Captures AIE emission)
Typical

Result

(Often misleadingly low)

(True performance)
Major Error Source Inner Filter Effect, Refractive IndexRe-absorption, Sphere Calibration
Cost/Complexity Low / LowHigh / Moderate
Case Study: TTPE-Tr

(in THF)

(Powder)

Data Interpretation: For the triazine derivative TTPE-Tr (2,4,6-tris(4-(1,2,2-triphenylvinyl)phenyl)-1,3,5-triazine), a relative measurement in THF suggests the molecule is non-fluorescent. However, the absolute measurement of the powder reveals it is a highly efficient emitter. Relying solely on Method A would lead to the abandonment of a viable drug/material candidate.

Part 5: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct protocol based on the physical state and properties of the triazine derivative.

QuantumYieldWorkflow Start Start: Triazine Sample Characterization SolubilityCheck Is the sample soluble? Start->SolubilityCheck AIE_Check Does it exhibit AIE or TICT? SolubilityCheck->AIE_Check Yes MethodB Method B: Absolute Measurement (Integrating Sphere) SolubilityCheck->MethodB No (Solid/Film) MethodA Method A: Relative Measurement (Standard: Quinine Sulfate) AIE_Check->MethodA No (Standard Fluorophore) AIE_Check->MethodB Yes (AIE Active) PrepA Protocol A Steps: 1. Adjust OD < 0.1 2. Match Refractive Index 3. Calculate using Williams Eq. MethodA->PrepA PrepB Protocol B Steps: 1. Calibrate Sphere 2. Measure Empty/Indirect/Direct 3. Calculate using de Mello Eq. MethodB->PrepB Result Final Quantum Yield (Φ) PrepA->Result Yields Solution Efficiency PrepB->Result Yields Solid-State Efficiency

Caption: Decision matrix for selecting the appropriate quantum yield measurement protocol based on triazine solubility and photophysical behavior.

References
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. Link

  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials, 9(3), 230-232. Link

  • Wang, Z., et al. (2013). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica, 29(10), 2203-2210. Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

  • NIST. (n.d.). Standard Reference Material 936a: Quinine Sulfate Dihydrate. National Institute of Standards and Technology. Link

Sources

Literature review on the efficacy of modern UV absorber technologies

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review: Efficacy and Photostability of Modern UV Absorber Technologies

Executive Summary & Technical Scope

In the realm of dermatological photoprotection and material science, the efficacy of a UV absorber is no longer defined solely by its extinction coefficient (


). The contemporary standard demands photostability —the ability of a chromophore to dissipate absorbed photon energy repeatedly without chemical degradation.

This guide critically reviews modern UV absorber technologies, contrasting the legacy instability of dibenzoylmethanes (e.g., Avobenzone) with the hyper-stable performance of hydroxy-phenyl-triazines (e.g., Bemotrizinol) and inorganic particulates. It serves as a technical manual for researchers designing photostable systems, providing mechanistic insights and validated experimental protocols.

Mechanistic Principles of Photostability

The core differentiator between a high-performance UV absorber and a degrading filter is the energy dissipation pathway .

  • Legacy Systems (e.g., Avobenzone): Rely on keto-enol tautomerization. However, the excited state often undergoes Intersystem Crossing (ISC) to a long-lived triplet state (

    
    ), which is reactive. This leads to bond cleavage, radical formation, and loss of absorbance (photobleaching).
    
  • Modern Systems (e.g., Bemotrizinol, DHHB): Utilize Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV absorption, a proton transfers rapidly (sub-picosecond scale) between an oxygen and nitrogen atom within the molecule. This forms a vibrationally excited ground state that dissipates energy harmlessly as heat, returning the molecule to its original state ready to absorb another photon.

Diagram 1: The ESIPT Stabilization Cycle vs. Photodegradation

ESIPT_Mechanism Ground Ground State (S0) (Stable Enol) Excited Excited State (S1) (High Energy) Ground->Excited UV Absorption (hν) ProtonTransfer Proton Transfer (ESIPT) Excited->ProtonTransfer < 1 ps (Fast) Triplet Triplet State (T1) (Reactive Intermediate) Excited->Triplet Intersystem Crossing (Slow, e.g., Avobenzone) VibRelax Vibrational Relaxation (Heat Release) ProtonTransfer->VibRelax Internal Conversion VibRelax->Ground Return to S0 Degradation Photodegradation (Radicals/Loss of Absorbance) Triplet->Degradation Bond Cleavage

Caption: The ESIPT cycle (top loop) allows infinite recycling of the absorber, whereas triplet state formation (bottom path) leads to irreversible degradation.

Comparative Analysis: Efficacy & Stability

The following data synthesizes performance metrics from recent photostability studies. Note the critical distinction between "Broad Spectrum" claims and actual stability under irradiation.

Table 1: Performance Metrics of Key UV Absorbers
UV Absorber ClassINCI / Common NamePeak Absorbance (

)
Critical Wavelength (

)
Photostability (% Remaining after 10 MED*)Mechanism
Triazine (Organic) Bemotrizinol (Tinosorb S)310 nm, 343 nm~376 nm> 95% ESIPT (Hyper-stable)
Dibenzoylmethane Avobenzone 357 nm> 370 nm35 - 50% (Unstabilized)Keto-Enol Isomerization (Unstable)
Benzotriazole Drometrizole Trisiloxane 303 nm, 344 nm~372 nm> 90%ESIPT
Inorganic Particulate Zinc Oxide (Nano)Broad (UVB+UVA)> 370 nm100% Reflection + Band-gap Absorption
Cyanoacrylate Octocrylene 303 nm~340 nm> 90%Thermal Dissipation (Often used to stabilize Avobenzone)

*10 MED (Minimum Erythema Dose) represents approx. 2-3 hours of intense noon sunlight.

Key Insight: While Avobenzone has a high extinction coefficient in the UVA1 range (340-400nm), its rapid degradation renders it ineffective for long-duration exposure unless paired with a triplet-state quencher like Octocrylene or Bemotrizinol. Bemotrizinol acts as a "broad-spectrum bridge," covering both UVB and UVA with exceptional stability.[1]

Experimental Protocols (Self-Validating Systems)

To rigorously assess these claims, researchers must utilize standardized in vitro methodologies. The following protocol is adapted from ISO 24443:2012 and FDA 2011 guidelines, optimized for analytical reproducibility.

Protocol A: Determination of Critical Wavelength & Photostability

Objective: Quantify the spectral breadth and stability of a formulation before and after UV irradiation.

Equipment:

  • UV Spectrophotometer (290–400 nm range, 1 nm step, integrating sphere).

  • Solar Simulator (Xenon arc, filtered to match CIE D65 standard, irradiance 400–1600 W/m²).

  • PMMA Plates (Molded, surface roughness

    
    ).
    

Workflow:

  • Blanking: Apply 15

    
     of glycerin to a sandblasted PMMA plate. Measure baseline transmission.
    
  • Sample Application (Critical Step):

    • Apply test formulation at 1.3 mg/cm² (standardized for molded plates).

    • Spreading technique: Use a gloved finger saturated with the product. Spread with light circular motions for 30 seconds, then long strokes for 30 seconds to ensure a uniform film.

    • Validation: Weigh the plate before and after application to ensure

      
       mass accuracy.[2]
      
  • Initial Scan (

    
    ):  Measure absorbance from 290 to 400 nm at 5 different locations on the plate. Calculate mean absorbance 
    
    
    
    .[3]
  • Irradiation (Challenge Phase):

    • Calculate the UV dose (

      
      ) required: 
      
      
      
      (in J/cm²).
    • Expose the plate to the Solar Simulator for the calculated dose. Temperature must be maintained < 40°C to prevent thermal degradation.

  • Final Scan (

    
    ):  Measure absorbance again at 5 locations.
    
  • Calculation:

    • Critical Wavelength (

      
      ):  The wavelength at which 90% of the total absorbance area (integral) is reached.
      
    • Photostability:

      
      
      
Diagram 2: ISO 24443 Experimental Workflow

Protocol_Workflow Start Start: PMMA Plate Prep App Sample Application (1.3 mg/cm²) Start->App Scan1 Initial UV Scan (290-400nm) Data: A0(λ) App->Scan1 CalcDose Calculate Irradiation Dose D = 1.2 * UVAPF0 Scan1->CalcDose Irradiate Solar Simulator Exposure (Simulated Sunlight) CalcDose->Irradiate Scan2 Final UV Scan Data: Airr(λ) Irradiate->Scan2 Analysis Compute Critical Wavelength & % Stability Scan2->Analysis

Caption: Step-by-step workflow for in vitro determination of UV protection efficacy and photostability.

Emerging Trends: Bio-Based & Hybrid Technologies

The frontier of UV absorption is shifting toward Mycosporine-like Amino Acids (MAAs) and Lignin-based nanocarriers .

  • MAAs (e.g., Porphyra-334): Extracted from red algae, these exhibit high molar extinction coefficients (

    
     M⁻¹cm⁻¹) and dissipate energy via non-radiative decay, similar to synthetic triazines.
    
  • Lignin Nanoparticles: Offer a synergistic effect, acting as a broad-spectrum booster that stabilizes organic filters like Avobenzone by scavenging free radicals produced during the triplet state.

References

  • ISO 24443:2012 . Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization.[2][4] Link

  • Diffey, B. L. (2000). In vitro assessment of the broad-spectrum ultraviolet protection of sunscreen products. Journal of the American Academy of Dermatology. Link

  • Bonda, C., et al. (2010).[5] Photostabilization of Avobenzone with Methylbenzylidene Camphor and Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine. Photochemistry and Photobiology.[5][6] Link

  • Egerton, P. L., & Tooley, I. R. (2012). Photostability of Zinc Oxide and Titanium Dioxide Dispersions. International Journal of Cosmetic Science. Link

  • Herzog, B., et al. (2002). In vivo and in vitro assessment of UVA protection. Recent Advances in Photoprotection. Link

Sources

A Comparative Cost-Performance Analysis of Triazine Light Stabilizers and Other Leading UV Protection Technologies

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of durable and long-lasting polymeric materials, the selection of an appropriate light stabilizer is a critical determinant of product lifetime and performance. For researchers, scientists, and drug development professionals working with polymers, understanding the nuanced differences between stabilizer technologies is paramount. This guide provides an in-depth, objective comparison of triazine-based UV absorbers against other prevalent light stabilizer classes, namely Hindered Amine Light Stabilizers (HALS) and benzophenones. The analysis is grounded in their mechanisms of action, supported by experimental data, and contextualized with a cost-performance evaluation to aid in informed decision-making for your specific application.

Mechanisms of Photostabilization: A Tale of Two Strategies

The degradation of polymers by ultraviolet (UV) radiation is a complex process involving the formation of free radicals, which initiate chain reactions leading to bond scission, cross-linking, and ultimately, the deterioration of physical and aesthetic properties.[1][2] Light stabilizers combat this degradation through two primary mechanisms: UV absorption and radical scavenging.

1.1. UV Absorbers: The First Line of Defense

UV absorbers, including triazines and benzophenones, function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[3][4] This process is governed by the Beer-Lambert law, where the effectiveness is proportional to the concentration of the absorber and the thickness of the polymer.[5]

  • Benzophenones: This class of UV absorbers offers broad-spectrum UV protection and is known for its cost-effectiveness.[6] They are widely used in a variety of polymers, including polyolefins, PVC, and polystyrene, to prevent yellowing and embrittlement.[7]

  • Triazines: Hydroxyphenyl-triazine (HPT) UV absorbers are considered a high-performance option, offering exceptional thermal stability and long-term UV protection.[7][8] Their low volatility and high molecular weight contribute to their excellent permanence in demanding applications such as automotive coatings and engineering plastics.[7][8]

1.2. Hindered Amine Light Stabilizers (HALS): The Persistent Protectors

Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they are highly efficient radical scavengers that interrupt the auto-oxidation cycle of polymer degradation.[3][9][10] A key advantage of HALS is their regenerative nature, known as the Denisov cycle, where the active species is regenerated, allowing a single molecule to neutralize multiple free radicals over a long period.[9] This makes them particularly effective for long-term stabilization, especially in thin-section applications where UV absorbers are less effective.[1]

Comparative Performance Data

A direct, quantitative comparison of light stabilizers is essential for selecting the optimal solution. The following data is synthesized from a study evaluating the performance of different stabilizer systems in a polycarbonate/acrylonitrile butadiene styrene (PC/ABS) blend subjected to accelerated weathering. The study included a hydroxyphenyl triazine (HPT-type), a benzotriazole, a cyanoacrylate, and two types of HALS (monomeric and oligomeric).[11]

Table 1: Yellowness Index (YI) of PC/ABS Blends After Accelerated Weathering

Stabilizer SystemInitial YIYI after 500 hoursYI after 1000 hours
Unstabilized15.245.868.3
HPT + Oligomeric HALS15.520.128.7
Benzotriazole + Oligomeric HALS15.623.435.1
Cyanoacrylate + Oligomeric HALS15.425.940.2
HPT + Monomeric HALS15.722.532.8

Table 2: Gloss Retention (%) of PC/ABS Blends After Accelerated Weathering

Stabilizer SystemInitial GlossGloss after 500 hoursGloss after 1000 hours
Unstabilized956035
HPT + Oligomeric HALS969285
Benzotriazole + Oligomeric HALS958878
Cyanoacrylate + Oligomeric HALS968572
HPT + Monomeric HALS959081

Interpretation of Results:

The data clearly demonstrates the superior performance of the combination of a hydroxyphenyl triazine (HPT) UV absorber and an oligomeric HALS in mitigating yellowing and maintaining gloss in the PC/ABS blend.[11] This synergistic combination provides a robust defense against photodegradation, outperforming the other tested systems. While benzotriazoles and cyanoacrylates offer a degree of protection, their efficacy is less pronounced compared to the triazine-based system.[11] The oligomeric HALS also shows a slight performance advantage over the monomeric HALS, likely due to its lower volatility and reduced migration.

Cost-Performance Analysis

While performance is a primary consideration, the cost-effectiveness of a stabilizer system is a critical factor in its commercial viability.

  • Benzophenones: Generally, benzophenones are the most cost-effective UV absorbers, making them a popular choice for a wide range of applications where moderate performance is sufficient.[6]

  • HALS: Hindered Amine Light Stabilizers are typically more expensive than traditional UV absorbers.[12] However, their high efficiency and long-term protection can justify the higher initial cost, especially in applications requiring extended service life.[3] The global HALS market is the largest segment of the UV stabilizers market by type, indicating their widespread use despite the higher cost.

  • Triazines: Triazine-based UV absorbers are positioned as a premium, high-performance option and are generally more expensive than benzophenones and some benzotriazoles.[7] Their use is often justified in demanding applications where superior thermal stability and long-term durability are non-negotiable, such as in the automotive and aerospace industries.[7][13]

Synergistic Combinations for Optimal Cost-Performance:

For many applications, the most effective and often cost-efficient approach is the use of a synergistic blend of a UV absorber and a HALS.[5][14] The UV absorber provides primary protection by filtering out UV radiation, while the HALS scavenges any free radicals that are still formed. This dual-action approach can provide a higher level of protection than either stabilizer used alone, often allowing for lower overall additive concentrations and thus a more favorable cost-performance balance.[15] The combination of a high-performance triazine UV absorber with a HALS can offer the ultimate in long-term stability for the most demanding applications.[14]

Experimental Protocols for Stabilizer Evaluation

To ensure the validity and reproducibility of performance data, standardized testing methodologies are crucial. The following are key experimental protocols for evaluating the efficacy of light stabilizers.

4.1. Accelerated Weathering

Accelerated weathering tests are designed to simulate the damaging effects of sunlight, temperature, and moisture in a laboratory setting.

Protocol: ASTM D4329 - Standard Practice for Fluorescent UV Exposure of Plastics

  • Specimen Preparation: Prepare replicate test specimens of the polymer with and without the light stabilizer(s) at specified concentrations.

  • Apparatus: Utilize a fluorescent UV accelerated weathering device equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.

  • Exposure Cycle: Subject the specimens to a defined cycle of UV exposure and condensation. A common cycle is 8 hours of UV at a set black panel temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

  • Evaluation: At predetermined intervals, remove the specimens and evaluate changes in their properties.

4.2. Performance Evaluation

4.2.1. Color Stability

Protocol: ASTM D4674 - Standard Practice for Accelerated Testing for Color Stability of Plastics Exposed to Indoor Office Environments

  • Measurement: Use a spectrophotometer to measure the color of the specimens in the CIE Lab* color space before and after weathering.

  • Calculation: Calculate the total color difference (ΔE) to quantify the change in color. A higher ΔE indicates greater color change.

  • Yellowness Index: Calculate the Yellowness Index (YI) according to ASTM E313 to specifically quantify the degree of yellowing.

4.2.2. Gloss Retention

  • Measurement: Use a gloss meter to measure the specular gloss of the specimens at a specified angle (e.g., 60°) before and after weathering.

  • Calculation: Calculate the percentage of gloss retention. Higher gloss retention indicates better surface stability.

4.2.3. Mechanical Properties

  • Testing: Conduct tensile testing according to ASTM D638 to determine properties such as tensile strength and elongation at break before and after weathering.

  • Evaluation: Compare the retention of these mechanical properties to assess the stabilizer's effectiveness in preserving the polymer's structural integrity.

Visualization of Concepts

Diagram 1: Mechanisms of Light Stabilization

cluster_UVA UV Absorber (Triazine, Benzophenone) cluster_HALS HALS UVA UV Absorber Heat Harmless Heat UVA->Heat Dissipation Polymer_UVA Polymer Matrix UVA->Polymer_UVA Protection UV_Energy UV Radiation UV_Energy->UVA Absorption HALS HALS HALS->HALS Stable_Species Stable Species HALS->Stable_Species Neutralization Free_Radical Free Radicals Free_Radical->HALS Scavenging Polymer_HALS Polymer Matrix Free_Radical->Polymer_HALS Degradation

Caption: Mechanisms of UV absorbers and HALS.

Diagram 2: Experimental Workflow for Stabilizer Evaluation

cluster_Prep 1. Sample Preparation cluster_Weathering 2. Accelerated Weathering cluster_Eval 3. Performance Evaluation cluster_Analysis 4. Data Analysis A Polymer Resin C Compounding (Extrusion/Molding) A->C B Light Stabilizers (Triazine, HALS, Benzophenone) B->C D Exposure to UV, Temperature, Humidity (ASTM D4329) C->D E Color & Gloss Measurement (ASTM D4674) D->E F Mechanical Testing (ASTM D638) D->F G Compare Yellowness Index, Gloss Retention, and Mechanical Property Retention E->G F->G

Caption: Workflow for evaluating UV stabilizer performance.

Conclusion

The selection of a light stabilizer system is a multifaceted decision that requires a thorough understanding of the mechanisms of action, performance characteristics, and cost implications of the available technologies.

  • Triazine UV absorbers represent a high-performance option, offering excellent thermal stability and long-term durability, making them well-suited for demanding applications where performance is the primary driver.

  • Hindered Amine Light Stabilizers (HALS) provide highly effective, long-term protection through a regenerative radical-scavenging mechanism, proving particularly valuable in thin-section applications and for extending the service life of polymers.

  • Benzophenone UV absorbers offer a cost-effective solution for a wide range of applications with moderate performance requirements.

For many applications, a synergistic combination of a UV absorber and a HALS will provide the most robust and cost-effective protection against photodegradation. By carefully considering the specific requirements of the polymer system and the end-use application, researchers and formulation scientists can select the optimal light stabilizer package to ensure the longevity and durability of their products.

References

  • Best UV-Resistant Polymers for Outdoor Use (Lifetime > 10 Years). (2025, July 3). Retrieved from [Link]

  • Influence of different types of UV absorber/UV stabilizer combination on the photodegradation of PC/ABS blend. (2025, August 8). Retrieved from [Link]

  • The Role of UV Stabilizers in Plastic Manufacturing. (2025, April 1). Vibrant Colortech. Retrieved from [Link]

  • UV Stabilizers: Types for Plastics and Polymer Performance. (2025, October 16). Wellt Chemicals. Retrieved from [Link]

  • Polycarbonate and UV. (2019, November 13). Plastics Industry Articles and News. Retrieved from [Link]

  • Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers. (2025, August 6). Retrieved from [Link]

  • Accelerated weathering parameters for some aromatic engineering thermoplastics. (n.d.). PMC. Retrieved from [Link]

  • Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins. (2025, August 5). Retrieved from [Link]

  • EFFECTS OF UV ON POLYCARBONATE GLAZING. (n.d.). Retrieved from [Link]

  • Study on Migration of Two Triazine Type Ultraviolet Absorbents from Polypropylene Packaging Materials to Food Simulant. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. (2021, December 22). MDPI. Retrieved from [Link]

  • Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. (n.d.). ResearchGate. Retrieved from [Link]

  • Assessment of the Ageing and Durability of Polymers. (2022, May 10). PMC - NIH. Retrieved from [Link]

  • Mechanism of Synergistic Stabilization by Hindered Amines. (n.d.). Retrieved from [Link]

  • evaluating the migration resistance and permanence of uv absorber uv-400 in polymers. (2025, June 24). Retrieved from [Link]

  • The long-term stability of polyolefins. (2016, January 8). ResearchGate. Retrieved from [Link]

  • Advanced Light Stabilizers for the Next. (n.d.).
  • Study on Migration of Two Triazine Type Ultraviolet Absorbents from Polypropylene Packaging Materials to Food Simulant. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Unleashing the Power of Light Stabilizers for Enhanced Product Longevity. (2025, May 10). IPG. Retrieved from [Link]

  • UV Light Stabilizers Market Size, Share, Trends, Report, 2034. (2026, February 19). Retrieved from [Link]

  • Light Stabilizers for Polymers & UV Protection - Performance Additives. (n.d.). Retrieved from [Link]

  • Long-Term Environmental Aging of Polymer Composite Coatings: Characterization and Evaluation by Dynamic Mechanical Analysis. (2025, November 27). MDPI. Retrieved from [Link]

  • UV Stabilizer for PVC - Benefits and Applications. (2026, January 16). US Masterbatch. Retrieved from [Link]

  • The Ultimate Guide to Light Stabilizers 2024. (2024, January 15). Wellt Chemicals. Retrieved from [Link]

  • Antioxidant & UV Stabilizer Additives Guide. (n.d.). Linchemical. Retrieved from [Link]

  • Chemical Structure and Stability of Polyethylene and Polypropylene. (n.d.). Wasabi. Retrieved from [Link]

  • The Science of HALS: Protecting Plastics from UV Damage. (2025, January 9). 3V Sigma USA. Retrieved from [Link]

  • A Comparative Study on the Outdoor and Accelerated Weathering Tests for Non-Woven Polypropylene Geotextiles. (n.d.). Retrieved from [Link]

  • Polymer-based Building Materials: Effects of Quality on Durability. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). MDPI. Retrieved from [Link]

  • Quantitative analysis of UV protective additives in polyethylene films by solvent extraction coupled with UV spectrophotometry. (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Ultraviolet Light Stabilizers on Color Stability, Melt Properties and Tensile Properties of Mixed Waste Plastics. (2022, October 20). LUTPub. Retrieved from [Link]

  • Organic Uv Absorbers for Pvc Products. (2022, July 16). Kanademy. Retrieved from [Link]

  • Polymer Degradation and Stability. (2014, June 4). Retrieved from [Link]

  • Surface gloss, gloss retention, and color stability of 2 nano-filled universal resin composites. (n.d.). Retrieved from [Link]

  • Coatings that stay looking good. (n.d.). BTC Europe. Retrieved from [Link]

  • Ranking the accelerated weathering of plastic polymers. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]

  • Additives for polyolefins. (n.d.). Fornaroli Polymers. Retrieved from [Link]

  • Ranking the accelerated weathering of plastic polymers. (2023, October 19). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Phenol, 2-(1,3,5-triazin-2-yl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step Standard Operating Procedure (SOP) for the handling, risk assessment, and disposal of Phenol, 2-(1,3,5-triazin-2-yl)- (CAS: 14848-04-5). This guide is engineered for drug development professionals and laboratory scientists, providing self-validating workflows that ensure strict regulatory compliance and operational safety.

Hazard Assessment & Scientific Causality

To safely manage Phenol, 2-(1,3,5-triazin-2-yl)-, personnel must understand the dual-hazard nature of its molecular structure. The compound merges a lipophilic phenolic moiety with a highly stable 1,3,5-triazine aromatic ring, creating specific handling and disposal challenges.

  • Dermal Toxicity (The Phenol Moiety): Phenols are highly lipophilic and rapidly penetrate the stratum corneum. Because they denature nerve endings, severe chemical burns and systemic toxicity can occur without immediate pain[1]. Furthermore, in laboratory settings, phenols are frequently dissolved in solvents like chloroform. Chloroform rapidly degrades standard nitrile gloves, acting as a carrier that pulls the dissolved phenol directly into the skin[2].

  • Combustion Hazards (The Triazine Ring): The triazine ring contains a high mass fraction of nitrogen. While chemically stable at room temperature, improper thermal degradation (e.g., open-air burning or low-temperature incineration) oxidizes this nitrogen, releasing lethal nitrogen oxides (NOx) and carbon monoxide[3][4].

Operational Causality: Because of these synergistic risks, standard disposal methods (like drain disposal or municipal trash) are strictly prohibited. Engineering controls must prioritize both contact prevention (via specific PPE) and controlled, high-temperature destruction (via specialized incineration)[5].

Quantitative Data & Control Specifications

Table 1: Physicochemical & Regulatory Data

Parameter Value / Classification Causality / Impact on Handling
CAS Number 14848-04-5 Unique identifier required for accurate EPA/RCRA waste manifesting.
Chemical Class Nitrogenous Aromatic / Phenol Dictates both dermal toxicity risks and toxic combustion byproducts.
RCRA Status Characteristic Hazardous Waste Requires strict Satellite Accumulation Area (SAA) limits and licensed disposal[1].

| Combustion Products | CO, CO2, NOx | Mandates post-combustion aqueous scrubbing during incineration[4]. |

Table 2: PPE & Engineering Controls

Control Type Specification Scientific Rationale
Gloves Viton or Butyl Rubber Standard nitrile is rapidly degraded by common phenol co-solvents (e.g., chloroform), leading to dermal exposure[2].
Ventilation Class II Fume Hood Prevents inhalation of aerosolized phenolic dust or solvent vapors.

| First Aid | PEG 300/400 Sponge Kit | Polyethylene glycol osmotically extracts lipophilic phenol from the skin, halting deeper tissue penetration[1]. |

Step-by-Step Methodologies: A Self-Validating System

Protocol 1: Routine Waste Segregation and Packaging

This protocol ensures waste is legally compliant and chemically stable prior to transport.

  • Characterize the Waste Stream: Determine if the 2-(1,3,5-triazin-2-yl)phenol is in a solid state (pure powder, contaminated wipes) or a liquid state (dissolved in organic solvents).

  • Select Compatible Containment:

    • Liquids: Transfer to a high-density polyethylene (HDPE) or glass carboy. Do NOT mix with strong oxidizers or acidic waste streams, as this can trigger exothermic degradation.

    • Solids: Place in a puncture-resistant, sealable poly-bag or HDPE bucket[3].

  • Volume Monitoring (Self-Validation): Monitor the Satellite Accumulation Area (SAA). Ensure the volume does not exceed regulatory limits (typically 55 gallons for standard hazardous waste, or 1 quart if treated as acutely hazardous by your local EHS)[1]. Validation: Implement a weekly log-check of SAA volumes; if the 1-quart limit for acute waste is reached, date the container and request a pickup within 72 hours.

  • Apply RCRA-Compliant Labeling: Label the container explicitly with "Hazardous Waste - Toxic Organic (Contains Phenol and Triazine)". Document the exact solvent composition to inform the disposal facility of the nitrogen load.

Protocol 2: High-Temperature Incineration (Facility-Level Disposal)

This protocol outlines the required parameters for final chemical destruction.

  • Thermal Destruction: Route the manifested waste to a licensed RCRA facility. The waste must be injected into a rotary kiln or liquid injection incinerator operating at >1000°C equipped with an afterburner[5].

  • Causality of Temperature: The stable 1,3,5-triazine aromatic ring requires extreme thermal energy to break the carbon-nitrogen bonds completely, preventing the formation of toxic intermediate polycyclic aromatic hydrocarbons (PAHs).

  • Exhaust Scrubbing: Route the exhaust gases through an aqueous scrubber to neutralize acidic NOx and phenolic combustion byproducts[4][5].

  • Emission Validation (Self-Validation): The incineration facility must use Continuous Emission Monitoring Systems (CEMS) to verify that NOx and CO levels in the effluent gas are below EPA threshold limits before atmospheric release.

Protocol 3: Spill Response and Decontamination

This protocol provides immediate mitigation steps for accidental releases.

  • Immediate Isolation: Evacuate the immediate 10-foot radius. If dermal contact occurs, immediately apply a PEG 300/400 treatment kit to the affected area for 15 minutes[1].

  • Dry Containment: For solid spills, avoid generating dust clouds. Gently cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand)[3]. Do NOT use water initially, as it can spread the lipophilic phenol.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a hazardous waste pail.

  • Surface Decontamination & Validation (Self-Validation): Wash the contaminated surface with a mild alkaline detergent. To validate the decontamination, collect a swab of the final rinse water and analyze it via UV-Vis spectroscopy. The absence of absorption peaks between 280-340 nm confirms the complete removal of the triazine-phenol UV absorber[6].

Waste Segregation & Disposal Workflow

G Start Phenol, 2-(1,3,5-triazin-2-yl)- Waste Generation State Determine Physical State & Co-solvents Start->State Solid Solid Waste (Powder, Wipes, PPE) State->Solid Dry/Residue Liquid Liquid Waste (Solvent Mixtures) State->Liquid Dissolved PackSolid Seal in Puncture-Resistant HDPE Container Solid->PackSolid PackLiquid Store in Compatible Glass/HDPE Carboy Liquid->PackLiquid Label Label: Hazardous Organic Waste (Toxic, Contains Nitrogen) PackSolid->Label PackLiquid->Label Incinerate Licensed RCRA Incinerator (>1000°C + Afterburner) Label->Incinerate Transport via Manifest Scrubber Aqueous Scrubber (NOx & Acid Gas Neutralization) Incinerate->Scrubber Exhaust Gas Mitigation

Workflow for the segregation, packaging, and high-temperature disposal of triazine-phenol waste.

References

1.[6] Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). 6 2.[3] 2-(4-(4-Methoxyphenyl)-6-phenyl-1,3,5-triazine-2-yl)phenol Safety Data Sheet. CymitQuimica. 3 3.[1] Phenol Use in Labs: Special Requirements for P-Listed Chemical Waste. Yale Environmental Health & Safety. 1 4.[4] NA333 Public Report: Triazine Derivatives. Australian Industrial Chemicals Introduction Scheme (AICIS). 4 5.[2] Phenol - Environment, Health & Safety Standard Operating Procedures. University of Michigan. 2 6.[5] TCI America Safety Data Sheet: Triazine Derivatives. Spectrum Chemical. 5

Sources

A Researcher's Guide to the Safe Handling of Phenol, 2-(1,3,5-triazin-2-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE) and procedures required for handling hydroxyphenyl triazines (HPTs), such as Phenol, 2-(1,3,5-triazin-2-yl)-, a common UV absorber. The causality behind each recommendation is explained to ensure a comprehensive understanding of the safety protocols.

Hazard Identification and Assessment

Before handling any chemical, a thorough hazard assessment is crucial. This forms the basis for selecting the appropriate PPE.[1][2] While specific toxicity data for every HPT derivative may vary, the general class of compounds presents known hazards. For instance, 2,4,6-Tri(2,4-dihydroxyphenyl)-1,3,5-triazine is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Key Hazards Associated with Hydroxyphenyl Triazines:

HazardGHS ClassificationDescription
Acute Oral Toxicity Category 4Harmful if swallowed.[3]
Skin Irritation Category 2Causes skin irritation upon contact.[3][4]
Eye Irritation Category 2A/1Causes serious eye irritation or damage.[3][4][5]
Respiratory Irritation STOT SE 3May cause respiratory irritation if inhaled.[3][5]
Aquatic Hazard Chronic 4May cause long-lasting harmful effects to aquatic life.[6]

This table is a composite based on similar hydroxyphenyl triazine compounds. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using.

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their employees.[1][2][7]

Personal Protective Equipment (PPE) Protocol

Based on the identified hazards, a multi-layered PPE approach is necessary to minimize exposure.[8] The following protocol is designed to provide comprehensive protection.

Eye and Face Protection

Directive: Wear ANSI-approved safety goggles that provide a complete seal around the eyes.[9][10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

Causality: Hydroxyphenyl triazines can cause serious eye irritation or damage.[3][4][5] Standard safety glasses do not provide adequate protection from splashes or fine dust. Goggles are essential to prevent contact with the sensitive tissues of the eyes. A face shield offers a broader barrier of protection for the entire face.

Hand Protection

Directive: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[11][12]

Causality: Direct skin contact can lead to irritation.[3][4] The choice of glove material is critical and should be based on the solvent being used to handle the triazine compound. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable starting point. For prolonged or high-exposure tasks, consulting a glove compatibility chart for the specific solvent is recommended.

Skin and Body Protection

Directive: A standard laboratory coat should be worn and fully buttoned. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[3][11]

Causality: This layer of protection prevents the contamination of personal clothing and minimizes skin contact.[10] In the event of a spill, a lab coat or apron can be quickly removed to decontaminate.

Respiratory Protection

Directive: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][13] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[10][14]

Causality: Inhalation of dust or aerosols can cause respiratory irritation.[3] A chemical fume hood is the primary engineering control to prevent respiratory exposure. Respirators should be used as a secondary measure when engineering controls are insufficient.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, gloves, and then eye/face protection.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or fumes. Use a spatula or other appropriate tool to handle the solid material.

  • Dissolution: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After the procedure is complete, decontaminate any equipment used.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Below is a diagram illustrating the safe handling workflow.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Coat, Gloves, Goggles) prep_area->don_ppe weigh Weigh/Transfer Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decon Decontaminate Equipment dissolve->decon dispose Dispose of Waste decon->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Safe handling workflow for hydroxyphenyl triazines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][13] Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing Phenol, 2-(1,3,5-triazin-2-yl)- must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.[11]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.[15] Do not dispose of this chemical down the drain or in regular trash.[11]

References

  • Personal Protective Equipment: The OSHA Standard. (2023, March 31). Minnesota Counties Intergovernmental Trust.
  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture.
  • Personal Protective Equipment - Standards.
  • Personal Protective Equipment - Overview.
  • Mastering OSHA PPE Guidelines for Workplace Safety. (2024, February 26). Horton Group.
  • Safety D
  • Occupational Health Guidelines for Chemical Hazards (81-123). (1981). NIOSH - CDC.
  • 2,4,6-Tri(2,4-dihydroxyphenyl)-1,3,5-triazine. (2023, August 9). Apollo Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (2025, August 23). ChemicalBook.
  • Safety D
  • Safety D
  • Chemical Safety in the Workplace. (2024, November 12). Restored CDC.
  • NIOSH Pocket Guide to Chemical Hazards. CDC.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005).
  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster.
  • Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • Phenol - Safety D
  • Safety Data Sheet: 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol. (2023, May 4).
  • Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • Triazine Pesticides Standard - Safety D
  • Aldrich 535826 - Safety D
  • Safety Data Sheet. (2024, February 17). Fisher Scientific.
  • 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)
  • Tinuvin® 479. (2019, October 1). BASF.
  • Tinuvin 400.
  • Disposal Of Laboratory Wastes In Lab. Packs. P2 InfoHouse.
  • Disposal of pesticides into the environment by photo degradation: Case of
  • Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground w
  • Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aqu

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.